2-Ethoxy-6-methylpyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-6-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-11-8-5-7(9)4-6(2)10-8/h4-5H,3H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQOFHLLEXCFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744675 | |
| Record name | 2-Ethoxy-6-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197163-57-8 | |
| Record name | 2-Ethoxy-6-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Ethoxy-6-methylpyridin-4-amine basic properties
An In-depth Technical Guide to the Basic Properties of 2-Ethoxy-6-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of this compound, a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The document elucidates the structural features that govern its basicity, offering a theoretical framework for understanding its physicochemical behavior. Detailed, field-proven experimental protocols for the empirical determination of its acid dissociation constant (pKa) are presented, ensuring scientific rigor and reproducibility. Furthermore, this guide explores the compound's role as a valuable synthetic intermediate and building block in the creation of targeted therapeutics. Safety and handling protocols, extrapolated from closely related analogs, are also provided to ensure safe laboratory practice. This guide is intended to be an essential resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Significance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the pyridine ring with various substituents is a powerful methodology for modulating a molecule's physicochemical properties, such as basicity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[1] this compound, with its distinct substitution pattern, presents a unique combination of electronic and steric features that make it a valuable intermediate in organic synthesis and a compelling scaffold for drug design. Its structural analog, 2-methoxy-6-methylpyridin-4-amine, is a known intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy, highlighting the potential of this class of compounds in medicinal chemistry.[2]
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 197163-57-8 | [3][4][5] |
| Molecular Formula | C8H12N2O | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| Appearance | Solid (predicted) | [6] |
| Purity | 98% (typical) | [3][4] |
Molecular Structure
The structure of this compound is characterized by a pyridine ring substituted with an ethoxy group at the 2-position, a methyl group at the 6-position, and an amine group at the 4-position.
Caption: Chemical structure of this compound.
Basicity and pKa Estimation
The basicity of this compound is a critical parameter influencing its reactivity, solubility, and biological interactions. The primary site of protonation is the pyridine ring nitrogen, due to the availability of its lone pair of electrons. The substituents on the pyridine ring significantly modulate this basicity through inductive and resonance effects.[7][8]
-
Electron-Donating Groups (EDGs): The methyl (-CH3) and ethoxy (-OCH2CH3) groups are both electron-donating. The methyl group exerts a positive inductive effect (+I), pushing electron density into the ring and increasing the electron density on the nitrogen atom.[9] The ethoxy group also has a +I effect and a positive resonance effect (+M), further enhancing the electron density on the ring nitrogen.[1]
-
Amino Group: The amino (-NH2) group at the 4-position is a strong electron-donating group through resonance, significantly increasing the basicity of the pyridine nitrogen.
Caption: Influence of substituents on the basicity of the pyridine ring.
Synthesis and Reactivity
Substituted aminopyridines can be synthesized through various methods. A common approach involves the copper-catalyzed amination of corresponding bromopyridine derivatives.[10]
General Synthesis Workflow
Caption: A plausible synthetic route to this compound.
The reactivity of this compound is characteristic of substituted pyridines. The amino group can undergo various transformations, such as acylation, alkylation, and diazotization, making it a versatile intermediate for the synthesis of more complex molecules. The pyridine ring itself can participate in electrophilic aromatic substitution reactions, although the activating nature of the substituents may lead to a mixture of products.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound are found in numerous biologically active compounds. Its potential applications in drug discovery are broad, with a particular emphasis on kinase inhibitors, owing to the prevalence of the aminopyridine scaffold in this class of drugs.[11][12] The ethoxy and methyl groups can be strategically utilized to fine-tune binding interactions with target proteins, improve metabolic stability, and enhance oral bioavailability.
Experimental Protocols for Basicity Determination
Accurate determination of the pKa value is crucial for quantitative structure-activity relationship (QSAR) studies and for understanding the compound's behavior in biological systems.[1] Several robust methods can be employed for this purpose.[13]
pKa Determination by Potentiometric Titration
This is a widely used and straightforward method for determining pKa values.[14]
Principle: A solution of the amine is titrated with a standard acid, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.
Step-by-Step Methodology:
-
Preparation of the Amine Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Place the amine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.
-
Data Collection: Add a standard solution of hydrochloric acid (e.g., 0.1 M) in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.
pKa Determination by UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation.[15]
Principle: The absorbance of the compound is measured at a specific wavelength in a series of buffer solutions with different pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Measurement of Absorption Spectra: Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration. Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: Identify a wavelength where the protonated and unprotonated forms of the molecule have significantly different absorbances. Plot the absorbance at this wavelength against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.[13]
pKa Determination by NMR Spectroscopy
NMR spectroscopy can be a powerful tool for determining pKa values by monitoring the chemical shifts of specific protons as a function of pH.[16]
Principle: The chemical shifts of the protons on the pyridine ring are sensitive to the protonation state of the nitrogen atom. By monitoring these chemical shifts in solutions of varying pH, a titration curve can be generated.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of NMR samples of this compound in a suitable deuterated solvent (e.g., D2O) with varying pD (the equivalent of pH in D2O).
-
NMR Data Acquisition: Acquire 1H NMR spectra for each sample.
-
Data Analysis: Identify a proton whose chemical shift is most sensitive to the protonation state of the pyridine nitrogen. Plot the chemical shift of this proton against the pD. The pKa can be determined from the inflection point of the resulting sigmoidal curve.[16]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautionary measures should be taken based on the data for analogous compounds such as 2-amino-4-methylpyridine and 2-methoxy-6-methylpyridin-4-amine.[17][18][19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[18][19]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[17][19]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[17][19]
-
First Aid:
Conclusion
This compound is a substituted pyridine with significant potential in medicinal chemistry and organic synthesis. Its basicity, governed by the electron-donating effects of its substituents, is a key determinant of its chemical and biological properties. This guide has provided a comprehensive overview of its physicochemical characteristics, a theoretical framework for understanding its basicity, and detailed protocols for its empirical determination. By leveraging the information and methodologies presented herein, researchers can effectively utilize this compound in the rational design and development of novel therapeutic agents.
References
- Arborpharmchem. (n.d.). Cas No. 89943-09-9 2-Methoxy-6-methylpyridin-4-amine.
-
Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1195-1197. Retrieved from [Link]
- Alichem. (n.d.). This compound.
-
Avdeef, A. (2001). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
-
Rosenberg, I. E., & Schulman, S. G. (1979). Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta, 26(9), 867-71. Retrieved from [Link]
-
Al-Ghafri, A., et al. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]
-
DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
-
Afl. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(22), 10059-10070. Retrieved from [Link]
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Ethoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]
-
Datapdf.com. (n.d.). Substituent effects on the Basicity of pyridine Elucidation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]
-
Xi'an Kono Chem Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound - 通用试剂 - 西典实验 [seedior.com]
- 5. 197163-57-8|this compound|BLD Pharm [bldpharm.com]
- 6. 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. rsc.org [rsc.org]
- 11. 4-Ethoxy-6-methylpyrimidin-2-amine [myskinrecipes.com]
- 12. Buy 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | 1354916-04-3 [smolecule.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
- 17. fishersci.com [fishersci.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. fishersci.com [fishersci.com]
- 20. cms9files.revize.com [cms9files.revize.com]
2-Ethoxy-6-methylpyridin-4-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-6-methylpyridin-4-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key heterocyclic amine intermediate. The document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. We will explore two primary, logically derived synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The guide emphasizes causality behind experimental choices, ensuring that the described protocols are robust and reproducible. All claims are supported by authoritative references from scientific literature.
Introduction and Strategic Overview
This compound (CAS No. 197163-57-8) is a substituted aminopyridine derivative.[1] Such structures are prevalent scaffolds in medicinal chemistry, serving as crucial building blocks for a wide range of pharmacologically active agents, including kinase inhibitors and compounds targeting central nervous system disorders.[2][3] The precise arrangement of the ethoxy, methyl, and amine groups on the pyridine ring offers unique electronic and steric properties, making it a valuable synthon for creating complex molecular architectures.
This guide will focus on the most practical and efficient methods for its preparation, moving from a high-level retrosynthetic analysis to detailed, actionable laboratory protocols.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests two primary disconnection strategies, which form the basis of the synthetic pathways discussed in this guide.
Caption: Retrosynthetic analysis of this compound.
-
Pathway A (C-O Disconnection): This approach disconnects the ethoxy group, identifying a halogenated precursor like 2-chloro-6-methylpyridin-4-amine as the key intermediate. The synthesis is completed via a Nucleophilic Aromatic Substitution (SNAr) reaction with an ethoxide source. This is often the most direct route.
-
Pathway B (C-N Disconnection): This strategy involves the formation of the amine from a nitro group precursor. The key intermediate is 2-ethoxy-6-methyl-4-nitropyridine, which is synthesized first and then reduced to the target amine.
Pathway A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This pathway is arguably the most efficient due to the commercial availability of the key intermediate, 2-chloro-6-methylpyridin-4-amine, and the reliability of the SNAr reaction on electron-deficient heterocyclic rings. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the displacement of the chloride at the C2 position by a nucleophile.
Overall Scheme
Caption: Pathway A: Ethoxylation of 2-chloro-6-methylpyridin-4-amine.
Mechanistic Rationale
The core of this pathway is the SNAr reaction. The reaction proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The ethoxide ion (⁻OEt), a potent nucleophile, attacks the electron-deficient C2 carbon of the pyridine ring, which bears the chloro leaving group. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic system and stabilized by the electronegative ring nitrogen.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final ethoxy-substituted product.
The use of an alcohol (ethanol) as the solvent is advantageous as it can be used to generate the sodium ethoxide in situ and provides good solubility for the reactants.[4][5] Heating to reflux provides the necessary activation energy to overcome the reaction barrier.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-chloro-6-methylpyridin-4-amine.
Materials & Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (molar eq.) |
| 2-Chloro-6-methylpyridin-4-amine | 79055-63-3 | 142.59 | 1.0 |
| Sodium Metal | 7440-23-5 | 22.99 | 1.5 - 2.0 |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | Solvent |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | For Quenching |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For Extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For Drying |
Procedure:
-
Preparation of Sodium Ethoxide: To a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (e.g., 10 mL per 1 g of the starting chloro-pyridine). Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The sodium will react exothermically to form sodium ethoxide. Allow the mixture to stir until all the sodium has dissolved completely.
-
Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloro-6-methylpyridin-4-amine (1.0 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess sodium ethoxide by slowly adding saturated aqueous ammonium chloride solution until the mixture is neutralized.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Pathway B: Synthesis via Nitration and Reduction
This alternative pathway builds the molecule by first establishing the correct substitution pattern on the pyridine ring and then converting a nitro group into the target amine functionality in the final step.
Overall Scheme
Caption: Pathway B: N-Oxidation, Nitration, and Reduction sequence.
Mechanistic Rationale
-
N-Oxidation (Optional but Recommended): Direct nitration of pyridine rings can be challenging. Converting the pyridine to its N-oxide derivative significantly activates the ring towards electrophilic substitution, particularly at the 4-position.[6] This is achieved using an oxidant like hydrogen peroxide in acetic acid.
-
Nitration: The pyridine N-oxide is then nitrated using standard conditions (a mixture of nitric and sulfuric acid). The N-oxide group strongly directs the incoming nitro group to the C4 position.[7]
-
Deoxygenation & Reduction: The final step involves the reduction of the nitro group to an amine. Many standard reduction methods for aromatic nitro groups are effective, such as catalytic hydrogenation (H₂ over Pd/C) or using metals in acidic media (e.g., Fe/HCl, Sn/HCl).[8][9] If N-oxidation was performed, these conditions often simultaneously remove the N-oxide oxygen.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-Ethoxy-6-methylpyridine.
Step 1: Nitration of 2-Ethoxy-6-methylpyridine (via N-Oxide)
-
N-Oxidation: Dissolve 2-Ethoxy-6-methylpyridine in glacial acetic acid. Add hydrogen peroxide (30% solution) dropwise while cooling in an ice bath. Allow the mixture to warm to room temperature and then heat to 70-80 °C for several hours until TLC indicates completion.
-
Nitration: Cool the N-oxide solution in an ice-salt bath. Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, keeping the temperature below 10 °C. After the addition, allow the reaction to proceed at room temperature or with gentle heating until the N-oxide is consumed.
-
Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize with a strong base (e.g., NaOH solution). The nitro-product will often precipitate and can be collected by filtration, or it can be extracted with a suitable organic solvent like dichloromethane.
Step 2: Reduction of 2-Ethoxy-6-methyl-4-nitropyridine
Materials & Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (molar eq.) |
| 2-Ethoxy-6-methyl-4-nitropyridine | N/A | 182.17 | 1.0 |
| Iron Powder (Fe) | 7439-89-6 | 55.85 | 3.0 - 5.0 |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Catalytic amount |
| Ethanol / Water | N/A | N/A | Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For Neutralization |
Procedure:
-
Reaction Setup: In a round-bottom flask, create a slurry of iron powder (3.0-5.0 eq) in a mixture of ethanol and water. Add a small amount of concentrated HCl to activate the iron.
-
Addition: Heat the slurry to reflux. Add a solution of 2-Ethoxy-6-methyl-4-nitropyridine in ethanol dropwise to the refluxing mixture. The reaction is exothermic.
-
Completion: After the addition is complete, maintain the reflux for 1-3 hours until TLC analysis shows the complete disappearance of the nitro compound.
-
Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Extraction: Make the filtrate basic by adding an aqueous solution of sodium hydroxide. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify the resulting crude amine using the methods described in Pathway A (recrystallization or column chromatography).
Conclusion
The synthesis of this compound can be effectively achieved through at least two robust synthetic pathways. Pathway A , which utilizes a nucleophilic aromatic substitution on 2-chloro-6-methylpyridin-4-amine, is the most direct and recommended route for its efficiency and reliance on a commercially available intermediate. Pathway B , involving a nitration-reduction sequence, provides a viable alternative, demonstrating the versatility of pyridine chemistry. The choice of pathway will depend on starting material availability, scalability requirements, and the specific capabilities of the laboratory. The protocols provided herein are based on well-established chemical transformations and offer a solid foundation for the successful synthesis of this valuable chemical intermediate.
References
-
Vertex AI Search Result[2]: Information on the related compound, 2-Methoxy-6-methylpyridin-4-amine, as an intermediate for Imatinib.
-
Vertex AI Search Result[1]: Product information for this compound, including CAS number.
-
Vertex AI Search Result: Product information for 2-Chloro-6-methylpyridin-4-amine, a key intermediate in Pathway A.
-
Vertex AI Search Result[4]: General discussion on nucleophilic aromatic substitution on chloropurines with alkoxides.
-
Vertex AI Search Result[8]: Example of reducing a nitropyrimidine to an aminopyrimidine, analogous to the reduction step in Pathway B.
-
Vertex AI Search Result[6]: Discussion on the influence of substituents in 4-nitropyridine N-oxides, relevant to the strategy in Pathway B.
-
Vertex AI Search Result[9]: General portal on the reduction of nitro compounds to amines.
-
Vertex AI Search Result[7]: Redetermination of the structure of 2-methyl-4-nitropyridine N-oxide, a key intermediate type in Pathway B.
-
Vertex AI Search Result[5]: Kinetic study of the reaction of chloropurines with sodium ethoxide, providing a basis for the SNAr reaction in Pathway A.
-
Vertex AI Search Result[3]: Mention of this compound as an intermediate in pharmaceutical synthesis.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. This compound [myskinrecipes.com]
- 4. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 5. Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. chempap.org [chempap.org]
- 7. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
An In-Depth Technical Guide to 2-Ethoxy-6-methylpyridin-4-amine: A Scaffold for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-6-methylpyridin-4-amine (CAS No. 197163-57-8), a heterocyclic amine of significant interest in medicinal chemistry. While peer-reviewed experimental data on this specific molecule regarding its synthesis and biological activity are not extensively available in the public domain, this document synthesizes information from closely related analogs to build a robust profile. The primary focus is on the potential application of this scaffold in the development of inhibitors for inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways. Furthermore, its structural relationship to 4-aminopyridine derivatives suggests potential, though unexplored, applications in central nervous system (CNS) research. This guide details its physicochemical properties, proposes a logical synthetic route, explores its potential mechanism of action within the iNOS pathway, and provides validated experimental protocols for its evaluation.
Introduction and Chemical Identity
This compound is a substituted aminopyridine, a class of compounds recognized for its diverse pharmacological activities. Its structural architecture, featuring an electron-donating ethoxy group and a central aminopyridine core, makes it an attractive building block for creating molecules with tailored biological functions. The analogous compound, 2-Methoxy-6-methylpyridin-4-amine, is a known intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy, highlighting the value of this chemical family in drug development[1].
While the primary focus of this guide is the ethoxy derivative, its potential role as an inhibitor of inducible nitric oxide synthase (iNOS) is inferred from extensive studies on the broader class of 2-amino-4-methylpyridine analogues[2]. The overproduction of nitric oxide by iNOS is a hallmark of numerous inflammatory diseases, making selective iNOS inhibitors highly sought-after therapeutic agents. Additionally, the parent 4-aminopyridine scaffold is known to act as a potassium channel blocker, with applications in treating neurological conditions, suggesting another potential, albeit less explored, avenue for research[3][4].
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 197163-57-8 | [5] |
| Molecular Formula | C₈H₁₂N₂O | [5] |
| Molecular Weight | 152.19 g/mol | [5] |
| Canonical SMILES | CCOC1=CC(=NC(=C1)C)N | |
| InChI Key | Not available in searched literature. |
Physicochemical Properties
Comprehensive experimental data for this compound is limited. The table below summarizes available information and identifies areas requiring experimental determination.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical Form | Solid (inferred from related compounds) | |
| Boiling Point | 288.1 ± 35.0 °C (Predicted) | Data from commercial supplier catalogues. |
| Melting Point | Not available in searched literature. | Experimental determination is required. |
| Solubility | Not available in searched literature. | Expected to be soluble in organic solvents like DMSO, methanol, and ethanol. Aqueous solubility is likely pH-dependent. |
| pKa | Not available in searched literature. | The pyridine nitrogen and the amino group will have distinct pKa values, influencing ionization at physiological pH. |
| Storage Conditions | 2-8°C, under inert atmosphere. | Recommended by commercial suppliers. |
Proposed Synthesis Pathway
A validated, peer-reviewed synthesis for this compound has not been identified in the searched literature. However, a logical and efficient pathway can be proposed based on established pyridine chemistry, starting from the commercially available 2,6-dichloro-4-methylpyridine. This multi-step synthesis prioritizes regioselectivity and employs common organic reactions.
The proposed pathway involves three key transformations:
-
Selective Nitration: Introduction of a nitro group at the C4 position. The chlorine atoms are deactivating, but the pyridine nitrogen directs nitration to the 4-position.
-
Nucleophilic Aromatic Substitution (SNAr): Selective replacement of the C2-chloro substituent with an ethoxy group. The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack, and the C2/C6 positions are most susceptible.
-
Reduction of the Nitro Group: Conversion of the nitro group to the target primary amine.
Caption: Proposed synthetic workflow for this compound.
Protocol: Proposed Synthesis
Step 1: Nitration of 2,6-Dichloro-4-methylpyridine
-
Rationale: Direct nitration of the pyridine ring is often challenging. A more controlled approach involves initial N-oxidation followed by nitration, which preferentially directs the nitro group to the 4-position[6].
-
Dissolve 2,6-dichloro-4-methylpyridine in a suitable solvent like acetic acid.
-
Add an oxidizing agent (e.g., 30% hydrogen peroxide) and heat to approximately 50°C to form the N-oxide[6].
-
Add the resulting N-oxide to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (e.g., 0-10°C) to introduce the nitro group at the 4-position.
-
Carefully quench the reaction with ice water and neutralize to precipitate the 2,6-dichloro-4-nitro-4-methylpyridine product.
Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: The nitro group at C4 strongly activates the C2 and C6 positions for nucleophilic attack. Sodium ethoxide will displace one of the chloro groups.
-
Prepare sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Dissolve the nitrated intermediate from Step 1 in anhydrous ethanol.
-
Add the sodium ethoxide solution dropwise at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product, 2-chloro-6-ethoxy-4-nitro-4-methylpyridine, using an organic solvent.
Step 3: Reduction of the Nitro Group
-
Rationale: A standard catalytic hydrogenation or metal-acid reduction will convert the nitro group to the desired amine without affecting the other functional groups.
-
Dissolve the product from Step 2 in a solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir at room temperature until the reaction is complete.
-
Alternatively, use a reducing agent like iron powder in acetic acid or hydrochloric acid[6].
-
Filter off the catalyst (if used) and concentrate the solution. Purify the final product, this compound, by column chromatography or recrystallization.
Application in Drug Discovery: iNOS Inhibition
The most compelling therapeutic rationale for investigating this compound is its potential as a selective inhibitor of inducible nitric oxide synthase (iNOS).
The iNOS Signaling Pathway in Inflammation
Nitric oxide (NO) is a critical signaling molecule produced by three NOS isoforms[3]. While endothelial (eNOS) and neuronal (nNOS) isoforms produce low levels of NO for physiological functions, iNOS expression is induced by pro-inflammatory stimuli like bacterial lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β)[7]. Once expressed, iNOS produces large, sustained amounts of NO that contribute to the pathophysiology of chronic inflammation, septic shock, and neurodegenerative diseases[7][8]. Therefore, selectively inhibiting iNOS without affecting the constitutive isoforms is a key therapeutic goal.
Caption: Workflow for determining iNOS inhibitory activity using the Griess Assay.
Step-by-Step Methodology
This protocol is adapted from standard methodologies for assessing iNOS inhibitors.[1][9][10]
-
Cell Culture:
-
Culture a suitable macrophage cell line, such as murine RAW 264.7 cells, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Plate the RAW 264.7 cells into a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allow them to adhere for 18-24 hours.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., L-NIL or aminoguanidine). Pre-incubate the cells with the compound for 1 hour.
-
-
iNOS Induction:
-
Stimulate the cells by adding lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).[10]
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for iNOS expression and subsequent NO production.
-
-
Nitrite Measurement (Griess Reaction):
-
Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) immediately before use.[10]
-
Add 100 µL of the Griess Reagent to each 100 µL of supernatant.[10]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the percentage of iNOS inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of NO production) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
-
Self-Validation: It is crucial to run a parallel cytotoxicity assay (e.g., MTT assay) to ensure that the observed reduction in NO is due to specific enzyme inhibition and not simply cell death.[10]
Safety and Handling
Based on available data for related aminopyridines, this compound should be handled with care in a laboratory setting.
Table 3: Hazard Identification and Precautionary Measures
| Category | Information |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. (Data for analogous compounds) [9] |
| Signal Word | Warning |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a laboratory coat. Use in a well-ventilated area or under a chemical fume hood.[11][12] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep container tightly closed in a dry and well-ventilated place.[12] |
| First Aid | If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Conclusion and Future Directions
This compound represents a promising, yet under-characterized, chemical entity. Its structural similarity to known iNOS inhibitors provides a strong rationale for its investigation as a potential anti-inflammatory agent. However, the reported inactivity of the closely related 2-fluoroethoxy analog serves as a critical reminder that small structural modifications can lead to drastic changes in biological activity.
The immediate and most crucial next step for researchers interested in this compound is the experimental validation of its iNOS inhibitory potential using the protocols outlined in this guide. Determining its IC₅₀ value against iNOS, along with its selectivity against eNOS and nNOS, will be essential to ascertain its therapeutic window and potential for further development. Concurrently, the development and publication of a robust, high-yield synthetic protocol would greatly benefit the scientific community by making this scaffold more accessible for broader research and development efforts in inflammation, and potentially, CNS disorders.
References
-
Taylor & Francis. (n.d.). Inducible nitric oxide synthase – Knowledge and References. Retrieved January 19, 2026, from [Link]
-
Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Schipping, T., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology and Therapy. Retrieved January 19, 2026, from [Link]
-
Li, H., et al. (2012). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Weinberg, J. B. (1998). Inducible nitric oxide synthase in human diseases. Immunology Letters. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Klapars, A., et al. (2018). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
Tsvetkova, D., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. Retrieved January 19, 2026, from [Link]
-
Yoon, W. J., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Interdisciplinary Toxicology. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). 1H-, 13C-, and 15N-NMR chemical shifts for selected glucosides and ribosides of aromatic cytokinins | Request PDF. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 6-{[(3s,4s)-4-{2-[(2-Methoxybenzyl)amino]ethoxy}pyrrolidin-3-Yl]methyl}-4-Methylpyridin-2-Amine. Retrieved January 19, 2026, from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9 [sigmaaldrich.com]
- 10. Effects of 4-aminopyridine in experimental CNS demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 6-{[(3s,4s)-4-{2-[(2-Methoxybenzyl)amino]ethoxy}pyrrolidin-3-Yl]methyl}-4-Methylpyridin-2-Amine | C21H30N4O2 | CID 56835762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Aminopyridine Scaffold
An In-Depth Technical Guide to 2-Ethoxy-6-methylpyridin-4-amine: A Key Heterocyclic Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core physicochemical properties, explore a robust synthetic pathway, and discuss its strategic applications as a crucial building block in the synthesis of advanced pharmaceutical agents.
This compound belongs to the aminopyridine class of heterocyclic compounds, a privileged scaffold in medicinal chemistry. The arrangement of the amino, ethoxy, and methyl groups on the pyridine ring creates a unique electronic and steric profile, making it a versatile intermediate for constructing complex molecules. The nitrogen atom in the pyridine ring and the exocyclic amino group serve as key hydrogen bond acceptors and donors, respectively, facilitating strong and specific interactions with biological targets such as protein kinases. Its role as a "Protein Degrader Building Block" further highlights its relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[1]
This compound is utilized as a critical intermediate in the synthesis of novel pharmaceuticals, with potential applications in developing treatments for central nervous system disorders, as well as compounds with anti-inflammatory and analgesic properties.[2] Its structural similarity to intermediates used in the synthesis of established drugs, such as the tyrosine kinase inhibitor Imatinib, underscores its potential in oncology and enzyme inhibition research.[3]
Physicochemical and Handling Characteristics
A precise understanding of a compound's properties is fundamental for its effective use in synthesis and research. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Molecular Formula | C₈H₁₂N₂O | [1][2] |
| CAS Number | 197163-57-8 | [1][2] |
| Boiling Point | 288.1 ± 35.0 °C (Predicted) | [2] |
| Purity (Commercial) | ≥98% | [1][2][4] |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, Inert Atmosphere | [2] |
Safety and Handling Profile
As a responsible laboratory practice, it is crucial to be aware of the potential hazards associated with any chemical.
-
Signal Word: Warning[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Synthesis and Characterization: A Methodological Approach
While multiple synthetic routes can be envisioned, a common and effective strategy for constructing substituted aminopyridines involves the functionalization of a pre-existing pyridine core. A plausible and robust approach is the copper-catalyzed amination of a halogenated pyridine precursor, a method known for its reliability and good yields in synthesizing amino-pyridine derivatives.[5]
Proposed Synthetic Workflow
The synthesis can be logically broken down into two main stages: the preparation of a key intermediate (4-bromo-2-ethoxy-6-methylpyridine) and the subsequent amination to yield the final product.
Caption: Proposed workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established copper-catalyzed amination methodologies and represents a robust starting point for laboratory synthesis.[5]
Objective: To synthesize this compound from 4-bromo-2-ethoxy-6-methylpyridine.
Materials:
-
4-bromo-2-ethoxy-6-methylpyridine (1.0 eq)
-
Copper(I) oxide (Cu₂O) (0.05 eq)
-
Aqueous ammonia (28% solution) (20 eq)
-
Potassium carbonate (K₂CO₃) (0.2 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.1 eq)
-
Ethylene glycol
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
Reaction Setup: In a Schlenck tube under an argon atmosphere, combine 4-bromo-2-ethoxy-6-methylpyridine, Cu₂O, and K₂CO₃.
-
Solvent and Reagent Addition: Add ethylene glycol, followed by the aqueous ammonia solution and DMEDA ligand via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 60-80°C with vigorous stirring for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with deionized water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure.
-
Final Purification: Purify the crude residue by silica gel column chromatography to afford this compound as a solid.
Structural Validation
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing characteristic peaks for the ethoxy, methyl, and pyridine ring protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the exact molecular weight (152.19 g/mol ) and elemental composition (C₈H₁₂N₂O).[1][2]
Applications in Drug Discovery: A Versatile Building Block
The utility of this compound stems from its identity as a functionalized heterocyclic building block, enabling the efficient synthesis of more complex drug candidates.[6]
Role as a Kinase Inhibitor Scaffold
Many small-molecule kinase inhibitors bind to the ATP-binding site of the enzyme. The aminopyridine motif is particularly effective at forming crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. The 4-amino group can act as a hydrogen bond donor, while the pyridine ring nitrogen acts as an acceptor. The ethoxy and methyl groups can be used to achieve selectivity and improve pharmacokinetic properties by probing specific sub-pockets within the active site. The structural relative, 2-Methoxy-6-methylpyridin-4-amine, is a known intermediate for the potent tyrosine kinase inhibitor Imatinib, reinforcing the value of this scaffold in oncology research.[3]
Logical Flow in a Drug Discovery Cascade
Caption: Role of this compound in a typical drug discovery workflow.
Applications in CNS and Inflammatory Disorders
Beyond oncology, substituted aminopyridines are explored for a range of indications. They are key components in molecules designed to be inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[7][8] The ability to readily modify the aminopyridine core allows for the fine-tuning of properties like blood-brain barrier penetration, making this scaffold attractive for developing drugs targeting central nervous system disorders.[2]
Conclusion
This compound is more than just a chemical reagent; it is a strategically valuable building block for modern drug discovery. Its defined physicochemical properties, accessible synthesis, and versatile chemical handles make it an essential tool for medicinal chemists. The inherent ability of its aminopyridine core to engage with critical biological targets, particularly protein kinases, ensures its continued relevance in the development of next-generation therapeutics for oncology, inflammation, and neurological diseases.
References
-
This compound. MySkinRecipes. [Link]
-
Cas No. 89943-09-9 2-Methoxy-6-methylpyridin-4-amine. Bloomsense. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. [Link]
-
This compound. SIENTECH. [Link]
-
Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]
-
4-Ethoxy-6-methylpyrimidin-2-amine. MySkinRecipes. [Link]
-
Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]
-
Chemists Make Strides to Simplify Drug Design, Synthesis. American Laboratory. [Link]
-
Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound [myskinrecipes.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. This compound - 通用试剂 - 西典实验 [seedior.com]
- 5. rsc.org [rsc.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-Ethoxy-6-methylpyridin-4-amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Ethoxy-6-methylpyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics of this molecule. The interpretations provided herein are based on established principles of spectroscopy and data from structurally analogous compounds.
Introduction
This compound, with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol , is a substituted pyridine derivative.[1] The precise elucidation of its molecular structure is paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques provide the necessary toolkit for unambiguous structural confirmation. This guide presents a predictive analysis of its key spectroscopic features.
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the ethoxy group protons, the methyl group protons, and the amine protons.
Expected Chemical Shifts and Multiplicities:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethoxy) | ~1.3 - 1.5 | Triplet (t) | 3H |
| -CH₃ (ring) | ~2.2 - 2.4 | Singlet (s) | 3H |
| -OCH₂- | ~4.2 - 4.4 | Quartet (q) | 2H |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H |
| H-3 | ~5.9 - 6.1 | Singlet (s) | 1H |
| H-5 | ~6.2 - 6.4 | Singlet (s) | 1H |
Interpretation:
-
Ethoxy Group: The ethoxy group should present as a triplet for the terminal methyl protons, due to coupling with the adjacent methylene protons, and a quartet for the methylene protons, due to coupling with the methyl protons.
-
Methyl Group: The methyl group at position 6 on the pyridine ring is expected to appear as a singlet as there are no adjacent protons to couple with.
-
Amine Protons: The amine protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.
-
Aromatic Protons: The two protons on the pyridine ring (H-3 and H-5) are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The electron-donating effects of the ethoxy and amino groups will shield these protons, causing them to appear at relatively upfield chemical shifts for aromatic protons.
Hypothetical Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use a standard pulse program with a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and acquire 16-32 scans.
-
Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
Expected Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (ethoxy) | ~14 - 16 |
| -C H₃ (ring) | ~20 - 25 |
| -OC H₂- | ~60 - 65 |
| C-3 | ~95 - 100 |
| C-5 | ~105 - 110 |
| C-4 | ~150 - 155 |
| C-6 | ~155 - 160 |
| C-2 | ~160 - 165 |
Interpretation:
-
Aliphatic Carbons: The methyl carbon of the ethoxy group is expected at the most upfield position, followed by the methyl carbon on the ring. The methylene carbon of the ethoxy group will be further downfield due to its attachment to the electronegative oxygen atom.
-
Aromatic Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region. The carbons directly attached to the heteroatoms (C-2, C-4, C-6) are expected to be the most downfield due to the electron-withdrawing effects of the nitrogen and oxygen atoms and the electron-donating effect of the amino group. The C-3 and C-5 carbons will be more shielded and appear at more upfield positions.
Hypothetical Experimental Protocol:
-
Sample Preparation: Dissolve 50-100 mg of the compound in approximately 0.7 mL of CDCl₃.
-
Data Acquisition: Record the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.
-
Parameters: Use a standard proton-decoupled pulse sequence with a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Processing: Process the FID with Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation patterns.
Expected Fragmentation Pattern:
| m/z | Proposed Fragment |
| 152 | [M]⁺ (Molecular Ion) |
| 137 | [M - CH₃]⁺ |
| 124 | [M - C₂H₄]⁺ |
| 123 | [M - C₂H₅]⁺ |
| 109 | [M - C₂H₅O]⁺ |
Interpretation:
The molecular ion peak [M]⁺ is expected at m/z 152. Common fragmentation pathways for ethoxy-substituted aromatic compounds include the loss of a methyl radical ([M - 15]⁺) to give a fragment at m/z 137, and the loss of ethene via a McLafferty-type rearrangement to give a fragment at m/z 124.[2] The loss of an ethyl radical ([M - 29]⁺) would result in a peak at m/z 123. Cleavage of the ethoxy group would lead to a fragment at m/z 109.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Hypothetical Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of ions at different m/z values.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-O bonds.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400 - 3250 | Amine (-NH₂) | N-H stretch (asymmetric and symmetric) |
| 3050 - 3000 | Aromatic C-H | C-H stretch |
| 2980 - 2850 | Aliphatic C-H | C-H stretch (in ethoxy and methyl groups) |
| 1650 - 1580 | Amine (-NH₂) | N-H bend |
| 1600 - 1450 | Aromatic Ring | C=C and C=N stretches |
| 1335 - 1250 | Aromatic Amine | C-N stretch |
| 1250 - 1020 | Ether (Ar-O-R) | C-O stretch (asymmetric) |
Interpretation:
-
N-H Stretching: The primary amine group should give rise to two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3]
-
C-H Stretching: The spectrum will show C-H stretching bands for both the aromatic ring protons (above 3000 cm⁻¹) and the aliphatic protons of the ethoxy and methyl groups (below 3000 cm⁻¹).
-
N-H Bending: A characteristic N-H bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[3]
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
-
C-N and C-O Stretching: The C-N stretch of the aromatic amine and the asymmetric C-O stretch of the ethoxy group will be present in the fingerprint region.[3]
Hypothetical Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk, or as a thin film on a salt plate if the sample is a liquid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters: Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹, and multiple scans are averaged to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The predicted spectroscopic data presented in this guide provide a detailed and scientifically grounded framework for the structural characterization of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy offers a powerful and complementary approach to confirming the identity and purity of this compound, which is essential for its potential applications in research and development. While the data herein is predictive, it is based on the well-established spectroscopic behavior of analogous structures and serves as a robust guide for experimental verification.
References
[4] CHIMIA (1968). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [3] TSI Journals (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. ResearchGate (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [5] Sci-Hub (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [6] ChemicalBook (n.d.). 2-Aminopyridine(504-29-0) IR2 spectrum. [7] PubMed Central (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [8] The Royal Society of Chemistry (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Semantic Scholar (1990). 1H and 13C NMR study of substituted 3-OH pyridines. [9] PubMed (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry. [10] ResearchGate (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. [1] Google Search result from an unspecified source. [11] Arbor Pharm (n.d.). Cas No. 89943-09-9 2-Methoxy-6-methylpyridin-4-amine. Sigma-Aldrich (n.d.). 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9. [12] Sigma-Aldrich (n.d.). 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9. PubMed (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [13] MDPI (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [14] Chemistry LibreTexts (2023). Mass spectrometry 1. [15] ChemSpider (n.d.). ChemSpider Synthetic Pages: Home. [16] ChemicalBook (n.d.). 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum. [17] SlidePlayer (n.d.). Mass Spectrometry: Fragmentation. [2] ResearchGate (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [18] Google Search result from an unspecified source. [19] Benchchem (n.d.). Navigating Tautomeric Ambiguity: NMR Validation of the 6-Methylpyridin-2-amine Structure. [20] Benchchem (n.d.). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. [21] Fisher Scientific (n.d.). 4-Amino-2-methylpyridine, 98%. [22] ResearchGate (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [23] Thermo Fisher Scientific (n.d.). 2-Amino-4-methylpyridine, 98% 100 g | Buy Online | Thermo Scientific Chemicals. [24] ChemicalBook (n.d.). 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum. [25] ChemScene (n.d.). 4'-Amino-2,2':6',2''-terpyridine. Semantic Scholar (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. [26] Xidi Reagent (n.d.). This compound. [27] BLD Pharm (n.d.). 1260663-96-4|2-Methoxy-5-methylpyridin-4-amine. [28] PubChem (n.d.). (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol. [29] Boron Molecular (n.d.). Buy N-methylpyridin-4-amine. [30] ChemicalBook (n.d.). 2-Picoline(109-06-8) 1H NMR spectrum.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. chimia.ch [chimia.ch]
- 5. sci-hub.st [sci-hub.st]
- 6. 2-Aminopyridine(504-29-0) IR2 [m.chemicalbook.com]
- 7. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9 [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Home | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR spectrum [chemicalbook.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 4-Amino-2-methylpyridine, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 22. researchgate.net [researchgate.net]
- 23. A14177.22 [thermofisher.com]
- 24. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]
- 25. chemscene.com [chemscene.com]
- 26. This compound - 通用试剂 - 西典实验 [seedior.com]
- 27. 1260663-96-4|2-Methoxy-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 28. (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol | C15H17NO3 | CID 118572087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. boronmolecular.com [boronmolecular.com]
- 30. 2-Picoline(109-06-8) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility Profile of 2-Ethoxy-6-methylpyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2-Ethoxy-6-methylpyridin-4-amine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. In the absence of extensive publicly available experimental data, this guide synthesizes predicted physicochemical properties with established methodologies for solubility determination. It offers a practical framework for researchers to understand, predict, and experimentally verify the solubility of this compound, a critical parameter for its application in drug discovery and development. This document details theoretical solubility predictions, discusses the influence of molecular structure on solubility, and provides robust, step-by-step protocols for both thermodynamic and kinetic solubility assessment.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands as a paramount hurdle. A compound's ability to dissolve in aqueous media governs its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy. For drug development professionals, a thorough understanding and early characterization of a compound's solubility is not merely a data point but a cornerstone of a successful research campaign.
This compound, a member of the aminopyridine class, presents a chemical scaffold with potential for diverse biological activities. The strategic placement of an ethoxy and a methyl group on the pyridine ring, in addition to the amino functionality, significantly influences its physicochemical properties, including its solubility. This guide aims to provide a detailed analysis of the solubility profile of this compound, offering both predictive insights and practical experimental guidance.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is essential to contextualize its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | |
| Molecular Weight | 152.19 g/mol | |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
| Canonical SMILES | CCOC1=NC(=C(C=C1)N)C |
Predicted Solubility Profile
In the absence of direct experimental solubility data for this compound, computational models provide a valuable starting point for assessing its potential solubility. These predictions are based on the compound's structure and are derived from large datasets of experimentally determined solubilities.
| Parameter | Predicted Value | Prediction Tool/Method |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Various QSAR models |
| Water Solubility (mg/mL) | ~0.3 to 3.0 | Calculated from LogS |
| LogP (Octanol-Water Partition Coefficient) | 1.5 to 2.5 | Various QSAR models |
Interpretation of Predicted Data:
The predicted LogS value in the range of -2.5 to -3.5 suggests that this compound is likely to be moderately to poorly soluble in water. A LogS of -3 corresponds to a solubility of 10⁻³ mol/L. The predicted LogP value indicates a moderate degree of lipophilicity, which is consistent with the presence of both polar (amino and pyridine nitrogen) and nonpolar (ethoxy and methyl) groups. This balance suggests that while the compound has some affinity for aqueous environments, its solubility will be limited.
Qualitative Assessment in Organic Solvents:
Based on the general principle of "like dissolves like" and the predicted LogP, the solubility of this compound in various organic solvents can be qualitatively assessed:
-
High Solubility: Expected in polar protic solvents like ethanol and methanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents can engage in hydrogen bonding with the amino group and the pyridine nitrogen, and their polarity is compatible with the overall molecule.
-
Moderate Solubility: Expected in less polar solvents such as acetone and ethyl acetate.
-
Low Solubility: Expected in nonpolar solvents like hexane and toluene.
It is crucial to emphasize that these are predictions and should be confirmed by experimental determination.
Factors Influencing the Solubility of this compound
The solubility of an ionizable compound like this compound is not a fixed value but is influenced by several environmental factors.
pH
The presence of the basic amino group and the pyridine nitrogen means that the ionization state of the molecule is pH-dependent. The pKa of the conjugate acid of the aminopyridine moiety will dictate the pH at which the compound is predominantly ionized or neutral.
-
Below the pKa: The molecule will be protonated, forming a more water-soluble salt.
-
Above the pKa: The molecule will exist primarily in its neutral, less soluble form.
Therefore, the aqueous solubility of this compound is expected to be significantly higher in acidic solutions compared to neutral or basic solutions.
Temperature
The dissolution of a solid in a liquid is generally an endothermic process. Therefore, for most compounds, solubility increases with increasing temperature. This relationship should be experimentally determined to optimize processes such as crystallization and formulation.
Crystal Polymorphism
The solid-state form of a compound can have a profound impact on its solubility. Different crystalline forms (polymorphs) or an amorphous state will have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is essential to characterize the solid form of the material being used in any solubility study.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, standardized experimental protocols are indispensable. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[1][2] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, or organic solvents) in a sealed, inert vial. The presence of undissolved solid is crucial.
-
Equilibration: Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm or 0.45 µm syringe filter is recommended.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations to determine the solubility from the analytical response of the sample.
Caption: Workflow for the Shake-Flask Method.
pKa and pH-Dependent Solubility: Potentiometric Titration
Potentiometric titration is a powerful technique to determine the pKa of a compound, which is essential for understanding its pH-dependent solubility.[3][4]
Protocol:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a known concentration.
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Specialized software can be used for more accurate pKa determination from the titration curve.
-
Solubility Determination: By performing titrations at different concentrations, including supersaturated solutions, the pH at which the compound precipitates can be determined, allowing for the calculation of the solubility of the ionized and neutral species.
Caption: Workflow for Potentiometric Titration.
Conclusion
References
- Avdeef, A. (1998). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
- Box, K. J., Völgyi, G., Baka, E., Stuart, M., Takács-Novák, K., & Comer, J. E. A. (2006). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution—a validation study. Journal of Pharmaceutical Sciences, 95(6), 1298–1307.
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
- Krieg, J., Lair, T., & Chibale, K. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8860–8867.
- Pudipeddi, M., & Serajuddin, A. T. M. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 24-29.
- Stuart, M., & Box, K. (2005). Chasing equilibrium: measuring the intrinsic solubility of weak acids and bases. Analytical Chemistry, 77(4), 983–990.
Sources
- 1. Protein–Sol: a web tool for predicting protein solubility from sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 3. chemaxon.com [chemaxon.com]
- 4. On-line Software [vcclab.org]
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-6-methylpyridin-4-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Ethoxy-6-methylpyridin-4-amine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug discovery. The document details a plausible and efficient synthetic route, starting from a commercially available precursor. A step-by-step experimental protocol is provided, along with a thorough analysis of the expected analytical data for the target compound, including 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this and similar heterocyclic scaffolds.
Introduction: The Significance of Substituted Pyridinamines
Substituted pyridine and its fused-ring analogues are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to engage in a variety of biological interactions, including hydrogen bonding, metal coordination, and π-π stacking. The nitrogen atom in the pyridine ring not only imparts basicity and influences the molecule's pharmacokinetic profile but also provides a vector for specific interactions with biological targets.[1]
Aminopyridines, in particular, are key building blocks in the synthesis of a wide array of therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[3][4] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its drug-like characteristics.
The target molecule of this guide, this compound, is a member of the 2-alkoxy-4-aminopyridine family. The methoxy analogue, 2-Methoxy-6-methylpyridin-4-amine, is a known key intermediate in the synthesis of the blockbuster anticancer drug, Imatinib.[5] This precedent underscores the potential of 2-alkoxy-6-methylpyridin-4-amine scaffolds as valuable components in the design and discovery of novel therapeutics. The ethoxy group, as compared to a methoxy group, can offer altered metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles in drug candidates.
This guide presents a detailed and practical approach to the synthesis of this compound, empowering researchers to access this valuable building block for their drug discovery programs.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound (1) points to a straightforward and efficient synthetic strategy. The key disconnection lies at the C2-oxygen bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the final step.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic approach identifies the commercially available 2-Chloro-6-methylpyridin-4-amine (2) as a key starting material.[4][6] The chloro substituent at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. Sodium ethoxide is an excellent and readily available nucleophile for this transformation. This strategy is highly convergent and relies on a well-established and generally high-yielding reaction.
The proposed forward synthesis is therefore a one-step nucleophilic aromatic substitution reaction. The presence of the free amino group at the 4-position is not expected to interfere with the reaction, as it is a significantly weaker nucleophile than the alkoxide and its electron-donating character is less pronounced at the 2-position.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 2-chloro-6-methylpyridin-4-amine.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-6-methylpyridin-4-amine | ≥98% | Commercially available |
| Sodium metal | Reagent grade | Standard chemical supplier |
| Anhydrous Ethanol | ≥99.5% | Standard chemical supplier |
| Dichloromethane (DCM) | HPLC grade | Standard chemical supplier |
| Saturated aq. NaCl (brine) | Prepared in-house | |
| Anhydrous Sodium Sulfate | Reagent grade | Standard chemical supplier |
3.2. Synthetic Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Preparation of Sodium Ethoxide Solution In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (50 mL). Carefully add sodium metal (1.0 g, 43.5 mmol) in small portions to the ethanol at room temperature. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
Step 2: Reaction Setup In a separate flask, dissolve 2-chloro-6-methylpyridin-4-amine (5.0 g, 35.1 mmol) in anhydrous ethanol (50 mL).
Step 3: Nucleophilic Aromatic Substitution To the solution of 2-chloro-6-methylpyridin-4-amine, add the freshly prepared sodium ethoxide solution via a cannula under a nitrogen atmosphere.
Step 4: Reaction Conditions Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 95:5).
Step 5: Work-up After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water (50 mL). Remove the ethanol under reduced pressure using a rotary evaporator.
Step 6: Extraction Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).
Step 7: Drying and Concentration Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 8: Purification Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford this compound as a solid.
Characterization of this compound
The following section details the expected analytical data for the synthesized this compound (1). The predictions are based on the analysis of spectral data from structurally similar compounds.
Chemical Structure:
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
CAS Number: 197163-57-8[7]
4.1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted 1H NMR (400 MHz, CDCl3) δ (ppm):
-
6.0-6.2 (s, 1H): Aromatic proton at the 5-position.
-
5.8-6.0 (s, 1H): Aromatic proton at the 3-position.
-
4.3-4.5 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group.
-
4.2-4.6 (br s, 2H): Amine protons at the 4-position.
-
2.3-2.5 (s, 3H): Methyl protons at the 6-position.
-
1.3-1.5 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group.
-
Rationale for Prediction: The chemical shifts are estimated based on data for 4-aminopyridine and 2-ethoxypyridine. The two aromatic protons are expected to be singlets due to the substitution pattern. The ethoxy group will exhibit a characteristic quartet and triplet. The amine protons will likely appear as a broad singlet.
4.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Predicted 13C NMR (100 MHz, CDCl3) δ (ppm):
-
162-164: C2 carbon attached to the ethoxy group.
-
156-158: C6 carbon attached to the methyl group.
-
150-152: C4 carbon attached to the amino group.
-
105-107: C5 carbon.
-
98-100: C3 carbon.
-
60-62: Methylene carbon of the ethoxy group.
-
23-25: Methyl carbon at the 6-position.
-
14-16: Methyl carbon of the ethoxy group.
-
Rationale for Prediction: The chemical shifts are estimated based on data for 2-methoxypyridine and other substituted pyridines.[8] The carbons directly attached to heteroatoms (O and N) will be the most downfield.
4.3. Infrared (IR) Spectroscopy
-
Predicted IR (KBr, cm-1):
-
3400-3200 (m, br): N-H stretching of the primary amine.
-
3050-3000 (w): Aromatic C-H stretching.
-
2980-2850 (m): Aliphatic C-H stretching of the ethoxy and methyl groups.
-
1640-1600 (s): C=C and C=N stretching of the pyridine ring and N-H scissoring of the amine.
-
1250-1200 (s): Asymmetric C-O-C stretching of the ethoxy group.
-
1050-1000 (s): Symmetric C-O-C stretching of the ethoxy group.
-
Rationale for Prediction: The spectrum will be dominated by the characteristic absorptions of the primary amine, the aromatic ring, and the ether linkage. The IR spectrum of 4-aminopyridine shows characteristic N-H stretches in the 3400-3200 cm-1 region and a strong ring stretching band around 1640 cm-1.[1][2]
4.4. Mass Spectrometry (MS)
-
Predicted MS (EI, 70 eV) m/z (%):
-
152 (M+, 100): Molecular ion peak.
-
137 (M-15, 40): Loss of a methyl radical.
-
123 (M-29, 80): Loss of an ethyl radical.
-
108 (M-44, 30): Loss of acetaldehyde from the ethoxy group.
-
Rationale for Prediction: The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation will likely involve the loss of fragments from the ethoxy and methyl substituents. The mass spectrum of 2-ethoxypyridine shows a strong molecular ion peak and fragmentation corresponding to the loss of the ethyl group.[9]
Safety and Handling
-
2-Chloro-6-methylpyridin-4-amine: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[4]
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.
-
Anhydrous Ethanol: Highly flammable liquid and vapor.
-
Dichloromethane: Suspected of causing cancer.
Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Sodium metal should be handled with extreme care under an inert atmosphere.
Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. The proposed one-step synthesis from a commercially available starting material is efficient and utilizes a well-established chemical transformation. The detailed experimental protocol and the thorough analysis of the expected characterization data will be a valuable resource for researchers in medicinal chemistry and organic synthesis. The availability of this building block will facilitate the exploration of new chemical space and the development of novel therapeutic agents based on the privileged 2-alkoxy-4-aminopyridine scaffold.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved January 18, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74201, 2-Methoxypyridine. Retrieved January 18, 2026 from [Link].
- Cayman Chemical (n.d.). 2-Methoxy-6-methyl-4-pyridinamine.
-
NIST (n.d.). Pyridine, 2-ethoxy-. In NIST Chemistry WebBook. Retrieved January 18, 2026 from [Link].
-
Taylor & Francis Online (2010). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Retrieved January 18, 2026 from [Link].
-
RSC Publishing (2011). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine. Retrieved January 18, 2026 from [Link].
-
Pearson (2024). Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved January 18, 2026 from [Link].
-
YouTube (2023). Basics of Ethoxylation reaction. Retrieved January 18, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12643707, 2-Chloro-6-methylpyridin-4-amine. Retrieved January 18, 2026 from [Link].
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
- Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(45), 31635-31651.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminopyridine(504-24-5) IR Spectrum [m.chemicalbook.com]
- 3. 2-Ethoxypyridine | 14529-53-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-Chloro-6-methylpyridin-4-amine | C6H7ClN2 | CID 12643707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3 [chemicalbook.com]
- 7. 4-Aminopyridine [webbook.nist.gov]
- 8. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 9. Pyridine, 2-ethoxy- [webbook.nist.gov]
An In-depth Technical Guide on the Potential Biological Activity of Substituted Pyridines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with significant therapeutic value.[1] This guide offers a comprehensive exploration into the diverse biological activities of substituted pyridines, synthesizing technical data with mechanistic insights. We delve into the anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties of these heterocyclic compounds. By examining structure-activity relationships, presenting detailed experimental protocols for activity screening, and visualizing key pathways, this document serves as a critical resource for professionals engaged in the discovery and development of novel therapeutics. Our objective is to provide an in-depth understanding of the versatility of the pyridine nucleus and to catalyze further innovation in the field.
The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental heterocyclic compound that plays a pivotal role in drug design and development.[2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a wide range of chemical modifications, make it a highly versatile scaffold.[3] The presence of the nitrogen atom not only influences the molecule's basicity and solubility but also provides a key point of interaction with biological targets.[4]
The significance of the pyridine moiety is underscored by its prevalence in a vast number of FDA-approved drugs, where it contributes to enhanced biochemical potency, metabolic stability, and improved pharmacokinetic profiles.[5] From naturally occurring alkaloids and vitamins to synthetic drugs targeting a myriad of diseases, the pyridine ring is a recurring motif.[6] Drugs such as Atazanavir for HIV and Imatinib for chronic myelogenous leukemia are prime examples of medicinally active pyridine derivatives.[7] This widespread application demonstrates the immense potential of substituted pyridines in the ongoing quest for novel and more effective therapeutic agents.[8]
Diverse Biological Activities of Substituted Pyridines
The structural versatility of the pyridine ring allows for the synthesis of a wide array of derivatives with a broad spectrum of biological activities. This section will explore the multifaceted therapeutic potential of substituted pyridines.
Anticancer Activity
Substituted pyridines have emerged as a significant class of compounds in oncology research, with many derivatives exhibiting potent anticancer activity against a range of human tumor cell lines.[9] Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[10]
Mechanisms of Action:
-
Kinase Inhibition: Many pyridine derivatives function as inhibitors of various kinases, such as VEGFR-2, which are essential for angiogenesis, the process of new blood vessel formation that tumors rely on for growth.[3] By blocking these kinases, pyridine compounds can effectively halt tumor progression.
-
HDAC Inhibition: Some pyridine-based compounds act as histone deacetylase (HDAC) inhibitors, leading to changes in gene expression that can induce apoptosis (programmed cell death) in cancer cells.[3]
-
Tubulin Polymerization Inhibition: Certain chalcone pyridine analogues have been developed as anti-tubulin agents, disrupting the formation of microtubules, which are critical for cell division.[10]
-
Modulation of Signaling Pathways: Pyridine derivatives have been shown to interfere with critical signaling pathways, such as the BRAF/MEK/ERK pathway, which is often dysregulated in cancer.
Examples of Anticancer Pyridine Derivatives: Several pyridine-containing drugs are already in clinical use, including Sorafenib, Vismodegib, Crizotinib, and Regorafenib, highlighting the clinical relevance of this scaffold.[4]
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Substituted pyridines have demonstrated considerable promise in this area, exhibiting activity against a wide spectrum of bacteria and fungi.[11]
Mechanisms of Action: The antimicrobial properties of pyridine compounds stem from their ability to interfere with essential microbial processes.[12] These mechanisms can include:
-
Disruption of Cell Wall Synthesis: Some derivatives can inhibit enzymes involved in the synthesis of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Protein and Nucleic Acid Synthesis: Pyridine compounds can interfere with ribosomal function or DNA replication, halting microbial growth.[12]
-
Disruption of Membrane Integrity: The cationic nature of some pyridinium salts allows them to interact with and disrupt the negatively charged bacterial cell membrane.[13]
Pyridine-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12] For instance, certain pyridine derivatives have been found to be potent against Staphylococcus aureus and Escherichia coli.[11][13]
Antiviral Activity
Pyridine and its fused heterocyclic derivatives have been extensively investigated for their antiviral properties. They have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and various respiratory viruses.[14]
Mechanisms of Action: The antiviral mechanisms of pyridine derivatives are varied and can target different stages of the viral life cycle:
-
Inhibition of Viral Enzymes: Many pyridine-based compounds act as inhibitors of crucial viral enzymes like reverse transcriptase and polymerase, which are essential for viral replication.
-
Replication and Gene Expression Inhibition: Some derivatives can block the replication of viral DNA or RNA and inhibit the expression of viral genes.
-
Interference with Host Cell Pathways: Certain compounds can modulate host cell pathways, such as the NF-κB signaling pathway, that are hijacked by viruses for their own replication.
The broad spectrum of antiviral activity highlights the potential of the pyridine scaffold in developing new treatments for viral infections.[14]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and substituted pyridines have shown potential as anti-inflammatory agents.[15]
Mechanisms of Action: The anti-inflammatory effects of pyridine derivatives are often linked to their ability to:
-
Inhibit Pro-inflammatory Enzymes: Some pyridine-4-one derivatives are thought to exert their effects by chelating iron, which is a necessary cofactor for heme-dependent enzymes like cyclooxygenase (COX) and lipoxygenase, key players in the inflammatory pathway.[16][17]
-
Modulate Cytokine Production: Certain compounds can reduce the production of pro-inflammatory cytokines, such as TNF-α, while potentially increasing the levels of anti-inflammatory cytokines like TGF-β1.[18]
These mechanisms suggest that substituted pyridines could be valuable in the development of new treatments for inflammatory conditions.[5]
Neuroprotective Activity
Pyridine alkaloids and their derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's.[19]
Mechanisms of Action: The neuroprotective effects of pyridine compounds are multifaceted and can involve:
-
Acetylcholinesterase (AChE) Inhibition: Many pyridine derivatives act as AChE inhibitors, increasing the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[20]
-
Targeting Amyloid-β Aggregation: Some compounds can inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[21]
-
BACE-1 Inhibition: Pyridine amine derivatives have shown potential as inhibitors of the beta-secretase 1 (BACE-1) enzyme, which is involved in the production of amyloid-β.[21]
-
Antioxidant and Metal Chelating Properties: Some derivatives can protect neuronal cells from oxidative stress and chelate metal ions that contribute to amyloid plaque formation.[22]
The diverse mechanisms of action of neuroprotective pyridine derivatives offer multiple avenues for therapeutic intervention in complex neurological disorders.[20]
Structure-Activity Relationships (SAR)
The biological activity of substituted pyridines is highly dependent on the nature and position of the substituents on the pyridine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.[2]
-
For Anticancer Activity: Studies have shown that the presence and position of specific functional groups can significantly enhance antiproliferative activity. For example, groups like -OMe, -OH, -C=O, and -NH2 have been found to increase activity, while halogen atoms or bulky groups may decrease it.[1][2]
-
For Antimicrobial Activity: The antimicrobial potency of pyridinium salts is influenced by factors such as the length of the alkyl chain attached to the nitrogen atom, which affects hydrophobicity and the ability to disrupt the bacterial cell membrane.[13]
-
For Anti-inflammatory Activity: The substitution pattern on the pyridine ring can impact the iron-chelating ability of pyridine-4-one derivatives, which is thought to be linked to their anti-inflammatory effects. For instance, a benzyl group substitution has been shown to increase potency.[16]
-
For Trypanocidal Activity: In the case of pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein–protein interaction in trypanosomes, substitutions at specific positions on the pyrazole and indole rings were found to be critical for inhibitory potency.[23]
A systematic exploration of SAR through the synthesis and biological evaluation of a library of analogues is a key strategy in medicinal chemistry to optimize lead compounds.[24]
Key Experimental Protocols for Activity Screening
The evaluation of the biological activity of newly synthesized substituted pyridines requires robust and standardized experimental protocols. This section provides detailed methodologies for two common in vitro assays.
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, making it a valuable tool for screening the cytotoxic potential of anticancer compounds.[25]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.
-
Include wells for "cell-free" blanks (medium only) for background absorbance correction.[25]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[25]
-
-
Compound Treatment:
-
Prepare serial dilutions of the substituted pyridine compounds in culture medium.
-
After the 24-hour incubation, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations.
-
Include an untreated control group (cells in fresh medium) and a vehicle control group (cells treated with the solvent used to dissolve the compounds, e.g., DMSO).[25]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[26][27]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
In Vitro Antimicrobial Assay: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[28][29]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid broth medium in a 96-well microtiter plate. A standardized inoculum of the microorganism is added to each well, and the plate is incubated. The MIC is determined by observing the lowest concentration of the agent that inhibits microbial growth.[30]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the substituted pyridine compound.
-
Perform serial twofold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well plate.[31]
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., ~1.5 x 10^8 CFU/mL).[31]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[28]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[31]
-
Self-Validation: The inclusion of standardized quality control strains with known MIC values is essential to validate the accuracy and reproducibility of the assay.[30]
Visualization of Key Processes
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of novel substituted pyridine compounds.
Caption: A generalized workflow for screening the biological activity of new substituted pyridine compounds.
Representative Signaling Pathway: Kinase Inhibition in Cancer
This diagram illustrates a simplified representation of how a substituted pyridine derivative might inhibit a receptor tyrosine kinase (RTK) signaling pathway, a common mechanism of action for anticancer drugs.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a substituted pyridine derivative.
Future Perspectives and Conclusion
The diverse biological activities of substituted pyridines, coupled with their synthetic tractability, position them as a highly valuable scaffold in modern drug discovery.[32] The continued exploration of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new and improved therapies for a wide range of diseases. Future research will likely focus on leveraging computational methods for rational drug design, exploring novel drug delivery systems to enhance bioavailability and reduce toxicity, and investigating the potential of pyridine derivatives in combination therapies.[3] The versatility of the pyridine nucleus ensures that it will remain a central focus of medicinal chemistry research for years to come.
References
- Broth microdilution. Grokipedia.
- Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
- Broth microdilution. Wikipedia.
- Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET.
- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed.
-
Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. ResearchGate. Available from: [Link]
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- MTT assay protocol. Abcam.
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH.
- A Brief View on Pyridine Compounds. Open Access Journals.
- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.
- A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. IJSDR.
- Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.
-
Pyridine derivatives 46a–50 reported as anti-inflammatory agents. ResearchGate. Available from: [Link]
- MTT Assay Protocol for Cell Viability and Proliferation.
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. Available from: [Link]
-
Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. ASM Journals. Available from: [Link]
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC - NIH.
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
-
Representative examples of antiviral activity of compounds containing pyridine as the basic unit. ResearchGate. Available from: [Link]
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- Pyridine alkaloids with activity in the central nervous system. PMC.
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available from: [Link]
- MTT Cell Proliferation Assay. ATCC.
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications.
- Pyridine: the scaffolds with significant clinical diversity. PMC - NIH.
-
Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available from: [Link]
- Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. Benchchem.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
-
Newer biologically active pyridines: A potential review. ResearchGate. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. Available from: [Link]
- Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements.
- Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed.
-
Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SciRP.org. Available from: [Link]
-
Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. Available from: [Link]
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][2][28]Thiadiazole Moiety. PubMed. Available from:
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Available from: [Link]
Sources
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. irjet.net [irjet.net]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
- 11. mdpi.com [mdpi.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijsdr.org [ijsdr.org]
- 16. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. atcc.org [atcc.org]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. grokipedia.com [grokipedia.com]
- 29. Broth microdilution - Wikipedia [en.wikipedia.org]
- 30. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 32. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Alkoxy-6-methylpyridin-4-amine Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the design and development of novel therapeutic agents, owing to its ability to form key hydrogen bonds and engage in various biological interactions. Among the vast landscape of pyridine derivatives, the 2-alkoxy-6-methylpyridin-4-amine core has emerged as a privileged structure with significant potential in medicinal chemistry. This guide provides a comprehensive technical overview of this important class of compounds, delving into their synthesis, chemical characteristics, biological activities, and future prospects in drug discovery.
A notable example highlighting the significance of this scaffold is the role of 2-methoxy-6-methylpyridin-4-amine as a key intermediate in the synthesis of Imatinib, a highly successful tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] This connection underscores the therapeutic relevance and established utility of this chemical framework. Beyond their role as synthetic intermediates, these derivatives are being explored for a range of biological activities, driven by the versatile nature of the substituted pyridine ring. This guide will explore the nuances of their chemical synthesis, shed light on their structure-activity relationships, and discuss their potential as modulators of various biological targets.
Synthetic Strategies for 2-Alkoxy-6-methylpyridin-4-amine Derivatives
The synthesis of 2-alkoxy-6-methylpyridin-4-amine derivatives can be approached through several strategic routes, primarily revolving around the construction of the substituted pyridine ring and the introduction of the desired alkoxy and amine functionalities. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group at the 2-position of a pre-formed 6-methylpyridin-4-amine derivative with an alkoxide.
General Synthetic Workflow
A generalized synthetic pathway often commences with a commercially available or readily synthesized substituted pyridine. The introduction of the alkoxy group is a critical step, and its efficiency can be influenced by the choice of reagents and reaction conditions.
Sources
Methodological & Application
Applications of 2-Ethoxy-6-methylpyridin-4-amine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it an ideal framework for the design of novel therapeutic agents.[1] Within this important class of heterocycles, 2-Ethoxy-6-methylpyridin-4-amine emerges as a versatile building block with significant potential in drug discovery. While direct literature on this specific molecule is nascent, its structural similarity to well-characterized medicinal chemistry intermediates allows for a comprehensive exploration of its potential applications.
This technical guide provides an in-depth overview of the plausible applications of this compound, drawing parallels from its close analogs, such as 2-methoxy-6-methylpyridin-4-amine and other substituted aminopyridines. We will delve into its role as a key intermediate in the synthesis of kinase inhibitors and other targeted therapies, supported by detailed protocols and workflow diagrams.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C8H12N2O | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| CAS Number | 197163-57-8 | [3] |
| Appearance | Solid | |
| Purity | Typically >95% | [3] |
| Storage | Store in a dark place under an inert atmosphere at room temperature. |
Core Application: A Scaffold for Kinase Inhibitors
The primary and most compelling application of this compound in medicinal chemistry is its use as a key structural motif in the development of kinase inhibitors. This is strongly supported by the established role of its close analog, 2-methoxy-6-methylpyridin-4-amine, as a crucial intermediate in the synthesis of Imatinib , a highly successful tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[4]
The general structure of aminopyridines and aminopyrimidines is prevalent in a multitude of kinase inhibitors, where the amine group often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.[5][6] The ethoxy group at the 2-position can serve to modulate the compound's lipophilicity, metabolic stability, and potency.
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the utilization of this compound in a kinase inhibitor discovery program.
Caption: Generalized workflow for kinase inhibitor drug discovery using this compound.
Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Precursor
This protocol outlines a plausible synthetic route to a key intermediate for a kinase inhibitor, leveraging a Buchwald-Hartwig amination reaction. This reaction is a staple in medicinal chemistry for the formation of C-N bonds.
Objective: To synthesize N-(2-ethoxy-6-methylpyridin-4-yl)-4-(trifluoromethyl)aniline.
Materials:
-
This compound
-
1-bromo-4-(trifluoromethyl)benzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
X-Phos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), 1-bromo-4-(trifluoromethyl)benzene (1.2 mmol), sodium tert-butoxide (1.4 mmol), and X-Phos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.02 mmol) to the flask under a positive flow of argon.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Rationale for Reagent Choices:
-
Pd₂(dba)₃ and X-Phos: This is a highly effective catalyst system for the Buchwald-Hartwig amination of aryl halides with a wide range of amines, known for its high yields and functional group tolerance.
-
Sodium tert-butoxide: A strong, non-nucleophilic base required to facilitate the catalytic cycle.
-
Anhydrous Toluene: A common high-boiling solvent suitable for this type of cross-coupling reaction.
Application in Nitric Oxide Synthase (NOS) Inhibition
Derivatives of 2-aminopyridine have been investigated as inhibitors of nitric oxide synthase (NOS), particularly the inducible isoform (iNOS), which is implicated in inflammatory diseases.[7][8][9] Structure-activity relationship (SAR) studies on 2-amino-4-methylpyridine analogues have shown that substitution at the 6-position can significantly impact potency and selectivity.[7][8]
The 2-ethoxy group in this compound could influence binding to the iNOS active site. The ethoxy group may provide favorable steric and electronic interactions, potentially leading to improved potency or altered selectivity profiles compared to analogs with smaller or more polar substituents.[7]
Signaling Pathway Implication
The following diagram illustrates the role of iNOS in the inflammatory cascade and the potential point of intervention for an inhibitor derived from this compound.
Caption: Inhibition of the iNOS pathway by a hypothetical this compound derivative.
Protocol 2: In Vitro iNOS Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of a compound against iNOS.
Objective: To determine the IC₅₀ value of a test compound derived from this compound against recombinant human iNOS.
Materials:
-
Recombinant human iNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄, cofactor)
-
Calmodulin
-
Calcium chloride (CaCl₂)
-
Griess Reagent System (for nitrite determination)
-
Test compound stock solution (in DMSO)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH₄, calmodulin, and CaCl₂.
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO and then in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Addition: Add the recombinant iNOS enzyme to the reaction mixture.
-
Initiation of Reaction: Add the diluted test compound or vehicle (for control) to the enzyme-containing mixture and incubate for a pre-determined time (e.g., 10 minutes) at 37 °C.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., EDTA).
-
Nitrite Detection: The product of the iNOS reaction, nitric oxide, rapidly oxidizes to nitrite in aqueous solution. Measure the concentration of nitrite using the Griess Reagent System according to the manufacturer's instructions. This typically involves measuring absorbance at ~540 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Self-Validation:
-
Include a known iNOS inhibitor (e.g., 1400W) as a positive control to validate the assay performance.
-
Run a control without the enzyme to account for any background absorbance.
-
Ensure the reaction is in the linear range with respect to time and enzyme concentration.
Broader Therapeutic Potential
The aminopyridine scaffold is not limited to kinase and iNOS inhibition. Research has shown that derivatives of this core structure exhibit a wide range of biological activities, including:
-
Antimicrobial Activity: Substituted pyridines have been explored for their potential as antibacterial and antifungal agents.[1][10]
-
Anticancer Properties: Beyond kinase inhibition, some aminopyrimidine derivatives have shown efficacy as dual topoisomerase I/II inhibitors.[11]
-
Central Nervous System (CNS) Applications: The pyridine ring is a common feature in drugs targeting CNS receptors.
The structural features of this compound—a substituted aromatic amine—make it a valuable starting point for library synthesis to explore these and other therapeutic areas.[12]
Conclusion
This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. By leveraging the extensive knowledge base of its structural analogs, researchers can strategically incorporate this compound into the design and synthesis of novel inhibitors targeting kinases, iNOS, and other therapeutically relevant proteins. The protocols and workflows outlined in this guide provide a solid foundation for initiating research programs aimed at unlocking the full potential of this valuable chemical entity.
References
- Vertex AI Search. Cas No. 89943-09-9 2-Methoxy-6-methylpyridin-4-amine.
- MySkinRecipes. 4-Ethoxy-6-methylpyrimidin-2-amine.
- This compound.
- Zhang, H., et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- Smolecule. 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine.
- National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- Sigma-Aldrich. 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9.
- ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
- National Institutes of Health. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- ResearchGate. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl).
- PubMed. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl).
- MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
- Chemists Make Strides to Simplify Drug Design, Synthesis.
-
RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Available from:
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. labsolu.ca [labsolu.ca]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Buy 4-(4-Ethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | 1354916-04-3 [smolecule.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
The Strategic Utility of 2-Ethoxy-6-methylpyridin-4-amine as a Versatile Intermediate in Medicinal Chemistry
Introduction: The Privileged Pyridine Scaffold in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs. Their prevalence stems from a unique combination of properties: the nitrogen atom imparts favorable pharmacokinetic characteristics such as improved solubility and metabolic stability, while the aromatic ring serves as a versatile scaffold for the precise three-dimensional arrangement of pharmacophoric groups. Within this important class of heterocycles, 2-Ethoxy-6-methylpyridin-4-amine has emerged as a particularly valuable chemical intermediate. Its strategic placement of an ethoxy, a methyl, and a primary amino group provides a synthetically tractable platform for the generation of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for researchers, medicinal chemists, and drug development professionals. The focus is on leveraging this intermediate's reactivity in key cross-coupling reactions to forge complex molecular architectures.
Core Attributes and Synthetic Potential
The chemical architecture of this compound offers several points for synthetic elaboration:
-
The 4-Amino Group: This primary amine is a key functional handle for a variety of transformations. It can act as a nucleophile in reactions such as amide bond formation, sulfonylation, and, most notably, in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
-
The Pyridine Ring: The pyridine core itself can be further functionalized. While the existing substituents direct reactivity, there are opportunities for electrophilic aromatic substitution, although this is less common than leveraging the inherent reactivity of the amino group. More strategically, the pyridine nitrogen can influence the molecule's overall physicochemical properties, including its pKa and ability to engage in hydrogen bonding with biological targets.
-
The 2-Ethoxy and 6-Methyl Groups: These substituents play a crucial role in modulating the electronic properties of the pyridine ring and influencing the molecule's conformation. The electron-donating nature of the ethoxy group can impact the reactivity of the amino group. Furthermore, these groups can make important steric and hydrophobic contributions to the binding of the final compound to its biological target.
Application in the Synthesis of Kinase Inhibitors: A Mechanistic Overview
Protein kinases are a major class of drug targets, particularly in oncology. A significant number of kinase inhibitors feature a substituted pyridine or pyrimidine core that serves to anchor the molecule in the ATP-binding site of the enzyme. The amino group of intermediates like this compound is often crucial for forming key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.
The following sections provide detailed protocols for the use of this compound in two of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation that is central to the synthesis of many pharmaceuticals[1]. This reaction enables the coupling of an amine with an aryl halide or triflate, providing access to a diverse range of N-aryl compounds. The following protocol is based on a procedure described in the synthesis of protein kinase B (PKB) inhibitors[1].
Rationale for Experimental Choices
-
Catalyst System: The choice of a palladium catalyst and a specialized phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. Ligands like Xantphos are often employed for their ability to promote the coupling of electron-rich amines with a variety of aryl halides.
-
Base: A base is required to deprotonate the amine, making it a more potent nucleophile. Cesium carbonate is a common choice as it is a strong, yet non-nucleophilic, base that is compatible with a wide range of functional groups.
-
Solvent: Anhydrous, degassed solvents such as 1,4-dioxane are used to prevent the quenching of the catalyst and other reactive species.
Detailed Experimental Protocol
Reaction: N-Arylation of this compound with 2-bromo-5-fluoropyrimidine.
Materials:
-
This compound
-
2-Bromo-5-fluoropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), 2-bromo-5-fluoropyrimidine (1.2 eq), and Cesium Carbonate (2.0 eq).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) in a small amount of anhydrous 1,4-dioxane.
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.
-
Add the catalyst premix to the Schlenk flask via syringe, followed by additional anhydrous 1,4-dioxane to achieve a final reaction concentration of approximately 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-(5-fluoro-2-pyrimidinyl)-2-ethoxy-6-methylpyridin-4-amine.
Sources
Application Notes and Protocols for the Utilization of 2-Ethoxy-6-methylpyridin-4-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Alkoxy-6-methylpyridin-4-amine Scaffold in Kinase Inhibition
The 2-Ethoxy-6-methylpyridin-4-amine moiety represents a privileged scaffold in the design and synthesis of potent and selective kinase inhibitors. Its inherent structural and electronic properties make it an ideal building block for creating compounds that target the ATP-binding site of various kinases, which are pivotal regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.
The aminopyridine core of this molecule is crucial for establishing key hydrogen bond interactions with the hinge region of the kinase, a conserved structural element that anchors ATP. The strategic placement of the ethoxy and methyl groups at the 2 and 6 positions, respectively, allows for fine-tuning of the inhibitor's pharmacological profile. The 2-ethoxy group can form additional interactions within the ATP binding pocket and favorably influence physicochemical properties such as solubility and metabolic stability. The 6-methyl group can provide steric hindrance to prevent off-target binding and enhance selectivity.
This document provides a comprehensive guide to the application of this compound in the synthesis of kinase inhibitors, with a focus on the Anaplastic Lymphoma Kinase (ALK), a key target in non-small cell lung cancer (NSCLC). We will delve into the mechanistic rationale for its use, provide a detailed, step-by-step synthetic protocol for a representative diaminopyrimidine-based ALK inhibitor, and discuss the critical aspects of experimental design and execution.
Mechanistic Rationale: Targeting the Kinase Hinge Region
Kinase inhibitors are broadly classified based on their binding mode to the target kinase. Type I inhibitors, which represent a significant portion of clinically approved drugs, are ATP-competitive and bind to the active conformation of the kinase. The this compound scaffold is particularly well-suited for the development of Type I inhibitors.
The primary amino group at the 4-position of the pyridine ring acts as a hydrogen bond donor, mimicking the N6-amino group of adenine and forming a crucial hydrogen bond with the backbone carbonyl of a hinge region residue. The pyridine nitrogen can act as a hydrogen bond acceptor, further anchoring the inhibitor in the ATP binding pocket.
The ethoxy and methyl substituents on the pyridine ring play a significant role in optimizing the inhibitor's properties. The 2-alkoxy group, as seen in the development of the potent ALK inhibitor Ceritinib (LDK378), has been shown to be crucial for high potency.[1] This is likely due to favorable interactions with hydrophobic pockets adjacent to the hinge region and its influence on the overall conformation of the inhibitor. The 6-methyl group can enhance selectivity by preventing the inhibitor from binding to other kinases that have a larger gatekeeper residue at the entrance of the ATP binding site.
Synthetic Workflow: From Building Block to Potent Inhibitor
The synthesis of a diaminopyrimidine-based kinase inhibitor from this compound typically involves a convergent approach. A key step is the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.[2][3] This reaction allows for the efficient and modular assembly of the final inhibitor from key intermediates.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative diaminopyrimidine-based ALK inhibitor.
Protocol 1: Synthesis of 5-Chloro-N2-(2-ethoxy-6-methylpyridin-4-yl)pyrimidine-2,4-diamine
This protocol details the crucial Buchwald-Hartwig amination step to couple the aminopyridine core with the pyrimidine scaffold.
Materials:
-
This compound
-
2,5-Dichloropyrimidin-4-amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 2,5-Dichloropyrimidin-4-amine (1.1 eq), Cesium Carbonate (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).
-
Add anhydrous 1,4-dioxane to the flask to achieve a starting material concentration of approximately 0.1 M.
-
Stir the reaction mixture vigorously and heat to reflux (approximately 100-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 5-Chloro-N2-(2-ethoxy-6-methylpyridin-4-yl)pyrimidine-2,4-diamine.
Protocol 2: Synthesis of N-(5-Chloro-2-((2-ethoxy-6-methylpyridin-4-yl)amino)pyrimidin-4-yl)acrylamide
This protocol describes the final acylation step to introduce the acrylamide "warhead," which can form a covalent bond with a cysteine residue in the ATP-binding site of certain kinases, leading to irreversible inhibition.
Materials:
-
5-Chloro-N2-(2-ethoxy-6-methylpyridin-4-yl)pyrimidine-2,4-diamine
-
Acryloyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 5-Chloro-N2-(2-ethoxy-6-methylpyridin-4-yl)pyrimidine-2,4-diamine (1.0 eq) in anhydrous DCM or THF in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or DIPEA (1.5 eq) to the solution.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the final product, N-(5-Chloro-2-((2-ethoxy-6-methylpyridin-4-yl)amino)pyrimidin-4-yl)acrylamide.
Data Presentation: Characterization and Biological Activity
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
The biological activity of the synthesized kinase inhibitors should be evaluated in biochemical and cellular assays.
| Compound | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, µM) |
| Example Inhibitor 1 | ALK (wild-type) | 5.2 | 0.15 (H3122 cells) |
| Example Inhibitor 1 | ALK (L1196M mutant) | 15.8 | 0.42 (H3122 cells) |
| Ceritinib (LDK378) | ALK (wild-type) | 0.2 | 0.02 (Karpas-299 cells)[1] |
Table 1: Representative inhibitory activity of a diaminopyrimidine-based ALK inhibitor synthesized using a 2-alkoxy-6-methylpyridin-4-amine scaffold, with Ceritinib for comparison. IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. GI₅₀ values represent the concentration required to inhibit cell growth by 50%.
Conclusion and Future Directions
The this compound scaffold is a versatile and highly valuable building block in the synthesis of potent and selective kinase inhibitors. The synthetic routes outlined in this document, particularly the strategic use of the Buchwald-Hartwig amination, provide a robust and adaptable platform for the generation of diverse libraries of kinase inhibitors. The ability to readily modify the substituents on the pyridine and pyrimidine rings allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future work in this area could focus on exploring novel substitutions on the this compound core to target other kinase families or to overcome acquired resistance to existing therapies.
References
- Zhang, S., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2353-2368. Retrieved from [Link]
- Google Patents. (2016). CN105777616A - Ceritinib synthesis intermediate and preparation method thereof.
- Hao, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 933-945. Retrieved from [Link]
- Wang, T., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 12(2), 75. Retrieved from [Link]
- Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.
- Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675-5690. Retrieved from [Link]
- Shaw, A. T., et al. (2014). Ceritinib in ALK-rearranged non–small-cell lung cancer. New England Journal of Medicine, 370(13), 1189-1197.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]/08%3A_Transition_Metal-Catalyzed_Cross-Coupling_Reactions/8.05%3A_Buchwald-Hartwig_Amination)
Sources
- 1. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2-Ethoxy-6-methylpyridin-4-amine
Abstract: The 2-ethoxy-6-methylpyridin-4-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for the synthesis of targeted therapeutics, particularly in oncology and inflammatory diseases. Its unique electronic and steric profile presents both opportunities and challenges in molecular assembly. This guide provides an in-depth technical overview and field-proven protocols for leveraging palladium-catalyzed cross-coupling reactions to functionalize this important core. We will explore the causality behind experimental design for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering detailed methodologies, troubleshooting insights, and mechanistic rationale tailored for researchers, scientists, and drug development professionals.
Substrate Analysis: The Reactivity Profile of this compound
Understanding the inherent properties of the substrate is paramount to designing successful cross-coupling strategies. The reactivity of this compound is governed by a confluence of electronic and steric factors.
-
Electronic Nature: The pyridine ring is canonicaly electron-deficient due to the electronegativity of the nitrogen atom. However, in this specific substrate, the ring is substantially enriched by three electron-donating groups (EDGs): the 4-amino, 2-ethoxy, and 6-methyl substituents. This high electron density has a profound impact on the key steps of a catalytic cycle. For instance, when a halogenated version of this pyridine is used as an electrophile, the increased electron density can make the crucial oxidative addition step more challenging.[1]
-
Steric Environment: The presence of substituents at the 2- and 6-positions (ortho to the nitrogen) provides significant steric shielding. This feature is highly advantageous as it can prevent the pyridine nitrogen from acting as a competing ligand and poisoning the palladium catalyst—a common failure mode in reactions involving simpler pyridines.[2]
-
Nucleophilicity: The 4-amino group is a potent nucleophile, making the parent molecule an excellent substrate for C-N bond-forming reactions like the Buchwald-Hartwig amination. However, this primary amine can also be a liability, potentially leading to undesired side reactions or requiring a protection-deprotection sequence if not managed correctly. Fortunately, many modern catalytic systems exhibit high functional group tolerance, often obviating the need for protection.[3]
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions operate via a similar catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4] A robust understanding of this mechanism is essential for rational catalyst selection and reaction optimization. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5]
-
Transmetalation: The organic group (R²) from the organometallic nucleophile (R²-M) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex bearing both organic partners. For Suzuki couplings, this step requires activation of the organoboron species by a base.[6]
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.
Application Protocol: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl structures common in pharmaceuticals.[7] For our substrate, a common strategy involves first halogenating the pyridine ring, typically at the 3-position, to serve as the electrophile.
Causality Behind Component Selection:
-
Catalyst/Ligand: For an electron-rich heterocyclic halide, the oxidative addition can be sluggish. Therefore, catalyst systems featuring electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are superior.[1] They accelerate both the oxidative addition and the final reductive elimination step. Pd(dppf)Cl₂ is a reliable and versatile workhorse catalyst for a broad range of substrates.
-
Base: The base is critical for activating the boronic acid to facilitate transmetalation.[6][8] Mild inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient. For more challenging couplings, stronger bases like K₃PO₄ may be required.
-
Solvent: A polar aprotic solvent system, often with water, is typical. Dioxane/water or Toluene/water mixtures are common choices as they effectively solubilize both the organic and inorganic reagents. Rigorous deoxygenation of the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction setup.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxy-6-methylpyridin-4-amine
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-ethoxy-6-methylpyridin-4-amine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).
-
Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Catalyst Addition: To the stirring suspension, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Data Table: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 90 | 4 | 90-98 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(XPhos) G3 (2) | K₃PO₄ | 100 | 12 | 75-85 |
| 4 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 100 | 12 | 70-80 |
Application Protocol: Buchwald-Hartwig C-N Amination
This reaction directly functionalizes the 4-amino group, coupling it with aryl or heteroaryl halides/triflates. It is one of the most powerful methods for constructing C-N bonds.[1]
Causality Behind Component Selection:
-
Catalyst/Ligand: The coupling of a primary amine with an aryl halide can be challenging. Modern palladium precatalysts (e.g., Buchwald's G3/G4 precatalysts) combined with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential.[9] These ligands facilitate the difficult C-N reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the aminopyridine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the bases of choice.[9] Weaker bases like carbonates are ineffective.
-
Solvent: Anhydrous, polar aprotic solvents such as toluene, dioxane, or THF are necessary to ensure the stability and activity of the strongly basic reaction medium.
Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide
-
Vessel Preparation: In a glovebox, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to an oven-dried vial containing a stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., RuPhos Pd G3) (0.02 mmol, 2 mol%) and the corresponding ligand (RuPhos) (0.04 mmol, 4 mol%) if not using a pre-formed complex.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100-110 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Application Protocol: Sonogashira C-C Coupling
The Sonogashira coupling enables the synthesis of aryl alkynes, a valuable motif in materials science and medicinal chemistry, by coupling a terminal alkyne with an aryl halide.[10][11]
Causality Behind Component Selection:
-
Catalytic System: The reaction classically employs a dual-catalyst system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst. The copper forms a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX by-product and as the solvent in some cases.
-
Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for this transformation.
Protocol 3: Sonogashira Coupling of 3-Bromo-2-ethoxy-6-methylpyridin-4-amine
-
Vessel Preparation: To a Schlenk flask, add 3-bromo-2-ethoxy-6-methylpyridin-4-amine (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Atmosphere Control: Evacuate and backfill the flask with nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) followed by the terminal alkyne (1.5 mmol, 1.5 eq) via syringe.
-
Reaction: Stir the mixture at a specified temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, filter through a pad of Celite to remove solids, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the desired alkynylated pyridine.
Troubleshooting and General Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvent; Incorrect base strength; Low reaction temperature. | Use a fresh catalyst or a robust precatalyst. Ensure rigorous degassing of solvents. For Suzuki, try a stronger base (K₃PO₄). Increase temperature in 10 °C increments. |
| Homocoupling of Boronic Acid (Suzuki) | Reaction temperature too high; Slow oxidative addition. | Lower the reaction temperature. Use a more active ligand (e.g., a Buchwald-type biarylphosphine) to accelerate the catalytic cycle. |
| Hydrodehalogenation | Presence of water or protic impurities; Catalyst decomposition leading to Pd-H species. | Use anhydrous solvents and reagents. Ensure an inert atmosphere is maintained. |
| Catalyst Poisoning | Coordination of pyridine-N to Pd center. | The 2,6-substitution on the substrate minimizes this, but if issues persist with other pyridines, consider using a more sterically hindered ligand. |
| Diarylation (Buchwald-Hartwig) | Reaction conditions too harsh for a primary amine. | Lower the reaction temperature or reaction time. Use a milder base if possible, or a different ligand system known for selective mono-arylation. |
Conclusion
This compound is a highly valuable and versatile substrate for constructing complex molecular architectures. By understanding its intrinsic electronic and steric properties, researchers can rationally select from a powerful toolkit of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, when optimized with appropriate catalysts, ligands, and conditions, provide reliable and high-yielding pathways to novel derivatives. The protocols and insights provided herein serve as a robust starting point for scientists engaged in drug discovery and synthetic chemistry, enabling the efficient exploration of chemical space around this critical pharmacophore.
References
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.Vertex AI Search.
- Suzuki Coupling - Organic Chemistry Portal.Organic Chemistry Portal.
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.SciRP.org.
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.PubMed.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.Scirp.org.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes & Protocols: Strategic Derivatization of 2-Ethoxy-6-methylpyridin-4-amine for Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Aminopyridine Scaffold
The aminopyridine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2] Compounds incorporating this structural motif are found in numerous marketed drugs, demonstrating a wide range of therapeutic applications from antibacterial and anti-inflammatory agents to treatments for neurological disorders.[3] The pyridine ring acts as a bioisostere for a phenyl group but introduces a key hydrogen bond acceptor (the ring nitrogen), which can significantly enhance binding affinity and modulate properties like solubility and metabolic stability.[4][5]
Specifically, 2-ethoxy-6-methylpyridin-4-amine presents a valuable starting point for library synthesis in drug discovery programs. The 4-amino group is a prime handle for derivatization, allowing for systematic exploration of the surrounding chemical space to establish robust Structure-Activity Relationships (SAR).[6][7] The ethoxy and methyl groups at the 2- and 6-positions provide steric and electronic differentiation, influencing the molecule's overall conformation and interaction with biological targets.
This guide provides detailed protocols for the derivatization of the exocyclic amine of this compound, focusing on common, high-yield transformations crucial for generating diverse compound libraries. We will delve into the rationale behind procedural choices, offering insights to empower researchers in their quest for novel therapeutics.
Overview of Derivatization Strategy
The primary reactive site for derivatization on this compound is the nucleophilic 4-amino group. This allows for a variety of robust chemical transformations. This document will focus on three fundamental and highly versatile reaction classes: N-Acylation, N-Sulfonylation, and N-Alkylation via Reductive Amination.
Caption: Overall derivatization strategy for this compound.
Protocol 1: N-Acylation for Amide Library Synthesis
Principle: N-Acylation is one of the most fundamental transformations in medicinal chemistry for probing SAR. The formation of an amide bond from the primary amine using an acylating agent (like an acid chloride or anhydride) is typically robust and high-yielding. The resulting amide introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can form critical interactions with protein targets. This reaction is widely used due to the commercial availability of a vast array of acid chlorides and carboxylic acids.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >95% | Sigma-Aldrich | Starting material.[9] |
| Acetyl chloride (or other R-COCl) | Anhydrous | Sigma-Aldrich | Acylating agent. Handle with care in a fume hood (moisture sensitive). |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. Must be dry. |
| Triethylamine (TEA) or DIPEA | Reagent Grade | Acros Organics | Base to scavenge HCl byproduct. DIPEA is preferred for hindered amines. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | ACS Grade | - | For aqueous work-up to neutralize acid. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Step-by-Step Experimental Protocol
Caption: Step-by-step workflow for the N-acylation protocol.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 152 mg, 1.0 mmol).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction with the highly reactive acid chloride.
-
Base Addition: Add triethylamine (1.2 eq, e.g., 0.17 mL, 1.2 mmol). The base acts as an acid scavenger for the HCl generated during the reaction, preventing protonation of the starting amine which would render it unreactive.
-
Acylating Agent Addition: Add the desired acid chloride (e.g., acetyl chloride, 1.1 eq, e.g., 0.08 mL, 1.1 mmol) dropwise to the stirred solution over 5 minutes. A precipitate of triethylammonium chloride will likely form.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Aqueous Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator).
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis
Principle: Sulfonamides are a critical functional group in drug design, known for their ability to mimic a carboxylate group and act as potent enzyme inhibitors (e.g., in carbonic anhydrase inhibitors). The synthesis is analogous to acylation but uses a sulfonyl chloride. The resulting sulfonamide has a more acidic N-H proton and different geometric and electronic properties compared to an amide, offering a distinct way to probe target interactions.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >95% | Sigma-Aldrich | Starting material.[9] |
| Methanesulfonyl chloride (or other R-SO₂Cl) | >99% | Sigma-Aldrich | Sulfonylating agent. Corrosive and moisture-sensitive. |
| Pyridine or 4-DMAP (cat.) | Anhydrous | Acros Organics | Base and/or catalyst. Pyridine can be used as both solvent and base. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |
| 1 M Hydrochloric Acid (HCl) soln. | ACS Grade | - | For aqueous work-up to remove basic impurities. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | - | Drying agent. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.
-
Base Addition: Add anhydrous pyridine (2.0 eq, 0.16 mL, 2.0 mmol). Pyridine serves as both the base and a nucleophilic catalyst. For less reactive sulfonyl chlorides, a catalytic amount of 4-(Dimethylamino)pyridine (4-DMAP, 0.05 eq) can be added to accelerate the reaction.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Sulfonylating Agent Addition: Slowly add the sulfonyl chloride (e.g., methanesulfonyl chloride, 1.2 eq, 0.09 mL, 1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir overnight (or until completion as determined by TLC/LC-MS).
-
Aqueous Work-up: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (15 mL), and finally brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid/oil by flash column chromatography or recrystallization to obtain the desired sulfonamide. An amine-free sulfonylation method using 4-methylpyridine N-oxide has also been reported for base-sensitive substrates.[10]
Protocol 3: Advanced C-N Bond Formation - Buchwald-Hartwig Amination
Principle: While the previous protocols derivatize the existing amine, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming new C-N bonds.[11][12] If one were to start with a halogenated precursor, such as 4-bromo-2-ethoxy-6-methylpyridine, this reaction would be ideal for coupling a wide range of primary or secondary amines, amides, or carbamates, dramatically expanding the accessible chemical diversity. This reaction has revolutionized medicinal chemistry by allowing for the synthesis of aryl amines under relatively mild conditions, replacing harsher classical methods.[13][14]
Representative Protocol (Hypothetical for a Halogenated Analog)
This protocol is provided for illustrative purposes, demonstrating how a halogenated version of the scaffold would be functionalized.
Reaction: 4-Bromo-2-ethoxy-6-methylpyridine + Arylamine → N-Aryl-2-ethoxy-6-methylpyridin-4-amine
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Bromo-2-ethoxy-6-methylpyridine | Synthesis Grade | - | Hypothetical starting material. |
| Arylamine (e.g., Aniline) | Reagent Grade | Sigma-Aldrich | Coupling partner. |
| Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst Grade | Strem Chemicals | Palladium precatalyst. |
| XPhos or RuPhos | Ligand Grade | Sigma-Aldrich | Buchwald phosphine ligand, critical for catalytic cycle efficiency. |
| Sodium tert-butoxide (NaOtBu) | >98% | Sigma-Aldrich | Strong, non-nucleophilic base. Handle in a glovebox if possible. |
| Toluene or Dioxane | Anhydrous | Acros Organics | Anhydrous reaction solvent. |
Step-by-Step Experimental Protocol
-
Glovebox Setup: To an oven-dried reaction vial inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and the base (NaOtBu, 1.4 eq).
-
Reagent Addition: Add the aryl halide (4-bromo-2-ethoxy-6-methylpyridine, 1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane (to make a ~0.1 M solution).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture with vigorous stirring to 80-110 °C. The optimal temperature and time must be determined empirically.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-arylated product. Various generations of catalysts and ligands have been developed to broaden the scope of this powerful reaction.[11][15]
Conclusion and Future Directions
The derivatization of this compound provides a rapid and efficient route to diverse libraries of novel chemical entities for drug discovery. The protocols detailed herein for N-acylation and N-sulfonylation represent robust, foundational methods for initial SAR exploration. Furthermore, advanced palladium-catalyzed methods like the Buchwald-Hartwig amination offer powerful tools for more complex modifications, assuming the appropriate halogenated precursors are synthesized. By systematically applying these derivatization strategies, research teams can effectively navigate chemical space to identify and optimize lead compounds with therapeutic potential.
References
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Oriental Journal of Chemistry.
- 2-Aminopyridine – an unsung hero in drug discovery. (n.d.). RSC Publishing.
- 2-Aminopyridine – an unsung hero in drug discovery. (2021). RSC Publishing.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. (n.d.). Benchchem.
- This compound. (n.d.). Achemica.
- Amine-Free O-Sulfonylation by Combination of 4-Methylpyridine N-Oxide Catalyst with MS4A. (2025).
- Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (n.d.).
- Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. (2015). PubMed.
- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labsolu.ca [labsolu.ca]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for 2-Ethoxy-6-methylpyridin-4-amine characterization
Application Note & Protocol
Comprehensive Analytical Characterization of 2-Ethoxy-6-methylpyridin-4-amine: A Multi-technique Approach for Pharmaceutical Intermediates
Application Note Summary
This document provides a comprehensive guide to the analytical characterization of this compound, a key intermediate in pharmaceutical synthesis. The quality, purity, and structural integrity of such intermediates are paramount, as they directly impact the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API).[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a suite of validated analytical methods and detailed protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3]
The methodologies detailed herein cover structural elucidation, purity assessment, and impurity profiling, employing a multi-technique strategy that includes:
-
High-Performance Liquid Chromatography (HPLC) for purity determination and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and molecular weight confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.
By integrating these techniques, a complete and reliable analytical profile of this compound can be established, ensuring its suitability for downstream pharmaceutical manufacturing.
Introduction: The Critical Role of Intermediate Characterization
This compound (CAS: 197163-57-8) is a substituted pyridine derivative.[4] Pyridine-based structures are foundational scaffolds in a vast number of pharmaceuticals due to their versatile chemical properties and biological activities.[5] As a manufacturing intermediate, the purity profile of this compound is of utmost importance. Impurities, whether they are starting materials, by-products, or degradation products, can be carried through the synthesis process, potentially affecting the efficacy, safety, and stability of the final drug product.[6][7]
Therefore, a robust analytical control strategy is not merely a quality control checkpoint but a fundamental component of process understanding and regulatory compliance. This guide provides the tools to build such a strategy, grounded in the principles of Good Manufacturing Practice (GMP) as they apply to intermediates.[2]
Physicochemical Properties
A thorough understanding of the molecule's basic properties is the foundation for developing any analytical method.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 197163-57-8 | [4] |
| Molecular Formula | C₈H₁₂N₂O | [4] |
| Molecular Weight | 152.19 g/mol | [4] |
| Appearance | Solid (Typical) | |
| Purity (Typical) | ≥98% | [4] |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, Chloroform | General knowledge |
| Storage Conditions | Room temperature, inert atmosphere, protected from light |
Integrated Analytical Workflow
A comprehensive characterization of a pharmaceutical intermediate requires the logical application of multiple analytical techniques. No single method can provide all the necessary information. The following workflow illustrates how different techniques are integrated to build a complete quality profile for this compound.
Caption: Integrated workflow for the characterization of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle and Rationale: Reverse-phase HPLC (RP-HPLC) is the gold standard for purity analysis of non-volatile organic molecules in the pharmaceutical industry. Its high resolving power allows for the separation of the main compound from closely related structural impurities and degradation products. A UV detector is suitable as the pyridine ring is an excellent chromophore. This method is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 20 min; hold at 95% B for 5 min; return to 5% B over 1 min; equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
For Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.
-
-
Standard Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Sample Preparation (1.0 mg/mL):
-
Prepare the test sample in the same manner as the standard.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
-
Analysis:
-
Inject the diluent (blank), followed by the standard and sample solutions.
-
-
Data Interpretation:
Structural Elucidation and Identification
Principle and Rationale: NMR is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton. Together, they confirm the molecular structure of this compound.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ |
| Concentration | ~10-20 mg/mL |
| ¹H NMR Parameters | 32 scans, 1-second relaxation delay |
| ¹³C NMR Parameters | 1024 scans, 2-second relaxation delay |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~15 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the parameters above.
-
Data Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign the chemical shifts (δ) to the corresponding protons.
-
Assign the chemical shifts in the ¹³C NMR spectrum.
-
Compare the observed spectra with the expected chemical shifts based on the known structure.
-
Expected NMR Data (Predicted):
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -CH₃ (Methyl) | ~2.2-2.4 (s, 3H) | ~20-25 |
| -O-CH₂-CH₃ (Ethyl) | ~1.3-1.5 (t, 3H) | ~14-16 |
| -O-CH₂-CH₃ (Ethyl) | ~4.2-4.4 (q, 2H) | ~60-65 |
| Pyridine-H (C3/C5) | ~5.8-6.2 (two s, 2H) | ~95-105 |
| -NH₂ (Amine) | ~4.0-5.0 (br s, 2H) | - |
| Pyridine-C (C2/C6/C4) | - | ~155-165 (3C) |
Note: Chemical shifts are predictive and should be confirmed with an authentic reference standard.
Principle and Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[5] It is an excellent method for confirming the presence of key structural features like N-H (amine), C-O (ether), and the aromatic pyridine ring.
Step-by-Step Protocol:
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3200 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Aromatic Stretch | Pyridine Ring |
| 2980-2850 | C-H Aliphatic Stretch | Ethoxy, Methyl |
| ~1640 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | C=C and C=N Ring Stretching | Pyridine Ring |
| 1250-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
Principle and Rationale: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is ideal for confirming the molecular weight of the compound and for identifying volatile organic impurities or residual solvents from the synthesis process. High-resolution MS can provide the exact mass, confirming the elemental composition.[10]
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| MS Detector | 5977 MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min) to 280 °C at 10 °C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 amu |
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent like methanol or ethyl acetate.
-
Analysis: Inject 1 µL of the solution into the GC-MS system.
-
Data Interpretation:
-
Identify the peak corresponding to this compound.
-
Examine the mass spectrum for that peak. The molecular ion peak (M⁺) should be observed at m/z 152.
-
Analyze the fragmentation pattern to further confirm the structure. Common fragments might include the loss of an ethyl group (m/z 123) or an ethoxy group (m/z 107).
-
Identify any other peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) to screen for potential impurities.
-
Impurity Management and Control
Principle and Rationale: Controlling impurities in pharmaceutical intermediates is mandated by regulatory bodies worldwide. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances, and its principles are applied to late-stage intermediates.[6][11] A systematic approach is required to ensure that the impurity profile is well-understood and controlled.
Caption: Decision workflow for impurity management based on ICH Q3A thresholds.
Potential Impurities: Based on common synthetic routes for aminopyridines, potential process-related impurities could include:
-
Starting Materials: Unreacted precursors.
-
Isomeric Impurities: Impurities with the same molecular formula but different structures.
-
By-products: Compounds formed from side reactions.
-
Reagents: Residual catalysts or reagents used in the synthesis.
Each impurity identified above the identification threshold should be structurally characterized, and if above the qualification threshold, it must be assessed for safety.[8]
Conclusion
The analytical characterization of this compound is a multi-faceted process that is essential for ensuring its quality as a pharmaceutical intermediate. The integrated use of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FTIR) techniques provides a comprehensive and reliable assessment of identity, purity, and impurity profile. The protocols and rationale outlined in this guide provide a robust framework for quality control and release testing, aligning with the stringent requirements of the pharmaceutical industry and global regulatory standards.
References
-
Arborpharm. (n.d.). 2-Methoxy-6-methylpyridin-4-amine. Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Retrieved from [Link]
-
Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086. Retrieved from [https://www.elixirpublishers.com/articles/1454664426_91 (2016) 38077-38086.pdf]([Link] (2016) 38077-38086.pdf)
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Acme Pharmatech. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved from [Link]
-
PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]
-
DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]
-
MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-methylpyridin-4-amine. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4. Retrieved from [Link]
-
Jetir.Org. (n.d.). RP-HPLC METHOD DEVELOPMENT AND SIMULTANIUS ESTIMATION OF AMLODIPINE BESYLATE AND IRBESARTAN. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ResearchGate. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]
-
ResearchGate. (2025). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]
-
LinkedIn. (n.d.). A Comprehensive Guide to Quality Control in Pharmaceutical Manufacturing. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
LinkedIn. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
-
FDA. (2006). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved from [Link]
-
The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. labsolu.ca [labsolu.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mca.gm [mca.gm]
The Versatile Scaffold: 2-Ethoxy-6-methylpyridin-4-amine in Modern Drug Discovery
Introduction: The Enduring Legacy of the Aminopyridine Scaffold
The aminopyridine moiety is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents.[1][2] Its enduring appeal lies in its unique combination of properties: a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets, and a modifiable aromatic ring system that allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).[3] From the pioneering antihistamines to blockbuster kinase inhibitors like Imatinib, the aminopyridine core has proven its versatility and clinical significance.[4] This guide focuses on a particularly promising, yet underexplored, member of this family: 2-Ethoxy-6-methylpyridin-4-amine . The introduction of an ethoxy group at the 2-position offers a subtle yet impactful modification to the electronic and steric profile of the scaffold, presenting new opportunities for the design of novel therapeutics. This document provides a comprehensive overview of the synthesis, functionalization, and potential applications of this scaffold, offering detailed protocols and expert insights for researchers in drug discovery.
Part 1: Synthesis of the this compound Scaffold
A robust and scalable synthesis of the starting material is paramount for any successful drug discovery campaign. Herein, we propose a practical and efficient two-step synthesis of this compound starting from the readily available 4-hydroxy-6-methylpyridin-2(1H)-one.
Diagram of the Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Protocol 1.1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one
This protocol is adapted from established procedures for the synthesis of substituted pyridones from dehydroacetic acid.[5]
Materials:
-
Dehydroacetic acid
-
Ammonium hydroxide (28% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend dehydroacetic acid (1 eq.) in deionized water.
-
Slowly add ammonium hydroxide (5 eq.) to the suspension with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Acidify the mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to afford 4-hydroxy-6-methylpyridin-2(1H)-one as a white to off-white solid.
Protocol 1.2: Etherification to this compound
The etherification of the pyridone tautomer is a critical step. Direct O-alkylation can be challenging due to the ambident nucleophilicity of the pyridone ring. A regioselective approach is therefore recommended, potentially involving an activating agent to favor O-alkylation.[6]
Materials:
-
4-Hydroxy-6-methylpyridin-2(1H)-one
-
Anhydrous ethanol
-
A suitable activating agent (e.g., a trialkyloxonium salt like triethyloxonium tetrafluoroborate, or a coupling agent)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxy-6-methylpyridin-2(1H)-one (1 eq.) and the anhydrous aprotic solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the activating agent (1.1 eq.) to the mixture with stirring. Allow the reaction to stir at 0 °C for 30 minutes.
-
Add anhydrous ethanol (1.5 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Part 2: Application Notes - Leveraging the Scaffold for Kinase Inhibitor Discovery
The 2-aminopyridine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[7] The primary amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 2-ethoxy group of our title scaffold can provide additional favorable interactions, potentially through hydrophobic contacts or by influencing the electronics of the pyridine ring. The methyl group at the 6-position can be a handle for further derivatization or can itself contribute to binding affinity.
Potential Kinase Targets and Structure-Activity Relationship (SAR) Insights
Based on the extensive literature on aminopyridine-based kinase inhibitors, derivatives of this compound are promising candidates for targeting kinases implicated in oncology and inflammatory diseases.
| Kinase Target | Rationale for Targeting with Aminopyridine Scaffold | Key SAR Insights from Analogous Series | Potential Modifications on the this compound Scaffold |
| Nek2 | Aminopyridine scaffolds have shown potent inhibition of Nek2, a kinase involved in cell cycle regulation and a target in oncology.[7] | Introduction of substituted phenyl groups at the 4-position of the aminopyridine ring significantly enhances potency.[7] | Suzuki-Miyaura coupling of aryl boronic acids to a halogenated precursor at the 3- or 5-position. |
| ROCK | Rho-kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are targets for cardiovascular and neurological disorders. Aminopyridine derivatives have been developed as potent ROCK inhibitors.[8] | The nature of the substituent on the amino group is critical for potency and selectivity.[8] | Buchwald-Hartwig amination to introduce a diverse range of aryl or heteroaryl groups at the 4-amino position. |
| iNOS | Inducible nitric oxide synthase (iNOS) is a key enzyme in inflammatory processes. Substituted 2-amino-4-methylpyridines are potent iNOS inhibitors.[3] | The substituent at the 6-position of the pyridine ring influences potency and selectivity.[3] | Functionalization of the 6-methyl group or synthesis of analogs with alternative alkyl or aryl groups at this position. |
Part 3: Protocols for Scaffold Derivatization
The true power of a scaffold lies in its amenability to derivatization, allowing for the rapid generation of a library of analogs for SAR studies. The this compound scaffold offers several handles for chemical modification. The primary amino group at the 4-position is a prime site for N-functionalization, while the pyridine ring can be further substituted through C-H activation or by first introducing a halogen for cross-coupling reactions.
Diagram of Derivatization Strategies
Caption: Key derivatization reactions for the this compound scaffold.
Protocol 3.1: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is widely used to couple amines with aryl halides.[9][10] This protocol describes a general procedure for the N-arylation of this compound.
Materials:
-
This compound (1 eq.)
-
Aryl halide (bromide or iodide, 1.1 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 2 eq.)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the this compound, aryl halide, palladium precatalyst, ligand, and base under an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-aryl derivative.
Protocol 3.2: C-5 Arylation via Suzuki-Miyaura Coupling
To explore modifications on the pyridine ring, a halogen atom must first be introduced, typically at the 5-position. This can be achieved using standard halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 5-halo-2-ethoxy-6-methylpyridin-4-amine can then be used in a Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups.
Step 1: Halogenation (Illustrative example with NBS)
-
Dissolve this compound in a suitable solvent like acetonitrile or DMF.
-
Add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash, dry, and purify to obtain 5-bromo-2-ethoxy-6-methylpyridin-4-amine.
Step 2: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the 5-bromo derivative.
Materials:
-
5-Bromo-2-ethoxy-6-methylpyridin-4-amine (1 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2 eq.)
-
Solvent mixture (e.g., dioxane/water, DME/water)
Procedure:
-
In a reaction vessel, combine the 5-bromo-2-ethoxy-6-methylpyridin-4-amine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 5-aryl derivative.
Conclusion
This compound represents a promising and adaptable scaffold for the development of novel therapeutic agents. Its synthesis is achievable from readily available starting materials, and its structure allows for facile derivatization at multiple positions. By leveraging powerful cross-coupling methodologies like the Buchwald-Hartwig and Suzuki-Miyaura reactions, diverse libraries of compounds can be generated efficiently. The insights from existing aminopyridine-based drugs, particularly in the realm of kinase inhibitors, provide a strong rationale for the exploration of this scaffold in modern drug discovery programs. The protocols and application notes provided herein serve as a comprehensive guide for researchers to unlock the full potential of this versatile chemical entity.
References
- Bavetsias, V., & Linardopoulos, S. (2015). Aminopyridine-based inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Bioorganic & Medicinal Chemistry, 23(17), 5407-5423.
- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
- Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453.
-
Arbor Pharm. (n.d.). Cas No. 89943-09-9 2-Methoxy-6-methylpyridin-4-amine. Retrieved from [Link]
- Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.
- Garnier, C., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters, 6(7), 772-777.
- Teixeira, M. A., et al. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 16(11), 9349-9361.
- Wang, Y., et al. (2021). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. Journal of Medicinal Chemistry, 64(15), 11393-11413.
- Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
- Sharma, P., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 27(19), 6649.
- Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292.
- Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115777.
- Kim, J. H., & Lee, J. (2017). A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. Tetrahedron Letters, 58(23), 2258-2260.
- Surry, D. S., & Buchwald, S. L. (2008). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 531-566). John Wiley & Sons, Inc.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. ECSOC-4.
- Feng, Y., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5438-5452.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
-
ResearchGate. (2017). A regioselective etherification of pyridoxine via an ortho -pyridinone methide intermediate. Retrieved from [Link]
-
Wikipedia. (2023). 4-Pyridone. Retrieved from [Link]
Sources
- 1. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 10. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-6-methylpyridin-4-amine
Welcome to the technical support center for the synthesis of 2-Ethoxy-6-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this substituted pyridine derivative. We will explore a proposed synthetic route, address common challenges, and provide detailed troubleshooting protocols to enhance your experimental success and yield.
Introduction to the Synthetic Challenge
This compound is a polysubstituted pyridine derivative. The synthesis of such molecules often presents challenges in achieving high yields and purity due to the need for regioselective functionalization of the pyridine ring. This guide will focus on a common and logical approach: sequential nucleophilic aromatic substitution (SNAr) starting from a readily available dihalopyridine. We will delve into the critical parameters at each stage to empower you to optimize your synthesis.
Proposed Synthetic Pathway
A logical and cost-effective route to synthesize this compound is a two-step process starting from 2,4-dichloro-6-methylpyridine. This pathway involves the sequential substitution of the chlorine atoms, leveraging their differential reactivity.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.
Part 1: Step 1 - Ethoxylation of 2,4-Dichloro-6-methylpyridine
Q1: My yield for the ethoxylation step is very low. What are the common causes and how can I improve it?
A1: Low yields in the ethoxylation step can stem from several factors. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure that your 2,4-dichloro-6-methylpyridine is pure. Impurities can interfere with the reaction. Similarly, the sodium ethoxide should be freshly prepared or properly stored to avoid degradation from moisture.
-
Reaction Conditions:
-
Temperature: This reaction typically requires heating (reflux) to proceed at a reasonable rate.[1] Ensure your reaction is reaching and maintaining the target temperature.
-
Reaction Time: SNAr reactions on pyridine rings can be slow. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. In some cases, extending the reaction time from a few hours to overnight can significantly improve the yield.[1]
-
Solvent: Ethanol is a common solvent as it is the conjugate acid of the ethoxide nucleophile. Ensure it is anhydrous, as water can lead to the formation of hydroxy-pyridines as byproducts.
-
-
Stoichiometry: While a 1:1 molar ratio of sodium ethoxide to the dichloropyridine is theoretically sufficient for monosubstitution, using a slight excess of sodium ethoxide (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess may promote disubstitution.
Caption: Troubleshooting workflow for low yield in the ethoxylation step.
Q2: I am getting a mixture of isomers (2-chloro-4-ethoxy-6-methylpyridine and 4-chloro-2-ethoxy-6-methylpyridine). How can I improve the regioselectivity?
A2: The regioselectivity of nucleophilic substitution on the pyridine ring is influenced by both electronic and steric factors. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 4-position. However, the difference might not be large enough to ensure complete selectivity.
-
Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product, which could be one of the isomers. Experiment with a range of temperatures below reflux to see if the isomer ratio improves.
-
Solvent Effects: The choice of solvent can influence regioselectivity. While ethanol is standard, you could explore aprotic polar solvents like DMF or DMSO, which can alter the reactivity of the nucleophile and the substrate.
-
Purification: If a mixture is unavoidable, careful column chromatography is the most effective way to separate the isomers. A well-chosen solvent system (e.g., hexane/ethyl acetate gradient) should allow for their separation.
Q3: I am observing the formation of a di-ethoxy byproduct. How can I prevent this?
A3: The formation of 2,4-diethoxy-6-methylpyridine is due to a second substitution reaction. To minimize this:
-
Control Stoichiometry: Use no more than one equivalent of sodium ethoxide. You can even try using a slight excess of the dichloropyridine starting material to favor monosubstitution.
-
Slow Addition: Add the sodium ethoxide solution dropwise to the solution of 2,4-dichloro-6-methylpyridine at a controlled temperature. This keeps the instantaneous concentration of the nucleophile low, reducing the likelihood of a second substitution.
Part 2: Step 2 - Amination of Chloro-ethoxy-methylpyridine
Q1: The amination of the chloro-ethoxy-methylpyridine intermediate is not proceeding to completion, and the yield is low. What can I do?
A1: The amination of a chloropyridine is often more challenging than ethoxylation due to the lower nucleophilicity of ammonia and the deactivating effect of the existing ethoxy group.
-
Reaction Conditions: This step typically requires more forcing conditions than the first.
-
High Temperature and Pressure: The reaction is often carried out in a sealed vessel (autoclave) at high temperatures (e.g., 150-200 °C) and pressures to increase the reaction rate.
-
Aqueous Ammonia: A concentrated solution of aqueous ammonia is typically used in large excess to act as both the nucleophile and the solvent.
-
-
Catalysis: The use of a copper catalyst can significantly improve the yield and rate of amination of halopyridines.[2]
Q2: I am concerned about the safety of running a high-pressure reaction. Are there alternative, milder amination methods?
A2: Yes, modern cross-coupling reactions offer milder alternatives to high-pressure amination, although they may be more expensive for large-scale synthesis.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can often be performed under milder conditions than traditional SNAr amination.[3][4] You would need a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOtBu, Cs₂CO₃).[4] An appropriate ammonia source or a protected amine equivalent would be used as the nucleophile.
Q3: How should I purify the final product, this compound?
A3: The purification of aminopyridines can sometimes be challenging due to their basicity and potential for hydrogen bonding.
-
Extraction: After the reaction, the product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.
-
Acid-Base Wash: A useful technique for purifying amines is to dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The aminopyridine will be protonated and move to the aqueous layer, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which can then be re-extracted into an organic solvent.[5]
-
Chromatography: If impurities persist, column chromatography on silica gel is a standard method. A solvent system containing a small amount of a basic modifier (e.g., triethylamine in hexane/ethyl acetate) can help prevent tailing of the basic amine product on the acidic silica gel.
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., isopropanol, toluene, or a mixture of solvents) can be a very effective final purification step to obtain high-purity material.[6]
Experimental Protocols
The following are generalized protocols based on established methods for similar transformations. They should be adapted and optimized for your specific setup and scale.
Protocol 1: Synthesis of 4-Chloro-2-ethoxy-6-methylpyridine (Proposed Major Isomer)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-6-methylpyridine (1 eq.) in anhydrous ethanol.
-
Reagent Addition: In a separate flask, prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol. Add the sodium ethoxide solution dropwise to the solution of the dichloropyridine at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC. The reaction may take several hours to reach completion.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to separate the desired monosubstituted product from any starting material and disubstituted byproduct.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a high-pressure autoclave, add 4-chloro-2-ethoxy-6-methylpyridine (1 eq.), copper(I) oxide (0.05 eq.), and concentrated aqueous ammonia (20-30 eq.).
-
Reaction: Seal the autoclave and heat to 160-180 °C with stirring for 12-24 hours. The pressure will increase significantly, so ensure the equipment is rated for these conditions.
-
Workup: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a flask and extract with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by acid-base extraction, followed by recrystallization or column chromatography as described in the FAQ section.
Data Summary Table
| Compound Name | Starting Material(s) | Key Reagents | Typical Yield Range | Purity Assessment |
| 4-Chloro-2-ethoxy-6-methylpyridine | 2,4-Dichloro-6-methylpyridine | Sodium ethoxide, Ethanol | 60-80% | GC-MS, NMR |
| This compound | 4-Chloro-2-ethoxy-6-methylpyridine | Aqueous Ammonia, Cu₂O | 50-70% | HPLC, NMR, M.P. |
Yields are estimates and highly dependent on reaction optimization.
References
- Zhang, J., et al. (2021). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.
- Bunnage, M. E., et al. (2007). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Organic & Biomolecular Chemistry.
- CN107011254B. (2019). Synthesis and purification method of 2-amino-4-methylpyridine.
- Klapars, A., & Buchwald, S. L. (2002). A mild, catalyst-free synthesis of 2-aminopyridines. Journal of the American Chemical Society.
- CN111303047A. (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine.
- CN110818643A. (2020). Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
-
Zhang, J., et al. (2021). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. [Link]
-
Kavallieratos, K., et al. (2001). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]
- Taillefer, M., et al. (2007). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
-
Yulizar, Y., et al. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]
- Prhavc, M., et al. (2023). and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols.
- Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters.
-
Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]
- WO2012095691A1. (2012). An improved process for producing aminopyridines.
-
Chen, Y., et al. (2023). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. ResearchGate. [Link]
- Soderberg, T. (2023). 24.6 Synthesis of Amines.
- US20080262236A1. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
- Larhed, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
Sources
- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 2. rsc.org [rsc.org]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Ethoxy-6-methylpyridin-4-amine
Welcome to the dedicated technical support center for the purification of 2-Ethoxy-6-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.
Introduction to Purification Challenges
This compound is a substituted aminopyridine, a class of compounds known for their utility in medicinal chemistry and materials science. The presence of a basic amino group and the pyridine nitrogen can lead to specific challenges during purification, such as peak tailing in chromatography and difficulty in removing polar impurities. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Q1: I'm observing significant peak tailing when analyzing my sample by reverse-phase HPLC. What is the cause and how can I resolve it?
A1: Peak tailing with basic compounds like this compound on silica-based C18 columns is a frequent issue. The primary cause is the interaction between the basic nitrogen atoms of your compound and acidic residual silanol groups on the silica surface. This secondary interaction leads to poor peak shape.[1][2]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of your mobile phase to between 2.5 and 3.5 with an additive like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, minimizing their interaction with your protonated analyte.[1]
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to your mobile phase can block the active silanol sites, improving peak symmetry.[1]
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with a phenyl or cyano phase, or a modern end-capped or hybrid silica column designed for the analysis of basic compounds.[1][3]
Q2: My recrystallization attempt resulted in a low yield or an oil instead of crystals. What should I do?
A2: Low yield or "oiling out" during recrystallization is often due to an inappropriate choice of solvent or cooling rate.
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For aminopyridines, which are moderately polar, a single solvent may not be optimal. Experiment with mixed solvent systems. A good starting point is a polar solvent in which the compound is soluble (e.g., ethanol, methanol, or acetone) and a non-polar anti-solvent in which it is insoluble (e.g., hexanes, heptane, or water).[4][5][6]
-
Controlled Cooling: Rapid cooling can lead to the precipitation of impurities and the formation of an oil. Allow the solution to cool slowly to room temperature before transferring it to an ice bath to maximize the formation of pure crystals.
-
Scratching the Flask: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation.
Q3: I am struggling to remove a polar impurity that co-elutes with my product during column chromatography on silica gel. How can I improve the separation?
A3: Co-elution of polar compounds on silica gel is a common challenge. Here are several strategies to enhance separation:
-
Solvent System Optimization:
-
Gradient Elution: If you are using an isocratic elution, switch to a shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate).
-
Addition of a Basic Modifier: Adding a small amount (0.1-1%) of a base like triethylamine or ammonia to your eluent can deactivate the acidic sites on the silica gel, potentially improving the separation of basic compounds.
-
-
Alternative Adsorbents: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Reverse-phase column chromatography is another powerful option.
Q4: After purification, my product is a colored solid, but I expect a white or off-white powder. How can I remove the color?
A4: Colored impurities are often highly conjugated organic molecules.
Decolorization Protocol:
-
Dissolve the impure solid in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight of your compound). Be cautious, as adding too much can lead to product loss.
-
Keep the solution hot and swirl for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: A good starting point would be a mixed solvent system. Based on the structure, a mixture of ethanol and water, or ethyl acetate and hexanes would be logical choices to screen. Dissolve the compound in the minimum amount of the hot, more polar solvent, and then slowly add the less polar anti-solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
Q2: How can I purify this compound if it is an oil at room temperature?
A2: If the compound is an oil, column chromatography is the preferred method of purification. If the oil is basic, you can also consider an acid-base extraction. Dissolve the oil in an organic solvent like ethyl acetate and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your purified amine back into an organic solvent.
Q3: What are the expected impurities from the synthesis of this compound?
A3: While the exact impurities depend on the synthetic route, common by-products in the synthesis of substituted pyridines can include:
-
Starting materials: Unreacted precursors.
-
Isomers: Positional isomers formed during substitution reactions on the pyridine ring.
-
Over- or under-alkylated/ethoxylated products: If the synthesis involves these steps.
-
By-products from ring formation: If the pyridine ring is constructed during the synthesis.[7][8][9]
Q4: What analytical techniques are best suited for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a buffered mobile phase is a good starting point.[10][11][12][13]
-
Gas Chromatography (GC): Suitable if the compound is volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and can reveal the presence of impurities if they are present in sufficient quantity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of your compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Protocol 2: Acid-Base Extraction for Purification
-
Dissolve the crude this compound in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M aqueous HCl (3 x volume of organic layer).
-
Combine the aqueous layers.
-
Wash the combined aqueous layer with EtOAc to remove any neutral or acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH with stirring until the pH is > 9.
-
Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Workflow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | [14][15] |
| Molecular Weight | 152.19 g/mol | [14][15] |
| Predicted Boiling Point | 288.1 ± 35.0 °C | [14] |
| Purity (Typical Commercial) | 98% | [15] |
| pKa (Pyridine, for reference) | ~5.2-6 | [10] |
References
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400.
-
CNKI. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
- Google Patents. (n.d.). CN103172574A - Novel synthesis process of 2-substituted-4,6-dialkoxy pyrimidine.
-
ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US6960662B2 - Process for preparing 2-(4-pyridyl)amino-6-dialkyloxyphenyl-pyrido[2,3-d]pyrimidin-7-ones.
-
Royal Society of Chemistry. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from [Link]
-
Denmark Group. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
-
Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]
-
Arbor Pharm. (n.d.). Cas No. 89943-09-9 2-Methoxy-6-methylpyridin-4-amine. Retrieved from [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Common Organic Chemistry. (2012). WO 2012/069948 Al. Retrieved from [Link]
- Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
- Google Patents. (n.d.). US20190106438A1 - Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a].
- Google Patents. (n.d.). EP3478660A1 - Method for the purification of ethoxyquin.
-
Justia Patents. (2024). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 3. 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9 [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. baranlab.org [baranlab.org]
- 8. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 12. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 13. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 14. This compound [myskinrecipes.com]
- 15. labsolu.ca [labsolu.ca]
Technical Support Center: Optimizing Reaction Conditions for Aminopyridine Derivatives
Welcome to the technical support center for the synthesis and modification of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, grounded in mechanistic principles and field-proven insights.
Introduction: The Unique Reactivity of Aminopyridines
Aminopyridines are a cornerstone in medicinal chemistry and materials science, serving as vital precursors for a vast array of bioactive compounds and functional materials.[1][2][3] However, their unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-deficient pyridine ring, often present significant synthetic challenges. The position of the amino group (2-, 3-, or 4-) dramatically influences the molecule's basicity, nucleophilicity, and susceptibility to side reactions.[4] This guide will equip you with the knowledge to anticipate and overcome these challenges, enabling you to optimize your reaction conditions for successful and reproducible outcomes.
Section 1: Troubleshooting Common Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the functionalization of aminopyridine scaffolds.[5][6] However, their application to aminopyridine substrates is not always straightforward. This section addresses common failure modes and provides systematic troubleshooting strategies.
FAQ 1: My Suzuki-Miyaura coupling with a halo-aminopyridine is giving low to no yield. What are the likely causes and how can I fix it?
Low yields in Suzuki-Miyaura couplings of aminopyridines can stem from several factors, primarily related to catalyst inhibition and substrate reactivity.[7][8]
Potential Causes & Troubleshooting Workflow:
-
Catalyst Inhibition by the Pyridinic Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. This is often referred to as the "2-pyridyl problem".[8]
-
Solution: Employ bulky, electron-rich phosphine ligands that can shield the palladium center and promote the desired catalytic cycle. Ligands such as XPhos, SPhos, and RuPhos are often effective.[9]
-
-
Poor Reactivity of the C-X Bond: The reactivity of the carbon-halogen bond follows the order I > Br > Cl. Chloro-aminopyridines can be particularly challenging substrates.[8]
-
Solution: For less reactive halides (Cl, Br), consider using more active, specialized palladium pre-catalysts like the G2, G3, or G4 palladacycles.[10] Increasing the reaction temperature can also promote oxidative addition, but must be balanced against potential side reactions.
-
-
Inappropriate Base and Solvent Selection: The choice of base and solvent is critical for an efficient Suzuki coupling. The base not only facilitates the transmetalation step but can also influence side reactions.
-
Solution: A systematic screen of bases and solvents is recommended. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, and organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are often used.[5][11] For substrates prone to dehalogenation, a weaker base may be beneficial.
-
-
Dehalogenation Side Reaction: A common side reaction is the replacement of the halogen with a hydrogen atom, leading to the formation of the corresponding aminopyridine.[10][12]
-
Solution: This can be minimized by using milder reaction conditions (lower temperature, weaker base) and ensuring the reaction is performed under an inert atmosphere to exclude moisture and oxygen. The choice of palladium catalyst and ligand can also influence the extent of dehalogenation.
-
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-aminopyridine with Phenylboronic Acid
-
To an oven-dried Schlenk tube, add 3-bromo-5-aminopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture at 90 °C with stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
FAQ 2: I am attempting a Buchwald-Hartwig amination with an aminopyridine, but the reaction is sluggish and incomplete. How can I improve the reaction efficiency?
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, but its success with aminopyridines is highly dependent on the reaction conditions.[6][13]
Potential Causes & Troubleshooting Workflow:
-
Incompatible Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is paramount for a successful Buchwald-Hartwig reaction.
-
Incorrect Base Selection: The base plays a crucial role in the deprotonation of the amine and the subsequent catalytic cycle.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[9] Weaker bases like K₂CO₃ or Cs₂CO₃ may be sufficient for more reactive substrates.
-
-
Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Solution: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are generally preferred.[15] Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.
-
Troubleshooting Decision Workflow for Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.
Section 2: Managing Side Reactions and Purification
FAQ 3: I am observing the formation of an N-oxide byproduct in my reaction. How can I prevent this?
Pyridine N-oxide formation is a common side reaction, particularly when using oxidizing reagents or under aerobic conditions.[16]
Prevention Strategies:
-
Inert Atmosphere: Conduct reactions under a rigorously inert atmosphere of argon or nitrogen to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Avoid Strong Oxidants: If possible, choose reagents that are less prone to oxidizing the pyridine nitrogen.
-
Protecting Group: In some cases, temporary protection of the pyridine nitrogen can prevent N-oxide formation, although this adds extra steps to the synthesis.
FAQ 4: My aminopyridine derivative is difficult to purify. What strategies can I employ?
The basicity of the aminopyridine moiety can complicate purification by standard silica gel chromatography, leading to peak tailing and poor separation.
Purification Strategies:
-
Base-Washed Silica: Pre-treating the silica gel with a dilute solution of triethylamine in the eluent can neutralize acidic sites and improve chromatographic performance.
-
Alternative Stationary Phases: Consider using neutral or basic alumina, or Florisil for purification.[2]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Acid-Base Extraction: Utilize the basicity of the aminopyridine to perform an acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting with an organic solvent.
-
Ion-Exchange Chromatography: For challenging separations, cation-exchange chromatography can be a powerful technique.[17]
Section 3: Protecting Group Strategies
FAQ 5: When should I consider using a protecting group for the amino group in my aminopyridine derivative?
The decision to use a protecting group depends on the specific reaction being performed and the reactivity of the amino group.[18]
Scenarios Warranting Protection:
-
Reactions with Strong Electrophiles: If the reaction involves strong electrophiles that can react with the amino group, protection is necessary.
-
To Improve Solubility or Stability: Some protecting groups can enhance the solubility or stability of the aminopyridine derivative.[7]
-
To Modulate Reactivity: A protected amine can sometimes lead to higher yields in certain reactions, such as Suzuki couplings.[7]
Common Protecting Groups for Amines:
| Protecting Group | Abbreviation | Common Protection Reagents | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA), HCl |
| Carboxybenzyl | Cbz | Benzyl chloroformate | H₂, Pd/C |
| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acidic or basic hydrolysis |
Section 4: General Reaction Optimization Principles
Data Presentation: Key Parameters for Optimization
Optimizing a reaction involving aminopyridine derivatives often requires a systematic approach. The following table summarizes key parameters and their typical ranges for consideration.[5][19]
| Parameter | Typical Range/Options | Considerations |
| Catalyst Loading | 0.5 - 5 mol% | Higher loading may be needed for less reactive substrates. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | Can influence catalyst stability and activity. |
| Base Equivalents | 1.5 - 3.0 equiv | Excess base is often required to drive the reaction to completion. |
| Temperature | Room Temp. to 120 °C | Higher temperatures can increase reaction rates but may also promote side reactions. |
| Concentration | 0.1 - 1.0 M | Can affect reaction kinetics and solubility. |
Experimental Workflow: General Optimization Strategy
Caption: A systematic workflow for optimizing aminopyridine reactions.
References
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry, 11(4), 84-100.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(12), 1438-1447.
- BenchChem. (n.d.).
- Jedinak, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 83(15), 8201-8215.
- Londregan, A. T., et al. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 76(17), 7044-7051.
- Rissanen, K., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2434-2445.
- Khan, I., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-23.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry, 11(4), 84-100.
- Chen, J., et al. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Letters in Organic Chemistry, 4(2), 95-97.
- BenchChem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. BenchChem.
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3535-3540.
- PubMed. (1995).
- Yin, J., et al. (2005). A General and Efficient Method for the Synthesis of 2-Aminopyridines. Organic Letters, 7(8), 1561-1564.
- Reddit. (2016).
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(9), 2372-2375.
- Katritzky, A. R., & Fali, C. N. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(5), 242-268.
- Chemistry LibreTexts. (2023).
- Kashani, S. K., & Jessiman, J. E. (2020).
- Sigma-Aldrich. (n.d.). Two solvents (Dioxane, DMAc), weak base (Cs2CO3)
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two solvents (Dioxane, DMAc), weak base (Cs2CO3) Step-by-Step Guide for Buchwald-Hartwig Amination Screening Kit [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Technical Support Center: Degradation Pathways of 2-Ethoxy-6-methylpyridin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Ethoxy-6-methylpyridin-4-amine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental endeavors. While specific degradation data for this compound is not extensively published, this resource synthesizes established principles of pyridine derivative metabolism and degradation to provide a robust predictive framework and practical guidance.
Frequently Asked Questions (FAQs)
Q1: What are the predicted primary degradation pathways for this compound?
Based on studies of analogous pyridine derivatives, the degradation of this compound is expected to proceed through several key pathways:
-
Oxidative Degradation: This is a major route for amine-containing compounds and can be initiated by atmospheric oxygen, often accelerated by the presence of metal ions.[1][2] The process typically involves the formation of radical intermediates.[1][3]
-
Microbial Degradation: In environmental or biological systems, microorganisms are key players in the breakdown of pyridine rings.[4][5][6][7] Bacterial enzymes can introduce hydroxyl groups onto the ring, a common initial step in biodegradation.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the breakdown of pyridine derivatives, although the specific mechanisms can vary.
-
Hydrolysis: While the ether linkage is generally stable, under certain pH and temperature conditions, hydrolysis of the ethoxy group could occur.
Q2: What are the likely initial metabolites of this compound?
Drawing parallels from the metabolism of other substituted pyridines, the initial biotransformation products of this compound are likely to include:
-
Hydroxylated derivatives: Microbial systems often introduce hydroxyl groups at various positions on the pyridine ring.[5][8][9]
-
N-oxide: The pyridine nitrogen is susceptible to oxidation, forming an N-oxide derivative.[10]
-
O-dealkylation product: The ethoxy group may be cleaved to yield a hydroxyl group at the 2-position.
-
Oxidation of the methyl group: The methyl group could be oxidized to a hydroxymethyl or carboxylic acid group.[8]
Q3: Which analytical techniques are most suitable for studying the degradation of this compound and its metabolites?
High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and commonly used techniques.[11][12][13]
-
HPLC-UV: Suitable for quantifying the parent compound and known metabolites, especially in simpler matrices.[11]
-
LC-MS/MS: Essential for identifying unknown metabolites and for sensitive quantification in complex biological samples.[14][15]
Gas Chromatography (GC) may also be used, but often requires derivatization of the polar amine group to improve volatility and peak shape.[15][16]
Troubleshooting Guides
HPLC Method Development and Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic amine and acidic silanols on the column. | Use a column with end-capping. Work at a higher pH to suppress the ionization of silanols. Add a competing base (e.g., triethylamine) to the mobile phase. |
| Variable Retention Times | Fluctuations in mobile phase composition, temperature, or pump performance.[17] | Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Check the HPLC pump for leaks and ensure check valves are functioning correctly.[17] |
| Ghost Peaks | Contamination in the mobile phase, injector, or column.[18] | Use high-purity solvents and additives. Flush the injector and column. Run a blank gradient to identify the source of contamination.[18] |
| Low Sensitivity | Suboptimal detection wavelength, poor ionization in MS. | Determine the UV max of the analyte for HPLC-UV. Optimize MS parameters (e.g., source temperature, gas flows, collision energy). |
Sample Preparation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery from Biological Matrices | Inefficient extraction, degradation during sample processing. | Optimize the extraction solvent and pH. Keep samples on ice and process them quickly to minimize enzymatic degradation.[15] Consider solid-phase extraction (SPE) for cleaner samples and better recovery.[16] |
| Matrix Effects in LC-MS | Co-eluting endogenous compounds suppressing or enhancing ionization. | Improve chromatographic separation to resolve the analyte from interfering compounds. Use a more selective sample preparation technique like SPE. Employ an isotopically labeled internal standard. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is designed to assess the intrinsic clearance of this compound in a controlled in vitro system.
Materials:
-
This compound
-
Liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
Protocol 2: Microbial Degradation Study
This protocol outlines a basic experiment to screen for microbial degradation of the target compound.
Materials:
-
This compound
-
Bacterial culture (e.g., Pseudomonas putida, Arthrobacter sp., or an environmental isolate)
-
Minimal salts medium
-
Shaking incubator
-
Sterile flasks
Procedure:
-
Prepare a sterile minimal salts medium.
-
Add this compound as the sole carbon and/or nitrogen source to the medium at a defined concentration.
-
Inoculate the medium with the bacterial culture.
-
Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30°C).
-
At regular intervals, withdraw aliquots of the culture.
-
Separate the bacterial cells from the supernatant by centrifugation or filtration.
-
Analyze the supernatant by HPLC-UV or LC-MS/MS to monitor the disappearance of the parent compound and the appearance of metabolites.
Visualizing Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound based on the known metabolism of similar compounds.
Caption: Predicted Phase I metabolic pathways.
Caption: Generalized microbial degradation pathway.
References
- Gupta, N., O'Loughlin, E., & Sims, G. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. In Microorganisms for Sustainability. Semantic Scholar.
-
Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate. [Link]
- A Comparative Guide to Analytical Methods for 4-Aminopyridine-3-Sulfonic Acid. (n.d.). Benchchem.
- Sims, G. K., & Sommers, L. E. (1986). Biodegradation of pyridine derivatives in soil suspensions. Environmental Toxicology and Chemistry, 5(6), 503-509.
- Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical chemistry, 27(3), 437-440.
- HPLC Methods for analysis of 2-Aminopyridine. (n.d.).
- Analytical Methods. (n.d.). In Toxicological Profile for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry (US).
-
Časaitė, V., Stanislauskienė, R., Meškys, R., & Gasytė, V. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(21). [Link]
-
Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp. KM-4 strain. (n.d.). ResearchGate. [Link]
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). LCGC North America.
- Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1780-1788.
- This compound. (n.d.). Benchchem.
- Chen, Y., et al. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 57(15), 6511-6523.
- Sexton, A., & Rochelle, G. (2013). Oxidative degradation of amine solvents for CO2 capture. Energy Procedia, 37, 1889-1896.
-
Časaitė, V., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(21). [Link]
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2023). MDPI. [Link]
- Parker, W. B., et al. (1998). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical pharmacology, 55(10), 1673-1681.
-
Tully, T., et al. (2012). Microbial transformation of 2-amino-4-methyl-3-nitropyridine. Journal of industrial microbiology & biotechnology, 39(12), 1789-1799. [Link]
- Wang, F., et al. (2018). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Applied and Environmental Microbiology, 84(14).
- Xiong, S., et al. (2021).
-
Microbial transformation of 2-amino-4-methyl-3-nitropyridine. (2012). ResearchGate. [Link]
-
Shishu, et al. (1997). Comutagenesis-IV in Vitro Metabolism of the Comutagen 2-amino-3-methylpyridine: Species Differences and Metabolic Interaction With Norharman. Anticancer research, 17(6D), 4479-4482. [Link]
-
ANALYTICAL METHODS. (n.d.). In Toxicological Profile for Methylenedianiline. National Center for Biotechnology Information. [Link]
-
Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. (n.d.). In Toxicological Profile for Methylenedianiline. National Center for Biotechnology Information. [Link]
- Water-promoted, Open-flask Synthesis of Amine-boranes. (2017). Organic Syntheses.
- 2-Chloro-6-methylpyrimidin-4-amine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3455.
- 6-Methylpyridin-2-amine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3466.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Microbial transformation of 2-amino-4-methyl-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comutagenesis-IV in vitro metabolism of the comutagen 2-amino-3-methylpyridine: species differences and metabolic interaction with norharman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. ANALYTICAL METHODS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Pyridines
Welcome to our dedicated technical support center for resolving challenges in the Suzuki-Miyaura cross-coupling of pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter low yields or reaction failures when working with these often-tricky heterocyclic substrates. Here, we move beyond simple checklists to provide in-depth, evidence-based explanations and actionable protocols to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a halopyridine is giving a very low yield. What are the most common culprits?
Low yields in pyridine Suzuki couplings are frequently traced back to a few key issues rooted in the inherent properties of the pyridine ring.[1][2] The primary challenges include:
-
Catalyst Inhibition and Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst.[2][3][4] This coordination can stabilize the palladium complex, making it less catalytically active and hindering its participation in the catalytic cycle.
-
Difficult Oxidative Addition: Particularly with chloropyridines, the carbon-halogen bond is strong and less reactive.[2] This makes the initial, often rate-limiting, oxidative addition step of the Pd(0) catalyst into the C-X bond challenging, requiring highly active catalyst systems.[5]
-
Side Reactions of the Boronic Acid/Ester: Pyridine boronic acids, especially 2-pyridyl derivatives, are prone to decomposition.[6][7] The two most common and yield-destroying side reactions are:
-
Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, consuming the nucleophilic partner.[8][9] This is often accelerated by the basic, aqueous conditions of the reaction.[8][10]
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen or if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[11][12]
-
A systematic approach to troubleshooting involves evaluating your choice of catalyst, ligands, base, and solvent, as these components are intricately linked to overcoming these core challenges.
Q2: I suspect my catalyst is being inhibited by the pyridine nitrogen. How can I prevent this?
This is a very common and valid concern. Preventing the pyridine nitrogen from "poisoning" the palladium catalyst is arguably the most critical factor for success. The key lies in the strategic selection of phosphine ligands.
The Causality: The pyridine nitrogen competes with the phosphine ligands for coordination sites on the palladium atom. If the phosphine ligands are not sufficiently bulky or electron-donating, the pyridine can bind strongly, leading to an off-cycle, inactive catalyst species.
The Solution: Employ Bulky, Electron-Rich Ligands. Sterically hindered and electron-rich phosphine ligands are essential.[5][13]
-
Steric Bulk: Large ligands physically block the pyridine nitrogen from accessing the palladium center. This steric hindrance favors the formation of the desired monoligated L-Pd(0) species, which is highly active in the catalytic cycle.[14]
-
Strong Electron Donation: Electron-rich phosphines increase the electron density on the palladium, which promotes the oxidative addition step and can help stabilize the active catalyst.[1]
The most successful ligands for this purpose are the dialkylbiaryl phosphines , developed by the Buchwald group.[5][14][15]
| Ligand Example | Structure | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich. Excellent for coupling aryl chlorides and sterically demanding substrates.[14] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Similar to XPhos with slightly different electronic properties due to the methoxy groups. Also highly effective.[7] |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The di-tert-butylphosphine variant of XPhos, showing great activity for the arylation of pyridines.[14] |
Caption: Catalyst inhibition pathway.
Q3: My reaction is plagued by protodeboronation. How can I minimize this side reaction?
Protodeboronation is a frequent issue, especially with electron-rich or 2-substituted pyridine boronic acids.[7][9] It is the hydrolysis of the carbon-boron bond, which is catalyzed by both base and, perhaps counterintuitively, the palladium catalyst itself.
The Causality: The presence of water and a base creates conditions ripe for replacing the boronic acid group with a proton.[9] Recent studies have also shown that palladium(II) complexes bound to bulky phosphine ligands can paradoxically accelerate protodeboronation.[8][16][17] This occurs because these ligands can favor an unstable intermediate that is susceptible to protonolysis by water.[18]
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Since water is the proton source, switching to rigorously anhydrous solvents and reagents can significantly suppress protodeboronation.[9]
-
Select a Milder or Non-Aqueous Base: Strong bases in aqueous media can accelerate the side reaction. Consider switching to a weaker base like potassium fluoride (KF) or using a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF or dioxane.[9][19]
-
Use Boronic Esters (Pinacol Esters): Boronic esters, particularly pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.
-
Minimize Reaction Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[10] If your reaction is sluggish, it is better to optimize the catalyst system to increase the rate of the desired coupling rather than simply extending the reaction time.
-
Consider Alternative Nucleophiles: For notoriously unstable 2-pyridyl boronates, consider using more robust coupling partners like pyridine-2-sulfinates or pyridine-2-sulfonyl fluorides .[6][20][21] These have shown excellent stability and reactivity where the corresponding boronates fail.[6]
Caption: Troubleshooting workflow.
Q4: Which combination of base and solvent is best for coupling unreactive chloropyridines?
Coupling chloropyridines requires forcing the sluggish oxidative addition step. This necessitates a highly active catalyst, which in turn influences the optimal base and solvent. There is no single "best" combination, as it is substrate-dependent, but a clear trend emerges from successful reports.
The Causality: The base's primary role is to form a more nucleophilic boronate species from the boronic acid, which facilitates the transmetalation step.[22][23] The solvent must solubilize the reagents and, critically, not interfere with the catalyst. The choice of a strong base is often required to achieve a sufficient rate with unreactive chlorides.[2]
Recommended Starting Points for Chloropyridines:
| Base | Solvent | Temperature (°C) | Catalyst System (Example) | Rationale & Comments |
| K₃PO₄ | 1,4-Dioxane, THF, or Toluene | 80-110 | XPhos/SPhos Pd G3 | A very common and robust system. K₃PO₄ is a strong enough base to promote the reaction without being overly harsh. Dioxane and THF are excellent choices.[4][7] |
| K₂CO₃ | 1,4-Dioxane/H₂O (e.g., 4:1) | 100 | Pd(PPh₃)₄, PEPPSI-IPr | A classic choice, often used with aqueous mixtures. May be less effective for the most challenging substrates compared to K₃PO₄.[4][24] |
| Cs₂CO₃ | Toluene/H₂O | 100-110 | Pd(dppf)Cl₂ | Cesium carbonate is a strong base that can be very effective, sometimes outperforming other carbonates. The use of a phase-transfer catalyst may be beneficial.[7] |
| t-BuOK | Dioxane or iso-Propanol | RT - 80 | PEPPSI-IPr | Potassium tert-butoxide is a very strong, non-nucleophilic base, often used in anhydrous conditions. It can enable reactions at lower temperatures.[7][19] |
Solvent Considerations:
-
Polar Aprotic Solvents: Dioxane and THF are generally the top choices.
-
Polar Solvents like DMF or MeCN: These can sometimes lead to unexpected selectivity or catalyst decomposition pathways and should be used with caution.[25][26]
-
Aqueous Mixtures: Adding water can help dissolve the inorganic base and facilitate the formation of the active boronate species. However, it also increases the risk of protodeboronation.[3][9]
A systematic screening of these combinations is the most effective approach to finding the optimal conditions for your specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Challenging Chloropyridine
This protocol is a robust starting point for the coupling of an electronically demanding or sterically hindered chloropyridine using a modern catalyst system.
Reagents & Equipment:
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Chloropyridine (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄, milled to a fine powder, 2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the chloropyridine (e.g., 1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium precatalyst (0.02 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) via syringe. Ensure the solvent has been properly degassed by bubbling with an inert gas for at least 30 minutes or by freeze-pump-thaw cycles.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14, 4250-4253. Available from: [Link]
-
Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3757-3760. Available from: [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]
-
Molander, G. A., et al. (2014). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Nature Chemistry, 6, 1037-1042. Available from: [Link]
-
Inorganic Chemistry Communications. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Ye, Z., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
-
Boyle, J. M., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(1), 102-105. Available from: [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. Available from: [Link]
-
ScienceDirect. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 6(15), 1435-1461. Available from: [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]
-
Royal Society of Chemistry. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances, 9, 16867-16879. Available from: [Link]
-
Reddit. (2024). For the pro's (Suzuki). r/Chempros. Available from: [Link]
-
PubMed. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available from: [Link]
-
Royal Society of Chemistry. (2010). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 8, 4627-4632. Available from: [Link]
-
National Institutes of Health. (2013). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 15(18), 4810-4813. Available from: [Link]
-
ResearchGate. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Available from: [Link]
-
ACS Publications. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 755-761. Available from: [Link]
-
ChemRxiv. (2025). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Available from: [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available from: [Link]
-
MDPI. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(5), 5554-5567. Available from: [Link]
-
National Institutes of Health. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 39(8), 525-534. Available from: [Link]
-
GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. Available from: [Link]
-
ACS Publications. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 39(8), 525-534. Available from: [Link]
-
Semantic Scholar. (2018). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
-
American Chemical Society. (2025). Bulky ligands promote palladium-catalyzed protodeboronation. Available from: [Link]
-
National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available from: [Link]
-
Organic Chemistry Portal. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Buchwald Ligands [sigmaaldrich.com]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 16. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Suzuki Coupling [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Stability issues of 2-Ethoxy-6-methylpyridin-4-amine in solution
Introduction
Welcome to the technical support guide for 2-Ethoxy-6-methylpyridin-4-amine (CAS: 197163-57-8). This document is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Inconsistent experimental outcomes are frequently traced back to compound instability. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
The solid form of this compound should be stored under controlled conditions to maximize its shelf life. Based on supplier recommendations and data from structurally similar compounds, we advise storing the solid material at 2-8°C.[1] For long-term storage, keeping it in a dark place under an inert atmosphere is also recommended.[2] The container should be kept tightly sealed to prevent moisture absorption and oxidation.[3]
Q2: I'm preparing a stock solution for the first time. What solvent should I use and at what concentration?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent due to its high solubilizing capacity for a wide range of organic molecules. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final experimental system. Always use anhydrous, high-purity DMSO. After dissolving, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: What are the visible signs of degradation in my stock solution?
The most common initial indicators of degradation are a visible color change (e.g., developing a yellow or brown tint), the appearance of cloudiness, or the formation of precipitate in a previously clear solution. However, significant degradation can occur without any visible signs. Therefore, analytical verification is crucial for confirming stability.
Q4: What are the primary factors that can cause this compound to degrade in solution?
As a substituted aminopyridine, this compound's stability in solution is primarily influenced by four factors:
-
pH: The amine group is basic and can be protonated at low pH. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of the ethoxy group or other ring modifications.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of the amine functionality. This process can be accelerated by trace metal contaminants.[4]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[4][5] Storing solutions at room temperature or higher for extended periods is not recommended.
-
Light: Photodegradation can be a concern for many aromatic compounds. Protecting solutions from direct light exposure is a critical precautionary measure.[6]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a structured approach to diagnosing and solving problems related to the stability of this compound.
Problem 1: Inconsistent or Diminished Activity in Biological Assays
You observe that the biological effect of your compound is decreasing over time or varies significantly between experiments, even when using the same nominal concentration.
-
Underlying Cause: This is a classic symptom of compound degradation in your stock or working solutions. The actual concentration of the active compound is lower than expected. Thermal degradation, particularly in incubators at 37°C, and reactions with media components are common culprits.[4][5]
-
Investigative Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Problem 2: Appearance of New Peaks in HPLC or LC-MS Analysis
During quality control or analytical experiments, you notice additional, unexpected peaks in your chromatogram that were not present in the initial analysis of the solid compound.
-
Underlying Cause: These new peaks are almost certainly degradation products. Aminopyridines can undergo oxidation, hydrolysis, or dimerization. For instance, oxidative deamination or modification of the ethoxy group could occur.[4]
-
Investigative Strategy:
-
Characterize the Impurities: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. This can provide clues to their chemical structure (e.g., a +16 Da shift may indicate oxidation).
-
Conduct a Forced Degradation Study: Intentionally expose the compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light) to accelerate the formation of degradation products. This can help confirm the identity of the impurities seen in your experimental samples.
-
Hypothesize Degradation Pathways:
Caption: Potential (hypothetical) degradation pathways.
-
Technical Protocols: Ensuring Compound Integrity
Protocol 1: Preparation and Storage of Stock Solutions
This protocol ensures the preparation of a stable, reliable stock solution.
-
Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance in a low-humidity environment.
-
Dissolution: Add anhydrous, high-purity DMSO to the solid to achieve the desired concentration (e.g., 20 mM). Vortex thoroughly until all solid is completely dissolved. Gentle warming (to 30-35°C) can be used but is often unnecessary.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene or glass vials. The volume should be appropriate for one experiment to avoid reusing a thawed aliquot.
-
Storage: Tightly cap the vials, seal with paraffin film as an extra precaution, and store at -20°C or -80°C, protected from light.
Protocol 2: Quantitative Assessment of Solution Stability via HPLC-UV
This protocol provides a framework for quantitatively determining the stability of this compound under various experimental conditions. High-Performance Liquid Chromatography (HPLC) is a robust and widely available technique for this purpose.[7]
-
Workflow Overview:
Caption: Experimental workflow for a solution stability study.
-
Detailed HPLC Method:
-
Instrumentation: A standard HPLC system with a UV-Vis detector and autosampler.[7]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient method can be developed. Start with a simple mobile phase like 60:40 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/minute.
-
Detection: Monitor at a UV wavelength where the compound has a strong absorbance, typically determined by a UV scan (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dilute a small aliquot of the test solution with the mobile phase to a concentration within the linear range of the detector. Filter through a 0.22 µm syringe filter before injection.[7]
-
-
Data Analysis and Presentation:
-
Quantification: At each time point, calculate the percentage of the initial compound remaining. This is done by comparing the peak area of the main compound at a given time point to its peak area at T=0.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100[8]
-
% Remaining = (Area at Time X / Area at Time 0) x 100
-
-
Data Summary: Present the results in a clear, tabular format.
-
| Condition | Solvent | Time Point | % Compound Remaining | Observations |
| 4°C, Dark | DMSO | 1 Week | >99% | No change |
| 25°C, Dark | DMSO | 48 Hours | 95% | Minor impurity peak |
| 25°C, Light | PBS, pH 7.4 | 24 Hours | 80% | Yellowing, 2 new peaks |
| 37°C, Dark | Assay Media | 8 Hours | 75% | Significant degradation |
Note: The data in this table is illustrative and should be determined experimentally for your specific conditions.
Final Recommendations
-
Always Use Fresh: For the most reliable and reproducible results, prepare working solutions fresh for each experiment from a frozen, single-use stock aliquot.
-
Mind Your Matrix: Be aware that components in complex biological media can interact with and degrade your compound. If feasible, run a pilot stability test in your final assay buffer.
-
When in Doubt, Analyze: If you suspect stability issues, the most direct approach is to perform an analytical check using HPLC or LC-MS to confirm the concentration and purity of your solution.
References
-
Analytical Methods - Japan Environment Agency. Japan Environment Agency. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. ACS Medicinal Chemistry Letters. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology. [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. ATSDR. [Link]
-
This compound - Seedion. Seedion. [Link]
-
Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemical and Biological Engineering. [Link]
Sources
- 1. This compound - 通用试剂 - 西典实验 [seedior.com]
- 2. 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9 [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. scispace.com [scispace.com]
- 6. 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Purification of 2-Ethoxy-6-methylpyridin-4-amine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Ethoxy-6-methylpyridin-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification of this compound, providing in-depth explanations and actionable protocols to achieve high purity.
Introduction: The Challenge of Purifying Substituted Aminopyridines
This compound is a substituted aminopyridine, a class of compounds known for its utility as a key intermediate in pharmaceutical synthesis. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and compromised biological activity of the final active pharmaceutical ingredient (API)[1]. The basic nature of the pyridine nitrogen and the primary amine group can lead to challenges in purification, particularly with standard silica gel chromatography, where strong interactions with the acidic stationary phase can cause peak tailing and poor separation[2]. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most probable impurities are derived from the likely synthetic route: a nucleophilic aromatic substitution (SNAr) of a 2-halo-6-methylpyridin-4-amine (e.g., 2-chloro-6-methylpyridin-4-amine) with sodium ethoxide.[3][4][5]
Potential Impurities:
-
Unreacted Starting Material: 2-Chloro-6-methylpyridin-4-amine is a common impurity if the reaction does not go to completion[6][7].
-
Hydrolysis Product: 2-Hydroxy-6-methylpyridin-4-amine can form if there is residual water in the reaction mixture.
-
Positional Isomers: While less common in this specific reaction, other isomeric aminopyridines could be present from the synthesis of the starting material.
-
Solvent Adducts: Depending on the solvent used, adducts may form.
Q2: My compound is streaking badly on the TLC plate. How can I get clean spots?
A2: Streaking of amines on silica gel TLC plates is a common issue due to the interaction between the basic amine and the acidic silica gel. To resolve this, you can:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.5-2%) or a few drops of ammonium hydroxide, into your mobile phase will neutralize the acidic sites on the silica, leading to sharper spots[8].
-
Use a Different Stationary Phase: Neutral alumina plates can be a good alternative to silica for the separation of basic compounds.
A good starting solvent system for TLC analysis of aminopyridines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate[9]. A common starting ratio to test is 7:3 Hexane:Ethyl Acetate, with the addition of a small amount of triethylamine.
Q3: I'm having trouble getting my compound to crystallize. What should I do?
A3: If your this compound is "oiling out" or failing to crystallize, consider the following:
-
Solvent Choice is Critical: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below[10].
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution.
-
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of smaller, less pure crystals or oils.
-
Mixed Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly[11]. For aminopyridine derivatives, systems like ethanol/water or toluene/hexane can be effective[10].
Troubleshooting Purification by Column Chromatography
Column chromatography is a powerful technique for purifying this compound, but its basicity requires special considerations.
Problem: Poor Separation and Tailing Peaks
This is the most common issue when purifying amines on standard silica gel.
Root Cause: Strong acid-base interactions between the basic amine and acidic silanol groups on the silica surface.
Solutions:
-
Mobile Phase Modification:
-
Triethylamine (Et3N): Add 0.5-2% triethylamine to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound of interest to elute with improved peak shape[8].
-
Ammonium Hydroxide (NH4OH): For more polar solvent systems, adding a small amount of concentrated ammonium hydroxide to the more polar solvent component (e.g., methanol) can also be effective.
-
-
Stationary Phase Selection:
-
Neutral Alumina: For highly basic compounds, switching to a neutral alumina stationary phase can significantly improve separation.
-
Amine-Functionalized Silica: Pre-treated silica gel with bonded amine groups is commercially available and can provide excellent results for the purification of basic compounds without the need for mobile phase additives.
-
Experimental Protocol: Column Chromatography Purification
1. TLC Analysis for Solvent System Optimization:
- Develop a TLC method that provides good separation between your product (Rf ~0.3-0.4) and its impurities.
- Start with a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1) and add 1% triethylamine.
- Adjust the solvent ratio to achieve optimal separation.
2. Column Packing:
- Use the "slurry method" to pack your column with silica gel and your chosen eluent (containing triethylamine). This ensures a homogenous column bed.
3. Sample Loading:
- For best results, use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.
4. Elution and Fraction Collection:
- Begin elution with your optimized solvent system.
- Collect fractions and monitor their composition by TLC.
- Combine the pure fractions and remove the solvent under reduced pressure.
Below is a workflow diagram for a typical column chromatography purification.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 3. youtube.com [youtube.com]
- 4. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3 [chemicalbook.com]
- 7. 2-Chloro-6-methylpyridin-4-amine | C6H7ClN2 | CID 12643707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Ethoxy-6-methylpyridin-4-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to the scalable synthesis of 2-Ethoxy-6-methylpyridin-4-amine. This guide is structured to provide researchers, process chemists, and drug development professionals with practical, field-tested insights into overcoming the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale.
Overview of the Synthetic Challenge
This compound is a valuable substituted pyridine intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.[1] While several routes can be conceptualized on a small scale, scaling up presents significant hurdles related to reaction control, impurity profiles, and process economics. A drop in yield or purity during scale-up is a common challenge that can often be traced back to mass and heat transfer limitations, which become more pronounced in larger reactors.[2]
This guide proposes a robust and scalable synthetic route and provides a detailed troubleshooting framework to address potential issues proactively.
Proposed Scalable Synthetic Route
A practical and scalable approach to this compound involves a multi-step synthesis starting from readily available materials. The key transformation is the construction of the substituted pyridine ring, a common challenge in heterocyclic chemistry.[3] The following pathway is designed for scalability, avoiding problematic reagents and isolating stable intermediates.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Pilot Scale: ~1 kg Output)
This protocol is a self-validating system designed for consistency and safety at scale.
Step 1: Synthesis of Ethyl 3-aminocrotonate
-
Reactor Setup: To a 20 L jacketed glass reactor, inerted with nitrogen, charge ethanol (10 L).
-
Reagent Addition: Cool the ethanol to 0-5 °C. Bubble anhydrous ammonia gas through the solvent until saturation is achieved (approx. 1.5-2.0 kg).
-
Reaction: Add ethyl acetoacetate (2.6 kg, 20.0 mol) dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Monitoring: Stir the mixture at 10-15 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the consumption of ethyl acetoacetate is complete.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and a portion of the ethanol. The resulting crude ethyl 3-aminocrotonate is used directly in the next step.
Step 2 & 3: Cyclization, Aromatization, and Etherification
-
Reactor Setup: To a 50 L jacketed reactor, charge ethanol (20 L) and sodium metal (0.46 kg, 20.0 mol) in portions under a nitrogen atmosphere to prepare sodium ethoxide. Control the temperature below 60 °C during the addition.
-
Reagent Addition: Once all sodium has reacted, cool the solution to 20-25 °C. Add malononitrile (1.32 kg, 20.0 mol) to the sodium ethoxide solution and stir for 30 minutes.
-
Cyclization: Add the crude ethyl 3-aminocrotonate from Step 1 to the reactor over 1-2 hours. An exotherm is expected; maintain the temperature between 40-50 °C using the reactor cooling jacket.
-
Aromatization: After stirring for 2 hours, slowly add nitric acid (68%, 1.5 L) while maintaining the temperature below 50 °C. This step is highly exothermic and requires careful control.[2] The reaction mixture will darken. Stir for an additional 4-6 hours at 50 °C.
-
Work-up & Isolation: Cool the reaction mixture to 10 °C. Adjust the pH to 9-10 with a 30% aqueous sodium hydroxide solution. The product will precipitate.
-
Purification: Filter the solid, wash with cold water (2 x 5 L), and then with cold ethanol (2 x 2 L). Dry the crude product under vacuum at 50 °C.
-
Recrystallization: Recrystallize the crude solid from an appropriate solvent like ethanol/water or toluene to yield pure this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.
Question 1: My reaction yield dropped from 85% at the lab scale to 50% at the pilot scale. What are the likely causes?
This is a classic scale-up problem. The primary culprits are typically related to physical, not chemical, changes in the system.[2]
-
Cause A: Inefficient Heat Transfer. Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation difficult. The cyclization and aromatization steps are highly exothermic. Uncontrolled exotherms can create localized "hot spots," leading to thermal degradation of reactants, intermediates, or the final product, and promoting side reactions.[2][4]
-
Solution:
-
Controlled Reagent Addition: Slow down the addition rate of the most reactive components (e.g., nitric acid).
-
Jacket Temperature: Ensure your reactor's cooling system is adequate and set to a lower temperature to compensate for the heat of reaction.[2]
-
Dilution: Increasing the solvent volume can help manage the exotherm, though this has implications for throughput.
-
-
-
Cause B: Poor Mixing & Mass Transfer. Inadequate agitation in a large vessel can lead to non-homogenous reaction conditions. This means some parts of the mixture may have a high concentration of reactants while others are starved, affecting reaction kinetics and selectivity.
-
Solution:
-
Agitator Design: Use an appropriate impeller (e.g., pitched-blade turbine) for the vessel geometry.
-
Stirring Rate: Increase the agitation speed. A vortex should be visible but not so deep that it introduces gas from the headspace into the mixture.
-
-
-
Cause C: Raw Material Quality. The impact of impurities in starting materials is magnified at scale. A minor impurity that was inconsequential in a 10 g lab reaction can become a significant issue in a 10 kg pilot run.
-
Solution:
-
QC Testing: Perform rigorous quality control on all incoming raw materials. Check for purity (by GC or HPLC) and moisture content.
-
Supplier Qualification: Qualify and use consistent raw material suppliers.
-
-
Caption: Decision tree for troubleshooting low yield during scale-up.
Question 2: I'm observing a new, significant impurity in my final product that wasn't present at the lab scale. How do I identify and mitigate it?
-
Identification: The first step is to characterize the impurity. Isolate a small amount by preparative HPLC or careful recrystallization and analyze it by LC-MS and NMR. This will reveal its mass and structure.
-
Common Impurities & Mitigation:
-
Over-alkylation/Side-chain reactions: If the ethoxy group is introduced via Williamson synthesis on a pyridone precursor, reaction with the amino group or ring nitrogen can occur.
-
Mitigation: Optimize the base and temperature. Using a milder base or protecting the amine may be necessary, though this adds steps to the process.
-
-
Oxidation Products: The pyridine ring or amine can be susceptible to oxidation, especially during the aromatization step if not properly controlled.[2]
-
Mitigation: Conduct the reaction under an inert atmosphere (nitrogen) and avoid excessive temperatures or prolonged reaction times after the oxidant has been added.[2]
-
-
Incomplete Reaction: Unreacted intermediates are a common source of impurities.
-
Mitigation: Monitor the reaction to completion using an appropriate analytical technique like HPLC. Ensure reagent stoichiometry is correct.[4]
-
-
Question 3: The final product is difficult to filter and purify due to a tarry consistency. What can be done?
Tarry products are often the result of polymerization or decomposition.
-
Cause A: Temperature Spikes. As mentioned, localized overheating is a primary cause of decomposition that leads to tar formation.[4]
-
Solution: Stricter temperature control is paramount. Revisit the solutions in Question 1, Cause A.
-
-
Cause B: Incorrect pH during Work-up. The product's solubility is highly dependent on pH. Precipitating the product at the wrong pH can cause it to oil out instead of crystallizing.
-
Solution: Perform a lab-scale study to find the optimal pH for clean precipitation. Add the base or acid slowly during the work-up to allow for controlled crystallization.
-
-
Cause C: Inappropriate Crystallization Solvent.
-
Solution: Screen a variety of solvents and anti-solvents. Sometimes, adding a small amount of a co-solvent can dramatically improve crystal habit. Seeding the solution with a few crystals of pure product can also promote clean crystallization over precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the Critical Process Parameters (CPPs) I should focus on for this synthesis? The key CPPs are:
-
Temperature Control: Especially during the exothermic cyclization and aromatization steps.
-
Reagent Stoichiometry: The molar ratios of the reactants are crucial for driving the reaction to completion and minimizing side products.[4]
-
Rate of Addition: The speed at which reactive chemicals (like sodium metal or nitric acid) are added directly impacts exotherm control and safety.
-
Agitation Rate: Ensures homogeneity and efficient heat/mass transfer.
-
pH of Work-up: Critical for product isolation and purity.
Q2: Are there alternative, greener methods for the aromatization step? While nitric acid is effective, it presents handling and environmental challenges at scale. Alternative methods include:
-
Air Oxidation: In some cases, bubbling air through the reaction mixture, sometimes with a catalyst, can effect the aromatization under milder conditions.
-
Catalytic Dehydrogenation: Using a catalyst like Palladium on carbon (Pd/C) at elevated temperatures can be a cleaner method, though it requires specialized high-pressure equipment and involves handling flammable hydrogen gas.
Q3: What are the primary safety concerns during scale-up?
-
Exotherm Management: Runaway reactions are a major hazard. A thorough process safety review, including reaction calorimetry, is essential before scaling up.[2]
-
Handling of Reagents:
-
Sodium Metal: Highly reactive with water and alcohols. Must be handled under an inert atmosphere by trained personnel.
-
Nitric Acid: Strong oxidizer and highly corrosive. Requires appropriate personal protective equipment (PPE) and materials of construction.
-
Ammonia Gas: Toxic and corrosive. Requires a well-ventilated area and scrubbing systems for off-gassing.
-
-
Solvent Handling: Use of large volumes of flammable solvents like ethanol requires grounding of equipment to prevent static discharge and adequate ventilation.
Data Summary: Lab vs. Pilot Scale Comparison
The table below illustrates typical challenges observed when scaling up this synthesis without process optimization.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) - Initial Run | Pilot Scale (10 kg) - Optimized |
| Yield | 85% | 50% | 82% |
| Purity (HPLC) | 99.5% | 92.0% | 99.6% |
| Key Impurity | <0.1% | 4.5% (degradation product) | 0.15% |
| Cycle Time | 8 hours | 24 hours (due to slow additions/cooling) | 16 hours |
| Observations | Clean, crystalline product | Tarry precipitate, slow filtration | Crystalline solid, good filtration |
References
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- BenchChem. (n.d.). Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis.
- MySkinRecipes. (n.d.). 4-Ethoxy-6-methylpyrimidin-2-amine.
- Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
Sources
Technical Support Center: A Researcher's Guide to Handling Aminopyridine Compounds
Welcome to the Technical Support Center for aminopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging molecules. Aminopyridines are foundational scaffolds in medicinal chemistry and materials science, but their unique properties can lead to experimental pitfalls.[1][2] This resource provides in-depth, field-proven insights to help you navigate these challenges effectively.
Safety First: Understanding and Mitigating the Hazards of Aminopyridines
Aminopyridine compounds are not only chemically reactive but also biologically active, necessitating stringent safety protocols.
Q: What are the primary health hazards associated with aminopyridine exposure?
A: Aminopyridines are highly toxic and can be harmful through all routes of exposure: inhalation, ingestion, and skin contact.[3] They are readily absorbed through the skin.[3] The primary concern is their neurotoxic effect; they are potent potassium channel blockers that can lead to hyperexcitability, tremors, convulsions resembling epilepsy or strychnine poisoning, respiratory failure, and even death.[4][3][5][6] Symptoms of exposure can include salivation, diaphoresis (sweating), and cardiac arrest.[5][6]
Q: What personal protective equipment (PPE) is mandatory when handling aminopyridines?
A: A comprehensive PPE strategy is crucial. Always handle aminopyridines in a well-ventilated area, preferably within a chemical fume hood.[7][8][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile) | Prevents skin absorption, which is a primary exposure route.[3][7] |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield | Protects against dust, splashes, and vapors.[7][8][10] |
| Body Protection | Lab coat and appropriate protective clothing | Prevents contamination of personal clothing.[7][8] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Essential when handling powders or if ventilation is inadequate.[8][9] |
Q: What are the immediate first-aid measures in case of an accidental exposure?
A: Immediate and thorough action is critical.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][8][11]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[7][8][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8][9][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8][11]
In all cases of exposure, seek immediate medical attention.[7][8][11]
Storage and Stability: Preserving the Integrity of Your Aminopyridine Compounds
Proper storage is fundamental to ensuring the reproducibility of your experiments.
Q: What are the ideal storage conditions for aminopyridine compounds?
A: Aminopyridines should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[7][8][9] Keep containers tightly closed and protected from direct sunlight and moisture.[7][11][12] Some aminopyridines may oxidize and darken over time, a process accelerated by heat and light.[12]
Q: How stable are aminopyridine compounds in formulated preparations?
A: Studies on extemporaneously prepared capsules of 4-aminopyridine and 3,4-diaminopyridine have demonstrated excellent chemical stability. These formulations, using lactose or microcrystalline cellulose as excipients, were stable for at least 6 months at both refrigerated (4°C) and room temperatures (22-24°C) and for at least one month at an elevated temperature of 37°C.[13][14] Another study confirmed the stability of 10 mg 4-aminopyridine capsules for up to 365 days when stored at room temperature and protected from light.[15][16]
Solubility Challenges and Solutions
The solubility of aminopyridines can be a significant hurdle in experimental design.
Q: What is the general solubility profile of aminopyridines?
A: Aminopyridines are generally soluble in polar solvents like water and alcohols due to the hydrogen bonding capacity of the amino group.[4][17] Their solubility in non-polar solvents is limited.[17] For instance, 4-aminopyridine is soluble in water, methanol, ethanol, isopropanol, acetone, acetonitrile, DMSO, and DMF.[18] The solubility of 2-aminopyridine has been shown to be greatest in NMP and DMF, followed by various alcohols, and lowest in non-polar solvents like cyclohexane.[19]
Q: How does pH influence the solubility of aminopyridine compounds?
A: The solubility of aminopyridines is highly dependent on pH due to the basicity of the pyridine ring nitrogen and the amino group. The pyridine nitrogen is generally more basic than the exocyclic amino group.[20] Protonation of the pyridine nitrogen at acidic pH forms a pyridinium salt, which significantly increases aqueous solubility.
Caption: pH-dependent solubility of aminopyridines.
Q: I'm struggling to dissolve my aminopyridine derivative. What can I do?
A: First, consult a solubility table for your specific compound. If solubility in your desired solvent is low, consider the following:
-
pH Adjustment: If working in an aqueous medium, carefully acidify the solution to protonate the pyridine nitrogen. This can dramatically improve solubility.
-
Co-solvents: Employing a mixture of solvents can be effective. For instance, a combination of water and a polar organic solvent like ethanol or DMSO might provide the desired solubility.
-
Heating: Gentle heating can increase the rate of dissolution and solubility, but be mindful of the compound's stability at elevated temperatures.
Reactivity Quirks and Reaction Pitfalls
The electronic nature of the pyridine ring significantly influences the reactivity of the amino group.
Q: Why do my reactions with 3-aminopyridine derivatives show low reactivity?
A: The low reactivity of 3-aminopyridine derivatives is a common challenge stemming from two main factors:
-
Electronic Effects: The nitrogen atom in the pyridine ring is electronegative and exerts a strong electron-withdrawing effect, which deactivates the ring towards electrophilic substitution and reduces the nucleophilicity of the amino group.[1]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of catalysts (e.g., Palladium), inhibiting key steps in the catalytic cycle like oxidative addition.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. epa.gov [epa.gov]
- 4. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. geneseo.edu [geneseo.edu]
- 9. alkalimetals.com [alkalimetals.com]
- 10. echemi.com [echemi.com]
- 11. lobachemie.com [lobachemie.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. sefh.es [sefh.es]
- 14. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cjhp-online.ca [cjhp-online.ca]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. 4-Aminopyridine = 99 504-24-5 [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. quora.com [quora.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 2-Ethoxy-6-methylpyridin-4-amine vs. 2-Methoxy-6-methylpyridin-4-amine
An In-Depth Analysis of Two Critical Building Blocks in Drug Discovery
For the discerning researcher in drug development, the selection of foundational scaffolds is a decision of paramount importance. The seemingly subtle difference between a methoxy and an ethoxy group on a pyridine core can precipitate significant divergences in synthetic accessibility, physicochemical properties, and ultimately, the pharmacokinetic profile of a lead candidate. This guide provides a comprehensive, data-supported comparison of two closely related and highly valuable aminopyridine building blocks: 2-Ethoxy-6-methylpyridin-4-amine and 2-Methoxy-6-methylpyridin-4-amine.
Our analysis moves beyond a simple cataloging of properties, delving into the causal relationships between structure and function. We will explore how the additional methylene unit in the ethoxy analogue influences lipophilicity and metabolic stability, a common strategic consideration in medicinal chemistry known as the "methoxy-to-ethoxy switch." Furthermore, we will examine their synthetic utility, highlighting the established role of the methoxy variant as a key intermediate in the synthesis of a landmark oncology therapeutic.
I. Physicochemical Properties: A Head-to-Head Comparison
The initial assessment of any chemical entity begins with its fundamental physicochemical properties. These parameters govern solubility, membrane permeability, and potential for intermolecular interactions—all critical factors in drug design. The primary distinction between our two subjects is the replacement of a methyl group with an ethyl group at the 2-position ether linkage. This modification, while minor, has predictable consequences.
The addition of a carbon atom increases the molecular weight and, more importantly, the lipophilicity of the ethoxy compound. This is reflected in a higher calculated LogP value, suggesting potentially increased membrane permeability but possibly lower aqueous solubility compared to its methoxy counterpart.
| Property | This compound | 2-Methoxy-6-methylpyridin-4-amine |
| Molecular Formula | C₈H₁₂N₂O[1][2] | C₇H₁₀N₂O |
| Molecular Weight | 152.19 g/mol [1][2] | 138.17 g/mol |
| CAS Number | 197163-57-8[1][2] | 89943-09-9 |
| Physical Form | Solid | Solid |
| Boiling Point | 288.1±35.0°C (Predicted)[1] | Not available |
| Purity | ≥98%[1][2] | ≥95-97% |
II. Synthesis and Reactivity: Constructing the Core
Both 2-alkoxy-6-methylpyridin-4-amines are typically synthesized from a common precursor, 2-chloro-6-methylpyridin-4-amine, via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, particularly at the 2- and 6-positions, facilitates the displacement of the chloro group by a strong nucleophile like an alkoxide.
The choice of sodium methoxide or sodium ethoxide directly determines the final product. This straightforward and high-yielding transformation makes both building blocks readily accessible for further elaboration.
General Synthetic Protocol: Alkoxylation of 2-Chloro-6-methylpyridin-4-amine
This protocol describes a generalized procedure adaptable for the synthesis of either target compound.
Step 1: Preparation of the Alkoxide
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the desired alcohol (methanol or ethanol) as the solvent.
-
Carefully add sodium metal in small portions. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form the corresponding sodium alkoxide solution (sodium methoxide in methanol or sodium ethoxide in ethanol).
-
Causality: Sodium alkoxides are potent nucleophiles and strong bases, necessary to displace the chloride from the electron-poor pyridine ring. Preparing it in situ ensures an anhydrous and highly reactive reagent.
-
Step 2: Nucleophilic Aromatic Substitution
-
To the freshly prepared alkoxide solution, add 2-chloro-6-methylpyridin-4-amine (1.0 equivalent) portion-wise.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.
Step 3: Workup and Purification
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-alkoxy-6-methylpyridin-4-amine.
Caption: General workflow for synthesizing 2-alkoxy-6-methylpyridin-4-amines.
III. The Medicinal Chemist's Perspective: Applications & Strategic Choices
The true value of these building blocks is realized in their application. While structurally similar, their roles in medicinal chemistry have distinct nuances.
2-Methoxy-6-methylpyridin-4-amine: A Proven Performer
This compound is most famously recognized as a key intermediate in the synthesis of Imatinib , a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[3] Its incorporation into such a significant therapeutic agent underscores the value and reliability of this scaffold in constructing complex, biologically active molecules. The methoxy group in this context provides a specific steric and electronic profile that contributes to the drug's high-affinity binding to the target kinase.
The Methoxy-to-Ethoxy Switch: A Strategy for Metabolic Stability
In drug discovery, a primary challenge is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. A common metabolic pathway for methoxy-substituted aromatic rings is O-demethylation, where the methyl group is cleaved, often leading to a less active or inactive metabolite and rapid clearance from the body.[4]
Replacing the methoxy group with an ethoxy group is a well-established strategy to enhance metabolic stability.[5][6] The larger ethyl group can provide steric hindrance, making it more difficult for CYP enzymes to access and cleave the ether bond. This can lead to a longer drug half-life and improved pharmacokinetic properties.[7] Therefore, while 2-methoxy-6-methylpyridin-4-amine is part of an existing drug, this compound represents a strategic alternative for researchers designing new chemical entities who anticipate O-dealkylation as a potential metabolic liability.
Caption: Steric shielding by an ethoxy group can slow CYP450-mediated O-dealkylation.
IV. Experimental Protocol: Comparative In Vitro Metabolic Stability Assay
To empirically validate the hypothesis that the ethoxy analogue offers greater metabolic stability, a head-to-head in vitro assay using human liver microsomes (HLM) is essential. This experiment measures the rate at which the compounds are metabolized by the primary enzymes responsible for drug clearance.
Objective: To determine and compare the intrinsic clearance (CLint) of this compound and 2-Methoxy-6-methylpyridin-4-amine.
Materials:
-
Test compounds: this compound, 2-Methoxy-6-methylpyridin-4-amine
-
Human Liver Microsomes (HLM), pooled from multiple donors
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (e.g., Verapamil) for quenching
-
Control compounds: High clearance (e.g., Propranolol), Low clearance (e.g., Warfarin)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test and control compounds in DMSO. Dilute with phosphate buffer to the final incubation concentration (e.g., 1 µM), ensuring the final DMSO concentration is <0.5%.
-
Pre-incubation: In a 96-well plate, add HLM (final protein concentration e.g., 0.5 mg/mL) to the buffered compound solutions. Pre-incubate at 37°C for 5 minutes to equilibrate.
-
Self-Validation: Including well-characterized high and low clearance controls validates that the microsomal batch and experimental conditions are performing as expected.
-
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This provides the necessary cofactor for CYP450 enzyme activity.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Causality: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly and ensuring an accurate snapshot of the compound concentration at that time. The internal standard corrects for variations in sample processing and instrument response.
-
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693 / k) and the intrinsic clearance (CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)).
Caption: Workflow for an in vitro Human Liver Microsome (HLM) stability assay.
V. Conclusion
This compound and 2-Methoxy-6-methylpyridin-4-amine are more than just catalogue chemicals; they are strategic tools for the medicinal chemist.
-
2-Methoxy-6-methylpyridin-4-amine is a commercially significant building block, validated by its use in the synthesis of Imatinib. It is the go-to choice for projects leveraging established synthetic routes or when its specific electronic and steric profile is desired for target engagement.
-
This compound serves as a strategic variant. It is the logical choice when metabolic instability via O-demethylation is a concern for a methoxy-containing lead compound. The "methoxy-to-ethoxy switch" is a classic, rational design tactic to improve a drug candidate's pharmacokinetic profile by sterically hindering CYP450-mediated metabolism.
The decision between these two scaffolds is not a matter of inherent superiority but of strategic intent. The choice will depend on the specific goals of the drug discovery program, balancing the known with the potential for optimization. Both compounds, however, represent the power of subtle structural modification in the rational design of novel therapeutics.
References
-
Sigma-Aldrich. 2-Methoxy-6-methylpyridin-4-amine Product Page. Link
-
MySkinRecipes. This compound Product Page. Link
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. 2-Methoxy-6-methylpyridin-4-amine Technical Data. Link
-
Potter, G. A., & Jarman, M. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors. ACS Medicinal Chemistry Letters. Link
-
Pharmaffiliates. Imatinib Intermediate (2-Methoxy-6-methylpyridin-4-amine). Link
-
Das, A., & Maji, B. (2024). Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine. Chemistry – A European Journal. Link
-
Scott, J. S., et al. (2021). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters. Link
-
LabSolu. This compound Product Page. Link
-
BenchChem. Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyridine-Based Compounds. Link
Sources
- 1. This compound [myskinrecipes.com]
- 2. labsolu.ca [labsolu.ca]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Substituted Aminopyridine Inhibitors: From Ion Channel Modulators to Kinase-Targeted Therapeutics
Authored for Researchers, Scientists, and Drug Development Professionals
The aminopyridine scaffold stands as a quintessential "privileged structure" in medicinal chemistry.[1][2] Its simple, low molecular weight, and versatile functionalization points have made it a foundational component in the development of a vast array of pharmacologically active agents.[3] This guide offers a comparative analysis of substituted aminopyridine inhibitors, dissecting their structure-activity relationships (SAR) and functional diversity, from their archetypal role as potassium channel blockers to their extensive application as highly specific kinase inhibitors. We will explore the causality behind their mechanisms, provide detailed experimental protocols for their evaluation, and present comparative data to inform future drug discovery efforts.
Part 1: The Archetype - Aminopyridines as Ion Channel Modulators
The initial therapeutic success of the aminopyridine core lies in its ability to modulate ion channel function. This is most prominently exemplified by 4-aminopyridine (4-AP), a compound that has paved the way for treating specific neurological deficits.
Mechanism of Action: Restoring Neuronal Conduction
In demyelinating diseases like multiple sclerosis (MS), the loss of the myelin sheath exposes voltage-gated potassium (K+) channels along the axon.[4][5] This exposure leads to a leakage of potassium ions during action potential propagation, which can short-circuit the nerve impulse and cause conduction block.[4][6]
4-Aminopyridine acts as a broad-spectrum blocker of these exposed potassium channels.[5][7] By physically occluding the channel pore from the intracellular side, it prevents K+ efflux, thereby prolonging the duration of the action potential and increasing the likelihood that the nerve impulse will successfully propagate across the demyelinated segment.[4][8] This mechanism effectively restores neurotransmission and can alleviate associated neurological symptoms.[4][9]
Caption: Mechanism of 4-Aminopyridine in Demyelinated Axons.
Clinical Case Study: Dalfampridine (Ampyra®)
The clinical translation of this mechanism is embodied by Dalfampridine, an extended-release formulation of 4-aminopyridine. It is the first and only drug approved by the U.S. Food and Drug Administration (FDA) specifically to improve walking in patients with multiple sclerosis.[10][11][12] Clinical trials demonstrated that Dalfampridine treatment resulted in a statistically significant increase in walking speed as measured by the Timed 25-foot Walk.[11][13]
While effective, the therapeutic window for aminopyridines as potassium channel blockers is narrow. Side effects can include dizziness and paresthesias, and higher doses may precipitate seizures, highlighting the need for careful dose management.[6] The family of aminopyridines also includes 3,4-diaminopyridine (Amifampridine), which is used to treat Lambert-Eaton myasthenic syndrome and functions through a similar potassium channel blocking mechanism to enhance neurotransmitter release.[7]
Part 2: The Versatile Scaffold - Aminopyridines as Kinase Inhibitors
Beyond ion channels, the aminopyridine scaffold has been extensively exploited as a "hinge-binding" motif for the development of protein kinase inhibitors.[1][14] Kinases are a large family of enzymes crucial for cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[1][15]
General Mechanism: ATP-Competitive Inhibition
Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. The aminopyridine ring is particularly adept at this role. The pyridine nitrogen can form a critical hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of the adenine moiety of ATP. Substitutions at other positions on the ring can then be tailored to interact with specific pockets and residues within the ATP-binding site, thereby conferring both potency and selectivity.
Caption: Aminopyridine scaffold as a kinase hinge-binder.
Comparative Analysis Across Kinase Families
The true power of the aminopyridine scaffold is demonstrated by the breadth of kinase targets it can be adapted to inhibit. The following sections compare derivatives across several major kinase families, with supporting in vitro data.
This class of kinases is a primary focus in oncology. Aminopyridine derivatives have shown remarkable success in targeting various receptor and non-receptor tyrosine kinases.
-
ALK/ROS1/MET Inhibitors: Crizotinib is a prime example of an FDA-approved aminopyridine-based drug. It potently inhibits Anaplastic Lymphoma Kinase (ALK), ROS1, and Mesenchymal-Epithelial Transition (MET) kinases and is a first-line treatment for certain non-small cell lung cancers.[16]
-
EGFR/HER2 Inhibitors: Researchers have designed novel aminopyridine-containing spiro derivatives that show potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and HER2.[17] Certain compounds (A1, A2) demonstrated significantly stronger inhibitory activity against drug-resistant EGFR mutants (T790M/L858R) compared to the established inhibitor Neratinib.[17]
-
c-Met Inhibitors: To improve selectivity and reduce off-target effects (like hERG affinity), aminopyridines substituted with benzoxazole have been developed. These modifications led to potent c-Met inhibitors with favorable pharmacokinetic profiles.[18]
Table 1: Comparative Activity of Aminopyridine-Based Tyrosine Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Key Structural Feature / Note | Reference |
|---|---|---|---|---|
| Crizotinib | ALK / JAK2 | N/A / 27 | FDA-approved drug, used as a scaffold for JAK2 inhibitor design. | [16][19] |
| Compound A2 | EGFR (T790M/L858R) | 80 | Spiro[indoline-3,4′-piperidine] derivative, 31x more potent than Neratinib. | [17] |
| Compound 24 | c-Met | Data not specified | Benzoxazole substitution, low hERG affinity and good oral activity. |[18] |
This class is implicated in a wide range of cellular processes, including inflammation and cell cycle control.
-
Janus Kinase 2 (JAK2) Inhibitors: Leveraging the Crizotinib scaffold, novel aminopyridine derivatives were designed as potent and selective JAK2 inhibitors for treating myeloproliferative neoplasms and rheumatoid arthritis.[19] Compounds 12k and 12l showed exceptional potency and selectivity over other JAK family members.[19]
-
I-kappa B Kinase (IKK-2) Inhibitors: A series of 2-amino-5-chloropyridine-4-carboxamides were identified as potent IKK-2 inhibitors, a key target in inflammatory pathways.[20]
-
Phosphodiesterase-4 (PDE4) Inhibitors: While not a kinase, PDE4 is another critical enzyme in inflammatory signaling. Substituted aminopyridines have been developed as potent PDE4 inhibitors with improved pharmacokinetic profiles over earlier candidates.[21]
Table 2: Comparative Activity of Aminopyridine-Based Serine/Threonine Kinase & Related Inhibitors
| Compound ID | Target Enzyme | IC₅₀ (nM) | Key Structural Feature / Note | Reference |
|---|---|---|---|---|
| Compound 12k | JAK2 | 6 | High selectivity over JAK1 and JAK3. Effective in a rat arthritis model. | [19] |
| Compound 12l | JAK2 | 3 | Highest potency in the series. | [19] |
| (-)-3n | PDE4 | 120 (HWB-TNFα) | Improved pharmacokinetics and well-tolerated in vivo. | [21] |
| 2-amino-5-chloro-pyridine-4-carboxamides | IKK-2 | Data not specified | Identified as the most potent series with improved cellular activity. |[20] |
Part 3: Experimental Protocols for Comparative Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. Here, we detail core methodologies for assessing the performance of substituted aminopyridine inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a common method to determine the direct inhibitory effect of a compound on a purified kinase enzyme. The causality is direct: a potent inhibitor will prevent the kinase from consuming ATP, leaving more ATP to be detected.
Principle: This assay measures the amount of ATP remaining in solution after a kinase-catalyzed phosphorylation reaction. The fluorescence signal is inversely proportional to kinase activity.[15]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test aminopyridine inhibitor in DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme, a specific peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP at a concentration near its Km value for the specific enzyme.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation.
-
Detection: Add a detection reagent that selectively binds to the unconsumed ATP, generating a fluorescent signal.
-
Data Acquisition: Read the fluorescence intensity using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[15]
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
This protocol assesses the effect of an inhibitor on the viability and proliferation of cancer cells, providing a measure of its cellular potency.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted aminopyridine inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentrations.[15]
Part 4: Conclusion and Future Outlook
The substituted aminopyridine core is a testament to the power of scaffold-based drug design. Its journey from a simple potassium channel blocker for symptomatic relief in MS to a foundational hinge-binding element in a multitude of targeted cancer therapies showcases remarkable versatility.[3][10][16]
The future of aminopyridine inhibitor development is bright. Key areas of focus include:
-
Enhanced Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to minimize off-target effects.[19]
-
Dual-Target Inhibitors: Creating single molecules that can inhibit multiple key nodes in a disease pathway, such as the CDK/HDAC dual inhibitors currently under investigation.[22]
-
Overcoming Resistance: Systematically modifying the scaffold to inhibit mutated forms of kinases that are resistant to current therapies.[17]
-
New Therapeutic Areas: Exploring the potential of aminopyridine derivatives against other diseases, including neglected tropical diseases caused by protozoan parasites.[2]
By continuing to explore the rich structure-activity relationships of this privileged scaffold, the scientific community can further unlock its therapeutic potential to address a wide range of unmet medical needs.
References
- Hayes, K. C. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Judge, S. I., & Bever, C. T. (1994). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of immunology (Baltimore, Md. : 1950).
- Li, Y., et al. (2018).
- Bonafoux, D. F., et al. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & medicinal chemistry.
- Heerding, D. A., et al. (2008). Discovery of aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI). Journal of medicinal chemistry.
- Mohedas, A. H., et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of medicinal chemistry.
- Kapoor, R. (2011). 4-aminopyridine – Knowledge and References. Taylor & Francis.
- Keam, S. J. (2014). The use of aminopyridines in neurological disorders. CNS drugs.
- Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
- Bellenie, B. R., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of medicinal chemistry.
- Munir, M., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- Wikipedia. (n.d.). 4-Aminopyridine. Wikipedia.
- Labelle, M., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & medicinal chemistry letters.
- Liu, Y., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & medicinal chemistry letters.
- ResearchGate. (n.d.). The putative mechanism of therapeutic action of 4-aminopyridine via...
- National Institutes of Health. (n.d.). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. PMC.
- Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of medicinal chemistry.
- Gellis, A., et al. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central.
- Sharma, P., & Singh, P. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- BioWorld. (2010). FDA Blesses Ampyra as First Drug to Improve MS Walking +. BioWorld.
- Scott, J. S., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of medicinal chemistry.
- Cui, J., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & medicinal chemistry letters.
- Groutas, W. C., et al. (2000). Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. Bioorganic & medicinal chemistry letters.
- PR Newswire. (2010).
- ResearchGate. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.
- U.S. Food and Drug Administration. (2010). Ampyra (dalfampridine) Prescribing Information.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem.
- BenchChem. (2025). structure-activity relationship (SAR) studies of 4-(4-Aminophenoxy)
- Li, H., et al. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
- Sahoo, R., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC - NIH.
- BenchChem. (2025). A Comparative Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine-Based Heterocyclic Kinase Inhibitors. Benchchem.
- ResearchGate. (2025). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity.
Sources
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 11. FDA Blesses Ampyra as First Drug to Improve MS Walking + | Bioworld | BioWorld [bioworld.com]
- 12. Ampyra is First Symptom Management Drug Developed Specifically to Treat MS, the First Oral MS Therapy Approved for MS, and the First New FDA Approved Therapy to Come Through the MS Pipeline Since 2004 [prnewswire.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 17. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Ethoxy-6-methylpyridin-4-amine Analogs as iNOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2-Aminopyridine Scaffold and iNOS Inhibition
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. A significant area of investigation for this class of compounds is the inhibition of nitric oxide synthases (NOS), a family of enzymes responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological and pathological processes. While constitutively expressed neuronal NOS (nNOS) and endothelial NOS (eNOS) are crucial for normal physiological functions, the inducible isoform, iNOS, is primarily expressed in response to inflammatory stimuli and its over-activity is implicated in the pathophysiology of inflammatory diseases, sepsis, and some cancers. Consequently, selective inhibition of iNOS over eNOS and nNOS is a key therapeutic strategy to mitigate inflammation-driven pathologies without disrupting essential physiological NO signaling.
This guide focuses on analogs of 2-Ethoxy-6-methylpyridin-4-amine, a subset of the broader 2-aminopyridine class. We will dissect how modifications to the alkoxy group at the 2-position and substitutions at the 6-position of the pyridine ring influence inhibitory potency and selectivity against iNOS. Understanding these SAR trends is critical for the rational design of novel, potent, and selective iNOS inhibitors.
Comparative Analysis of Analog Performance
The inhibitory activity of 2-aminopyridine analogs against iNOS is highly dependent on the nature and position of substituents on the pyridine ring. Research has shown that the 2-amino group is crucial for key interactions within the iNOS active site, mimicking the binding of the natural substrate, L-arginine. The following sections compare the performance of various analogs based on modifications at the 2 and 6-positions.
The Critical Role of the 2-Amino Group and the Impact of Alkoxy Substitution
The 2-aminopyridine moiety is a cornerstone of iNOS inhibitory activity. It is understood that the amino group forms critical hydrogen bonds with glutamate and tryptophan residues in the active site of iNOS.[1] While the primary focus of many studies has been on substitutions at other positions, the nature of the group at the 2-position is paramount.
Interestingly, a study investigating 6-substituted 2-amino-4-methylpyridine analogues revealed that replacing the 2-amino group with certain alkoxy groups can be detrimental to activity. Specifically, 6-(2-methoxypropyl)-4-methylpyridin-2-amine and its corresponding 2-fluoroethoxy analog were found to be inactive as iNOS inhibitors.[2] This finding underscores the importance of the free amino group for potent inhibition and suggests that the introduction of an ethoxy group, as in our topic compound, would likely lead to a significant loss of iNOS inhibitory activity if it replaces the 2-amino group. However, if the ethoxy group is located elsewhere, the 4-amino group could potentially fulfill the binding role. For the purpose of this guide, we will consider the primary scaffold to be 2-alkoxy-4-aminopyridine and compare it to the well-studied 2-amino-4-methylpyridine series where the amino group is at the 2-position.
Structure-Activity Relationship of 6-Substituted Analogs
Systematic modification of the 6-position of the 2-amino-4-methylpyridine scaffold has yielded significant insights into the SAR of this class of inhibitors. A key study by Zhou et al. (2009) provides a wealth of comparative data on the impact of various substituents at this position on iNOS inhibitory potency and selectivity.[2][3][4]
The data reveals that the 6-position of the pyridine ring exhibits a considerable tolerance for bulky substituents, which can be exploited to enhance potency and selectivity.[2]
Table 1: Comparative iNOS Inhibitory Activity of 6-Substituted 2-Amino-4-methylpyridine Analogs
| Compound Number | 6-Substituent | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) |
| 1 | -H | 193 ± 38 | >5000 | >5000 |
| 2 | -CH(CH₃)₂ | 28 | 1500 | 490 |
| 3 | -CH₂CH₂F | 220 ± 25 | - | - |
| 4 | -CH₂CH₂OH | 1776 ± 395 | - | - |
| 5 | -CH₂CH₂OCH₃ | >5000 | - | - |
| 6 | -CH₂CH₂OCH₂CH₂F | >5000 | - | - |
| 7 | -(CH₂)₃F | 57.6 ± 5.3 | 1428 | 514 |
| 8 | -(CH₂)₄F | 170 ± 26 | - | - |
Data extracted from Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453.[2][3][4][5]
-
Impact of Alkyl Substitution: Simple alkyl substitution at the 6-position, such as an isopropyl group (Compound 2), significantly enhances iNOS inhibitory potency compared to the unsubstituted parent compound (Compound 1).[2]
-
Effect of Oxygenation: Introduction of a hydroxyl group (Compound 4) or a methoxy group (Compound 5) on the alkyl side chain at the 6-position leads to a dramatic decrease or complete loss of iNOS inhibitory activity.[2] This suggests that hydrogen bond donors or acceptors in this region are detrimental to binding.
-
Fluorination and Chain Length: Fluorination of the alkyl side chain is well-tolerated and can lead to potent inhibitors (Compounds 3, 7, and 8). The position of the fluorine atom and the length of the alkyl chain are critical for optimizing potency.[2]
Based on these findings, it can be inferred that a 2-ethoxy group directly at the 2-position would likely abolish activity. However, if the core is a 4-aminopyridine with a 2-ethoxy substituent, the SAR at the 6-position would be a critical determinant of its potential as an iNOS inhibitor.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key experiments in the evaluation of iNOS inhibitors.
Synthesis of 2-Amino-6-substituted-4-methylpyridine Analogs
A general synthetic route to access these analogs involves the initial protection of the 2-amino group of 2-amino-4-methylpyridine, followed by functionalization at the 6-position and subsequent deprotection.[2]
General Procedure:
-
Protection: The 2-amino group of 2-amino-4-methylpyridine is protected, for example, by forming a 2,5-dimethylpyrrole derivative.
-
Lithiation and Alkylation: The 6-methyl group is deprotonated using a strong base like n-butyllithium, followed by reaction with an appropriate electrophile to introduce the desired substituent at the 6-position.
-
Deprotection: The protecting group on the 2-amino group is removed under acidic conditions (e.g., hydroxylamine hydrochloride in aqueous ethanol) to yield the final 2-amino-6-substituted-4-methylpyridine analog.[2]
In Vitro iNOS Inhibition Assay
The most common methods to determine the inhibitory potency of compounds against iNOS involve measuring the production of NO or the conversion of L-arginine to L-citrulline.
Griess Assay for Nitrite Determination: [6]
This assay measures the accumulation of nitrite, a stable oxidation product of NO, in the supernatant of cells stimulated to express iNOS.
-
Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured and stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.
-
Inhibitor Treatment: The cells are treated with varying concentrations of the test compounds.
-
Nitrite Measurement: After a defined incubation period, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Quantification: The formation of a colored azo dye is measured spectrophotometrically at ~540 nm. The concentration of nitrite is determined by comparison to a standard curve of sodium nitrite. The IC50 value is then calculated.
Radiolabeled L-Arginine to L-Citrulline Conversion Assay: [4][7]
This is a direct enzyme assay that measures the activity of purified iNOS.
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant iNOS, cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), calmodulin, and a buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of L-[¹⁴C]arginine.
-
Reaction Termination and Separation: The reaction is stopped, and the unreacted L-[¹⁴C]arginine is separated from the product, L-[¹⁴C]citrulline, typically using a cation-exchange resin.
-
Quantification: The amount of L-[¹⁴C]citrulline formed is quantified using a scintillation counter. The IC50 value is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathway
2-Aminopyridine-based inhibitors of iNOS primarily act as competitive inhibitors of the substrate, L-arginine.[7] The 2-amino group of the inhibitor is thought to form key hydrogen bond interactions with the carboxylate of a glutamate residue (Glu371 in human iNOS) in the active site, mimicking the binding of the guanidinium group of L-arginine.
Caption: The iNOS signaling pathway and the point of inhibition by 2-aminopyridine analogs.
Alternative Biological Targets: A Note on Tyrosine Kinases
While the primary focus of this guide is on iNOS inhibition, it is noteworthy that some 2-alkoxy-6-methylpyridin-4-amine derivatives have been associated with other biological targets. For instance, 2-Methoxy-6-methylpyridin-4-amine is a known synthetic intermediate for the tyrosine kinase inhibitor, Imatinib.[8] This suggests that the 2-alkoxy-4-aminopyridine scaffold could potentially be explored for activity against various tyrosine kinases. However, extensive SAR studies in this area for the specific this compound core are not widely reported in the public domain. Researchers interested in this scaffold may consider screening it against a panel of tyrosine kinases to explore potential alternative therapeutic applications.
Conclusion
The structure-activity relationship of 2-aminopyridine analogs as iNOS inhibitors is well-defined, with the 2-amino group being a critical pharmacophore for potent activity. Modifications at the 6-position of the pyridine ring offer a viable strategy to modulate potency and selectivity. Based on the available data, a 2-ethoxy substitution in place of the 2-amino group is predicted to be detrimental to iNOS inhibition. However, a 2-ethoxy-4-aminopyridine scaffold could present an interesting, albeit likely less potent, starting point for novel inhibitor design, provided the SAR at the 6-position is carefully considered. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development aimed at targeting iNOS.
References
-
Cine, V. S., et al. (2014). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Nitric Oxide, 43, 15-35. [Link]
-
Panda, M., et al. (2020). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 63(15), 8346–8364. [Link]
-
Connolly, S., et al. (2003). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry, 46(13), 2631–2641. [Link]
-
Hobbs, A. J., et al. (1999). Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. British Journal of Pharmacology, 128(4), 747–754. [Link]
-
Pal, R., & Tandon, V. (2010). Advances in Design and Development of Inhibitors of Nitric Oxide Synthases. Current Pharmaceutical Design, 16(4), 425-455. [Link]
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]
-
ChemSrc. (n.d.). Cas No. 89943-09-9 2-Methoxy-6-methylpyridin-4-amine. [Link]
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). ResearchGate. [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]
-
Iannelli, P., et al. (2021). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules, 26(11), 3192. [Link]
-
Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. PubMed. [Link]
Sources
- 1. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborpharmchem.com [arborpharmchem.com]
A Comparative Guide to Confirming the Purity of Synthesized 2-Ethoxy-6-methylpyridin-4-amine
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built. 2-Ethoxy-6-methylpyridin-4-amine is a key building block in the synthesis of various pharmaceutical agents. Its structural integrity and freedom from impurities are paramount. This guide provides an in-depth comparison of analytical methodologies to rigorously confirm the purity of this compound, moving beyond rote protocols to explain the scientific rationale behind each choice.
The Analytical Challenge: Defining "Pure" for this compound
Before selecting an analytical technique, we must first understand the potential impurity landscape. The purity of this compound is defined by the absence of process-related impurities and degradation products. Based on common synthetic routes for substituted pyridines, such as the Hantzsch or Chichibabin syntheses, and subsequent functional group manipulations, we can anticipate several classes of impurities.[1][2]
-
Starting Materials: Incomplete conversion can leave residual precursors.
-
Intermediates: Unreacted intermediates, such as the corresponding dihydropyridine, may persist.[1]
-
Isomeric Impurities: Positional isomers (e.g., 4-ethoxy-6-methylpyridin-2-amine) could form depending on the synthetic strategy.
-
By-products: Side reactions may generate related pyridine derivatives or polymeric material.
-
Degradants: The aromatic amine functionality can be susceptible to oxidation, leading to colored impurities.
A robust purity assessment, therefore, requires a multi-faceted approach that can not only quantify the main component but also detect, identify, and quantify these potential impurities at trace levels.
The Workhorse of Quantification: Chromatographic Methods
Chromatography is the cornerstone for separating and quantifying components in a mixture, making it indispensable for purity analysis in the pharmaceutical industry.[3][4] The choice between liquid and gas chromatography is the first critical decision point.
High-Performance Liquid Chromatography (HPLC): The Preferred Approach
For a non-volatile and moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[5]
Causality Behind the Choice:
-
Analyte Compatibility: The compound's polarity and thermal stability are well-suited for RP-HPLC, avoiding the need for derivatization which is often required for Gas Chromatography (GC) analysis of polar, thermolabile compounds like aromatic amines.[6]
-
Specificity and Resolution: Modern HPLC columns, particularly those with sub-2µm particles (UHPLC), provide exceptional resolving power, enabling the separation of the main peak from closely eluting impurities and isomers.[7]
-
Detector Versatility: HPLC can be coupled with various detectors. A Photodiode Array (PDA) detector is particularly powerful as it provides UV spectra for each peak. This allows for real-time peak purity analysis, a critical component of a self-validating method, by assessing whether the spectrum is consistent across the entire peak.[8]
The logical workflow for an HPLC-based purity assessment is outlined below.
Caption: HPLC-PDA workflow for purity determination.
Gas Chromatography (GC): A Conditional Alternative
While HPLC is preferred, GC can be used, typically with mass spectrometry (GC-MS). However, it presents challenges.
-
Derivatization: The polarity and potential for thermal degradation of the amine require derivatization (e.g., acylation or silylation) to increase volatility and thermal stability.[5][9] This adds a step to sample preparation, which can introduce variability and potential for incomplete reactions.
-
Sensitivity: For volatile impurities (e.g., residual solvents), GC with a Flame Ionization Detector (FID) is the gold standard and should be used as an orthogonal technique for this specific class of impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile, thermally labile, and polar compounds like this compound. | Best for volatile and thermally stable compounds. Requires derivatization for the target analyte. |
| Primary Use | Purity assay, impurity profiling. | Residual solvent analysis, analysis of volatile impurities. |
| Resolution | Excellent, especially with UHPLC systems.[7] | Very high, particularly with capillary columns. |
| Sensitivity | High, detector-dependent (UV, PDA, MS). | Very high (FID, MS). |
Beyond Quantification: Spectroscopic and Spectrometric Confirmation
While chromatography separates and quantifies, it provides limited structural information. Spectroscopic methods are essential for confirming the identity of the main peak and elucidating the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is an unparalleled tool for unambiguous structure elucidation.[10]
-
¹H and ¹³C NMR: Provide a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum of this compound will be unique and can definitively confirm its identity.[11][12] For instance, the aromatic protons on the pyridine ring will appear in a characteristic downfield region (typically δ 6.0-8.5 ppm), with specific splitting patterns determined by their relationship to each other and the substituents.[10]
-
Quantitative NMR (qNMR): This technique can determine the purity of a sample with high precision without needing a reference standard of the same compound. By integrating the signal of the analyte against a certified internal standard of known concentration, a direct mass-based purity value can be obtained. This provides a powerful, orthogonal confirmation of the purity value determined by HPLC.
Mass Spectrometry (MS): The Identifier of Unknowns
Mass spectrometry measures the mass-to-charge ratio of ions and is the ultimate tool for confirming molecular weight and identifying unknown impurities. When hyphenated with HPLC (LC-MS), it becomes a formidable analytical combination.[13][14]
-
Molecular Weight Confirmation: An LC-MS analysis of the main peak will show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 153.10).
-
Impurity Identification: Any unknown peaks in the HPLC chromatogram can be analyzed by the mass spectrometer. The resulting mass data, along with fragmentation patterns (from MS/MS), can be used to propose structures for these impurities, providing crucial information for process chemists to optimize the synthesis and minimize their formation.
The synergy between chromatographic separation and spectroscopic identification is a cornerstone of modern analytical chemistry.
Caption: Integrated workflow for purity confirmation.
Comparative Summary of Key Techniques
| Parameter | HPLC-PDA | GC-MS | LC-MS | NMR |
| Primary Purpose | Quantification, Purity | Quantification (volatile), Identification | Identification, Quantification | Structure Elucidation, Identification, Quantification |
| Specificity | High (Chromatographic) | Very High (Chromo. + Mass) | Very High (Chromo. + Mass) | Absolute (Structural) |
| Sensitivity | High (ng range) | Very High (pg range) | Very High (pg-fg range) | Moderate (µg-mg range) |
| Sample Prep | Simple dissolution | Complex (derivatization required) | Simple dissolution | Simple dissolution |
| Throughput | High | Moderate | High | Low to Moderate |
| Key Insight | "How much is there?" | "What volatile impurities are present?" | "What is the mass of that unknown peak?" | "Is it the right molecule?" |
Experimental Protocols
Adherence to validated protocols is essential for generating reliable and reproducible data.[15] The following are detailed, self-validating methodologies for the key techniques discussed.
Protocol: Purity Determination by RP-HPLC-PDA
Objective: To determine the purity of this compound and quantify related impurities by area percent.
1. Instrumentation and Conditions:
-
System: UHPLC or HPLC system with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-resolution column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
PDA Detection: 220-400 nm, with specific monitoring at the λmax of the analyte.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
2. Preparation of Solutions:
-
Diluent: 50:50 Acetonitrile:Water.
-
Reference Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 0.1 mg/mL).
-
Sample Solution: Prepare the synthesized sample at the same concentration as the Reference Standard Solution.
3. System Suitability Test (SST):
-
Inject the Reference Standard Solution five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
This validates that the system is performing adequately before sample analysis.[16]
-
4. Procedure:
-
Inject the Diluent (as a blank), followed by the Reference Standard Solution, and then the Sample Solution.
-
Process the chromatograms, integrating all peaks with an area greater than 0.05%.
-
Calculate the purity of the sample by Area Percent: Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Perform peak purity analysis on the main peak using the PDA software to ensure no co-eluting impurities.[7]
Protocol: Structural Confirmation by ¹H NMR
Objective: To confirm the chemical structure of the synthesized material.
1. Instrumentation:
-
System: NMR Spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Accurately weigh ~5-10 mg of the synthesized sample into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Add a small amount of an internal standard if desired (e.g., Tetramethylsilane, TMS).
3. Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
4. Data Processing and Interpretation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum to the residual solvent peak or TMS (0 ppm).
-
Integrate all signals.
-
Assign the peaks to the protons of this compound. The spectrum should be consistent with the expected structure in terms of chemical shifts, splitting patterns, and integrations.
-
Examine the spectrum for any unassignable peaks, which would indicate the presence of impurities.
Conclusion
Confirming the purity of a critical intermediate like this compound is a non-negotiable step in pharmaceutical development. A single-method approach is insufficient. The most robust and scientifically sound strategy relies on the orthogonal power of multiple analytical techniques. A validated RP-HPLC-PDA method serves as the primary tool for reliable quantification of purity and known impurities.[17] This must be complemented by spectroscopic techniques, primarily NMR for unambiguous structural confirmation and LC-MS for molecular weight verification and the identification of unknown process-related impurities.[13][14] This integrated, evidence-based approach ensures a comprehensive understanding of the compound's purity profile, providing the confidence necessary for its use in subsequent synthetic stages and contributing to the overall quality and safety of the final drug product.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
- Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- Advanced Chromatographic Techniques in Pharmaceutical Analysis.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Ensuring Purity for Chromatography in Pharmaceutical Analysis. DWK Life Sciences.
- Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
- How Is Chromatography Used In Pharmaceutical Industry? Chemistry For Everyone.
- Method for the determination of aromatic amines in workplace air using gas chrom
- Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
- Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.
- Pyridine. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. iltusa.com [iltusa.com]
- 4. m.youtube.com [m.youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. jpharmsci.com [jpharmsci.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. series.publisso.de [series.publisso.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 13. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. particle.dk [particle.dk]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. scielo.br [scielo.br]
Benchmarking Novel Compound 2-Ethoxy-6-methylpyridin-4-amine Against Established Kinase Inhibitors: A Comparative Guide
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Their central role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis, makes them compelling targets for intervention. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, underscoring the imperative for rigorous characterization of novel small molecules.
This guide provides a comprehensive framework for benchmarking a novel compound, 2-Ethoxy-6-methylpyridin-4-amine, against a panel of well-characterized, industry-standard kinase inhibitors. While public data on the specific kinase inhibitory activity of this compound is not currently available, its aminopyridine scaffold is a well-established pharmacophore in numerous approved kinase inhibitors[1][2]. This structural alert warrants a thorough investigation of its potential as a kinase inhibitor. The methodologies detailed herein are designed to serve as a robust template for researchers and drug development professionals to assess the potency, selectivity, and cellular activity of any new chemical entity.
We will explore the rationale behind the selection of benchmark inhibitors, provide detailed, step-by-step protocols for both biochemical and cellular assays, and present hypothetical data in a comparative format. This guide is intended to be a practical resource, grounded in the principles of scientific integrity and experimental rigor.
Selection of Benchmark Kinase Inhibitors
The choice of appropriate benchmark inhibitors is critical for contextualizing the activity of a novel compound. A well-rounded panel should include inhibitors with varying mechanisms of action, targeting different branches of the kinome tree, and possessing a range of selectivity profiles. For this hypothetical study, we have selected the following inhibitors:
-
Staurosporine: A potent, broad-spectrum kinase inhibitor often used as a positive control in biochemical assays due to its high affinity for the ATP-binding site of most kinases.
-
Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It potently inhibits BCR-ABL and SRC family kinases.
-
Erlotinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, and c-KIT, among others. It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
These inhibitors provide a diverse set of comparators, from the non-selective Staurosporine to the more targeted Dasatinib, Erlotinib, and Sunitinib, allowing for a nuanced assessment of this compound's potential activity and selectivity.
Experimental Design and Protocols
A tiered approach is recommended for characterizing novel compounds, starting with broad, high-throughput biochemical screens and progressing to more focused biochemical and cellular assays.
Tier 1: Large-Scale Kinase Panel Screening
The initial step is to screen this compound against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel) at a single, high concentration (e.g., 10 µM). This provides a broad overview of its potential targets and off-targets. The output is typically reported as "% Inhibition" at the tested concentration.
Tier 2: Biochemical IC50 Determination
For any "hits" identified in the initial screen (e.g., >50% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing the compound's activity against that of the benchmark inhibitors.
Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity. The amount of ADP formed is directly proportional to the kinase activity and is detected as an increase in luminescence.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of this compound and benchmark inhibitors in kinase buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of the inhibitor solution.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Tier 3: Cellular Target Engagement and Downstream Signaling
Biochemical assays, while crucial for determining direct inhibitory activity, do not always translate to a cellular context. Therefore, it is essential to assess the compound's ability to engage its target kinase within a living cell and inhibit its downstream signaling pathway.
Protocol: Western Blot Analysis of Phospho-Protein Levels
This protocol assumes that a target kinase has been identified (e.g., EGFR from the initial screen) and a relevant cell line is available (e.g., A431 cells, which overexpress EGFR).
-
Cell Culture and Treatment:
-
Plate A431 cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound or a benchmark inhibitor (e.g., Erlotinib) for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase or a downstream substrate (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-EGFR) to control for loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Data Presentation and Interpretation
The data generated from these experiments should be compiled into clear and concise tables for easy comparison.
Table 1: Hypothetical Biochemical IC50 Values (µM)
| Kinase Target | This compound | Staurosporine | Dasatinib | Erlotinib | Sunitinib |
| EGFR | 0.250 | 0.005 | 0.100 | 0.020 | 1.500 |
| SRC | 1.500 | 0.002 | 0.001 | >10 | 0.500 |
| VEGFR2 | 5.200 | 0.010 | 0.050 | >10 | 0.015 |
| ABL | >10 | 0.008 | 0.002 | >10 | 0.800 |
| c-KIT | 8.900 | 0.015 | 0.080 | >10 | 0.025 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound demonstrates moderate potency against EGFR, with some off-target activity against SRC. It is significantly less potent than the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitors Dasatinib and Sunitinib against most of the tested kinases. Its profile appears more selective than these multi-targeted agents but less potent than the dedicated EGFR inhibitor, Erlotinib.
Visualizing Workflows and Pathways
Clear diagrams of experimental workflows and biological pathways are essential for communicating complex information.
Figure 1: Experimental Workflow for Kinase Inhibitor Benchmarking
Caption: Inhibition of the EGFR signaling cascade by a kinase inhibitor.
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to benchmarking the novel compound this compound against a panel of established kinase inhibitors. Through a tiered experimental workflow encompassing broad panel screening, quantitative biochemical assays, and cell-based target engagement studies, researchers can build a comprehensive profile of a compound's potency, selectivity, and cellular efficacy.
The hypothetical data presented herein suggests that this compound may possess moderate and selective inhibitory activity against EGFR. To further validate this, future studies should focus on:
-
Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Broader Selectivity Profiling: Expanding the kinase panel to include a more comprehensive representation of the human kinome.
-
In Vivo Efficacy Studies: Assessing the compound's anti-tumor activity in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
By following the principles and protocols outlined in this guide, researchers can effectively characterize novel kinase inhibitors and make data-driven decisions to advance the most promising candidates toward clinical development.
References
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). NIH. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. [Link]
Sources
In Vivo Efficacy of 2-Ethoxy-6-methylpyridin-4-amine Derivatives: A Comparative Guide for Drug Development Professionals
Introduction: The Quest for Potent and Selective Kinase Inhibitors
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of aberrant kinases that drive tumor growth has revolutionized the treatment of various malignancies. The 2-phenylaminopyrimidine scaffold is a well-established pharmacophore in this domain, most notably embodied in Imatinib, the first-in-class BCR-ABL tyrosine kinase inhibitor for chronic myeloid leukemia (CML). This guide delves into the prospective in vivo efficacy of a specific subclass of compounds based on this scaffold: 2-Ethoxy-6-methylpyridin-4-amine derivatives.
While direct in vivo efficacy data for this particular ethoxy series is not yet extensively published, their structural similarity to the core of Imatinib, which features a 2-methoxy-6-methylpyridin-4-amine moiety, provides a strong rationale for their investigation as kinase inhibitors. This guide will, therefore, provide a comparative framework, benchmarking the anticipated performance of these novel derivatives against Imatinib and other established BCR-ABL inhibitors. We will explore the critical aspects of in vivo study design, present a logical workflow for efficacy assessment, and discuss the underlying signaling pathways.
Comparative Analysis of In Vivo Efficacy: Benchmarking Against the Gold Standard
The in vivo efficacy of any new kinase inhibitor is ultimately judged by its ability to control tumor growth and improve survival in relevant preclinical models. For compounds targeting BCR-ABL, the gold standard for comparison is Imatinib, with second and third-generation inhibitors like Nilotinib, Dasatinib, and Ponatinib providing further benchmarks, especially in the context of resistance mutations.
Table 1: Comparative In Vivo Efficacy of Selected BCR-ABL Tyrosine Kinase Inhibitors in Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Efficacy Readouts | Reference(s) |
| Imatinib | Nude Mice | K562 (CML) | 100 mg/kg/day, p.o. | Significant tumor growth inhibition.[1][2] | [1][2] |
| NOD/SCID Mice | MPNST Xenograft | Not Specified | Significant suppression of tumor growth.[3] | [3] | |
| Nilotinib | Nude Mice | Kcl-22 (CML) | 20 mg/kg, b.i.d., p.o. | Reduced tumor infiltration.[4] | [4] |
| - | CML patients | 300 mg, b.i.d. | Higher rates of molecular response compared to Imatinib.[5][6][7][8] | [5][6][7][8] | |
| Dasatinib | - | Bcr/Abl+ ALL cells | Not Specified | Dose-dependent inhibition of proliferation in vivo.[9] | [9] |
| - | CML patients | 100 mg, once daily | Rapid and durable cytogenetic responses.[10][11] | [10][11] | |
| Ponatinib | Nude Mice | MV4-11 (FLT3-ITD+) | 5 mg/kg/day, p.o. | Tumor regression.[12] | [12] |
| - | Ba/F3 (BCR-ABL T315I) | 5-25 mg/kg/day | Dose-dependent increase in survival.[13] | [13] |
p.o. = per os (by mouth); b.i.d. = bis in die (twice a day)
The rationale for investigating this compound derivatives lies in the potential for subtle structural modifications to improve upon the pharmacokinetic and pharmacodynamic properties of the parent scaffold. The replacement of the methoxy group in the Imatinib core with an ethoxy group may influence metabolic stability, cell permeability, and off-target activities. The primary hypothesis is that these derivatives will retain potent BCR-ABL inhibition while potentially offering an improved therapeutic window.
The BCR-ABL Signaling Axis: The Target Pathway
The efficacy of these compounds is predicated on their ability to inhibit the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives CML by activating a network of downstream signaling pathways that promote cell proliferation and survival. A thorough understanding of this pathway is critical for interpreting pharmacodynamic data from in vivo studies.
Caption: The BCR-ABL signaling network.
Experimental Protocols: A Step-by-Step Guide to In Vivo Efficacy Assessment
The following protocols outline a robust workflow for the preclinical evaluation of novel this compound derivatives.
Animal Model Selection and Tumor Implantation
The choice of animal model is paramount for obtaining clinically relevant data. Immunocompromised mice (e.g., NOD/SCID or nude mice) are the standard for xenograft studies.
-
Cell Line Selection: The K562 human CML cell line is a widely used and well-characterized model that expresses the BCR-ABL fusion protein.[1]
-
Implantation:
-
Culture K562 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
-
Monitor the animals for tumor formation. Palpable tumors are typically expected within 7-14 days.
-
Dosing and Treatment Schedule
-
Dose-Ranging Studies: Initial studies should be conducted to determine the maximum tolerated dose (MTD) of the test compound.
-
Treatment Groups:
-
Vehicle Control (e.g., saline, PBS, or a specific formulation vehicle)
-
Test Compound (at least two dose levels, e.g., a low and a high dose bracketing the anticipated efficacious exposure)
-
Positive Control (e.g., Imatinib at a clinically relevant dose)
-
-
Administration: Based on the pharmacokinetic profile of the compound, administration is typically once or twice daily via oral gavage.
Efficacy Endpoints
-
Tumor Growth Inhibition:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
At the end of the study, calculate the percentage of tumor growth inhibition (%TGI).
-
-
Survival Analysis: Monitor animals for signs of morbidity and euthanize when predefined endpoints are reached (e.g., tumor volume exceeding a certain limit, significant weight loss). Kaplan-Meier survival curves should be generated.
-
Body Weight: Monitor animal body weight 2-3 times per week as a general indicator of toxicity.
Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis
Understanding the relationship between drug exposure and target modulation is crucial.
-
Pharmacokinetics:
-
Pharmacodynamics:
-
Excise tumors at the end of the study or at specific time points after dosing.
-
Prepare tumor lysates for Western blot analysis to assess the phosphorylation status of BCR-ABL and downstream signaling proteins like STAT5.[16]
-
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel kinase inhibitors. By leveraging the extensive knowledge base surrounding Imatinib and other BCR-ABL inhibitors, researchers can design and execute robust in vivo efficacy studies. The comparative data and protocols outlined in this guide provide a framework for the preclinical assessment of these derivatives, with the ultimate goal of identifying candidates with superior efficacy and safety profiles for the treatment of CML and other kinase-driven cancers. Future work should focus on a comprehensive evaluation of the structure-activity relationship within this series, exploring a wider range of substitutions on the pyridine ring to optimize potency and selectivity.
References
-
Bruyneel, D., Tailor, D., & Pandrala, M. (Year not provided). Reengineering Ponatinib to Minimize Cardiovascular Toxicity. Cancer Research. [Link]
-
(Author not provided). (Date not provided). Pharmacokinetic (PK) and pharmacodynamic properties of imatinib,... ResearchGate. [Link]
-
(Author not provided). (Date not provided). Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies. NIH. [Link]
-
(Author not provided). (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Journal of Hematology & Oncology. [Link]
-
(Author not provided). (Date not provided). K562 Xenograft Model. Altogen Labs. [Link]
-
(Author not provided). (Date not provided). Imatinib and avasimibe synergistically suppress K562R xenograft tumor... ResearchGate. [Link]
-
(Author not provided). (Date not provided). Treatment with imatinib improves drug delivery and efficacy in NSCLC xenografts. NIH. [Link]
-
(Author not provided). (Date not provided). In vivo effect of nilotinib on Kcl‐22 cells in a subcutaneous xenograft... ResearchGate. [Link]
-
(Author not provided). (Date not provided). Clinical Pharmacokinetics of Imatinib Mesylate. In Vivo. [Link]
-
(Author not provided). (Date not provided). Reduced exposure of imatinib after coadministration with acetaminophen in mice. NIH. [Link]
-
(Author not provided). (Date not provided). Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia. Leukemia. [Link]
-
(Author not provided). (Date not provided). Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis. NIH. [Link]
-
(Author not provided). (Date not provided). Inhibition of YAP suppresses CML cell proliferation and enhances efficacy of imatinib in vitro and in vivo. PubMed. [Link]
-
(Author not provided). (Date not provided). Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib. NIH. [Link]
-
(Author not provided). (2022). Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes. Scientific Reports. [Link]
-
(Author not provided). (Date not provided). In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia. NIH. [Link]
-
(Author not provided). (Date not provided). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]
-
(Author not provided). (2010). Phase I Trial Indicates Ponatinib May Thwart Most Resistant CML. MD Anderson Cancer Center. [Link]
-
(Author not provided). (2007). Acute dasatinib exposure commits Bcr-Abl-dependent cells to apoptosis. Semantic Scholar. [Link]
-
(Author not provided). (Date not provided). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. NIH. [Link]
-
(Author not provided). (2013). Imatinib Mesylate Inhibits Cell Growth of Malignant Peripheral Nerve Sheath Tumors in Vitro and in Vivo Through Suppression of PDGFR-β. PubMed. [Link]
-
(Author not provided). (2018). Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. PMC. [Link]
-
(Author not provided). (Date not provided). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]
-
(Author not provided). (Date not provided). The 2D structure of a) Imatinib and b) boron incorporated analog,... ResearchGate. [Link]
-
(Author not provided). (Date not provided). Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation. PMC. [Link]
-
(Author not provided). (Date not provided). CML patients treated with nilotinib had higher in vivo kinase... ResearchGate. [Link]
-
(Author not provided). (Date not provided). Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results. PubMed Central. [Link]
-
(Author not provided). (2010). Durable Efficacy Seen With Nilotinib in CML. Medscape. [Link]
-
(Author not provided). (2013). Nilotinib leads to sustained responses in CML patients with residual disease on imatinib. Cancer Network. [Link]
Sources
- 1. K562 Xenograft Model | Xenograft Services [xenograft.net]
- 2. researchgate.net [researchgate.net]
- 3. Imatinib mesylate inhibits cell growth of malignant peripheral nerve sheath tumors in vitro and in vivo through suppression of PDGFR-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Durable Efficacy Seen With Nilotinib in CML [medscape.com]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 9. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reduced exposure of imatinib after coadministration with acetaminophen in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Guide to Cross-Reactivity Assessment of 2-Ethoxy-6-methylpyridin-4-amine and Its Structural Analogs
Introduction: The Criticality of Off-Target Specificity in Drug Development
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. While on-target activity is the desired outcome, unintended interactions with structurally similar, off-target biomolecules can lead to unforeseen toxicities and adverse effects. 2-Ethoxy-6-methylpyridin-4-amine, a substituted aminopyridine, represents a scaffold of significant interest in medicinal chemistry. The aminopyridine moiety is a common feature in a range of biologically active compounds, making a thorough understanding of its potential cross-reactivity paramount.
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound. We will delve into the rationale behind experimental design, present detailed protocols for in silico, in vitro, and ex vivo assessments, and compare its potential off-target profile with structurally related analogs. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a robust, self-validating preclinical safety assessment.
Comparative Analysis: Selecting Structurally Relevant Comparators
To contextualize the cross-reactivity profile of this compound, a comparative analysis against judiciously selected analogs is essential. The choice of these comparators is guided by the principles of bioisosterism and structure-activity relationships.[1][2][3] Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties.[3]
Our comparative panel includes:
-
2-Methoxy-6-methylpyridin-4-amine: A close structural analog where the ethoxy group is replaced by a methoxy group. This substitution allows for the evaluation of the impact of a smaller alkyl group on binding specificity. This compound is a known intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib.[4]
-
2-Amino-4-methylpyridine: The parent amine without the alkoxy substituent. This allows for an assessment of the contribution of the ethoxy group to both on-target and off-target interactions. 2-amino-4-methylpyridine itself has been investigated as a non-selective nitric oxide synthase (NOS) inhibitor.[5][6]
-
4-Aminopyridine (Dalfampridine): A well-characterized aminopyridine drug used to improve walking in patients with multiple sclerosis.[7][8][9] Its known neurological side effects, such as seizures, highlight the potential for off-target activity within the aminopyridine class and underscore the importance of thorough cross-reactivity screening.[7][8][9][10]
Table 1: Structural Comparison of this compound and Selected Analogs
| Compound | Structure | Key Differentiating Feature | Rationale for Inclusion |
| This compound | Ethoxy group at position 2 | The primary compound of interest. | |
| 2-Methoxy-6-methylpyridin-4-amine | Methoxy group at position 2 | To assess the influence of alkyl chain length on cross-reactivity.[4][11] | |
| 2-Amino-4-methylpyridine | No alkoxy group at position 2 | To evaluate the contribution of the alkoxy substituent to the binding profile.[5][6] | |
| 4-Aminopyridine (Dalfampridine) | Parent aminopyridine core | A clinically relevant comparator with a known side-effect profile, providing a benchmark for potential off-target effects.[7][8][9] |
Experimental Framework for Cross-Reactivity Assessment
A multi-tiered approach, integrating computational and experimental methods, is crucial for a comprehensive evaluation of cross-reactivity. This strategy allows for early identification of potential liabilities and provides a more complete picture of a compound's specificity.
Tier 1: In Silico Profiling - Predictive Assessment
Computational methods provide a rapid and cost-effective initial screen for potential off-target interactions.[12][13][14][15][16]
Workflow for In Silico Cross-Reactivity Prediction
Caption: In silico workflow for predicting potential off-target interactions.
Step-by-Step Protocol:
-
Compound Preparation: Generate high-quality 3D conformers of this compound and its analogs.
-
Target Database Selection: Utilize a comprehensive database of protein structures, focusing on targets with known liabilities (e.g., kinases, GPCRs, ion channels, and enzymes involved in drug metabolism).
-
Molecular Docking: Perform molecular docking simulations of the test compounds against the selected protein targets. The Basic Local Alignment Search Tool (BLAST) can be a useful tool for comparing sequences and identifying potential structural similarities.[17]
-
Scoring and Analysis: Analyze the docking results based on binding energy scores and the plausibility of the binding poses.
-
Hit Prioritization: Generate a ranked list of potential off-targets for further experimental validation.
Rationale: This predictive approach helps to focus subsequent experimental work on the most likely off-targets, thereby saving time and resources.
Tier 2: In Vitro Binding Assays - Quantifying Interactions
Biochemical and biophysical binding assays provide quantitative data on the interaction between a compound and a potential off-target protein.
Workflow for In Vitro Binding Assays
Caption: Workflow for quantitative in vitro binding assessment.
Step-by-Step Protocol (Example: Radioligand Binding Assay):
-
Assay Setup: In a multi-well plate, combine the purified off-target protein, a radiolabeled ligand known to bind to the target, and varying concentrations of the test compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate the protein-bound radioligand from the unbound radioligand.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) and subsequently determine the binding affinity (Ki).
Rationale: These assays provide definitive evidence of a direct interaction and quantify its strength, which is crucial for assessing the potential physiological relevance of the off-target binding.
Table 2: Hypothetical In Vitro Binding Data
| Compound | Target X (Ki, µM) | Target Y (Ki, µM) | Target Z (Ki, µM) |
| This compound | 0.5 | > 100 | 15.2 |
| 2-Methoxy-6-methylpyridin-4-amine | 0.8 | > 100 | 25.8 |
| 2-Amino-4-methylpyridine | 5.2 | > 100 | 45.1 |
| 4-Aminopyridine | 1.1 | 85.3 | 5.6 |
This data is for illustrative purposes only.
Tier 3: Ex Vivo Tissue Cross-Reactivity (TCR) Studies - Assessing Tissue and Cell-Specific Binding
TCR studies are a cornerstone of preclinical safety assessment, providing invaluable information on the tissue and cell-type distribution of on-target and off-target binding.[18][19][20][21][22] These studies are typically required by regulatory agencies for Investigational New Drug (IND) or Clinical Trial Application (CTA) submissions.[18][20]
Workflow for Tissue Cross-Reactivity Studies
Caption: Workflow for ex vivo tissue cross-reactivity (TCR) studies.
Step-by-Step Protocol:
-
Compound Labeling: Chemically conjugate a detectable label (e.g., biotin, a fluorophore) to this compound and its analogs.
-
Tissue Panel: Obtain a comprehensive panel of frozen human tissues from at least three unrelated donors, as recommended by regulatory guidelines.[21]
-
IHC Method Development: Optimize the staining protocol for each labeled compound to ensure specific detection with minimal background.
-
Staining: Stain sections from the human tissue panel with the optimized concentration of the labeled compound. Include appropriate positive and negative controls.
-
Pathological Evaluation: A board-certified pathologist should evaluate the stained slides, documenting the location, intensity, and cell type of any observed binding.
-
Data Interpretation: Interpret the findings in the context of the known on-target biology and the results from the in silico and in vitro assays.
Rationale: TCR studies provide a direct visualization of compound binding in a complex biological matrix, offering crucial insights into potential organ-specific toxicities.[20][21]
Conclusion and Future Directions
The comprehensive cross-reactivity assessment outlined in this guide provides a robust framework for de-risking this compound and its analogs during preclinical development. By integrating predictive computational methods with quantitative in vitro assays and definitive ex vivo tissue binding studies, a clear picture of a compound's specificity profile can be established.
Any significant off-target binding identified through this cascade of experiments should be further investigated in relevant cellular and in vivo models to determine its functional consequences and potential for adverse effects. This iterative process of screening, identification, and functional validation is fundamental to the development of safe and effective therapeutics.
References
-
Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]
-
Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
-
Lehman, S. et al. (2012). Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. Toxicologic Pathology, 40(5), 711-720. [Link]
-
Arborpharm. Cas No. 89943-09-9 2-Methoxy-6-methylpyridin-4-amine. [Link]
-
Wang, M. et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]
-
Labcorp. TCR: Tissue cross reactivity studies. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Creative Diagnostics. Cross-Reactivity Assessment. [Link]
-
Sasseville, D., Kwong, P., & Yu, K. (1998). Narrow spectrum of cross-sensitization with pyridine derivatives. Contact Dermatitis, 38(4), 212-214. [Link]
-
Mayo Clinic. Dalfampridine (oral route). [Link]
-
Negi, S. S., & Braun, W. (2017). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Bioinformatics, 33(7), 1014-1020. [Link]
-
Drugs.com. Ampyra Side Effects: Common, Severe, Long Term. [Link]
-
Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. [Link]
-
Editorial. (2024). Quantification and prediction of T-cell cross-reactivity through experimental and computational methods. Frontiers in Immunology, 15. [Link]
-
ResearchGate. A) Bioisosteric replacement of aniline. B) Strategies for the formation... [Link]
-
Kaur, G. et al. (2023). Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. Scientific Reports, 13(1), 3367. [Link]
-
ResearchGate. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). [Link]
-
Judge, B. S., & Tormoehlen, L. M. (2013). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 9(2), 177-182. [Link]
-
HistoTox Labs. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]
-
MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
-
Fekete, S. et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1795. [Link]
-
Zhao, Z. et al. (2018). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. [Link]
-
Goodman, R. E. (2006). Practical and predictive bioinformatics methods for the identification of potentially cross-reactive protein matches. Molecular Nutrition & Food Research, 50(7), 655-660. [Link]
-
MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]
-
Sæther, H. S. et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4257. [Link]
-
PharmaCompass. 4 Aminopyridine. [Link]
-
Khasanov, A. A. et al. (2020). Synthesis of methylpyridines by catalytic method in the gas phase. E3S Web of Conferences, 164, 05011. [Link]
-
Marona-Lewicka, D. et al. (1992). 2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 35(11), 2048-2052. [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Khan, F. A. et al. (2017). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Medicinal Chemistry Research, 26(10), 2442-2451. [Link]
-
Negi, S. S., & Braun, W. (2017). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Bioinformatics, 33(7), 1014-1020. [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
-
Acorda Therapeutics. AMPYRA (dalfampridine) Prescribing Information. [Link]
-
Prisys Events. How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs?. [Link]
-
PubChem. 5-(4-Methoxyphenyl)-6-methylpyridin-2-amine. [Link]
-
ResearchGate. (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. [Link]
-
Creative Biolabs. Tissue Cross-Reactivity Studies. [Link]
-
ResearchGate. Cross-React: A new structural bioinformatics method for predicting allergen cross-reactivity | Request PDF. [Link]
-
Wang, M. et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dalfampridine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. drugs.com [drugs.com]
- 9. ampyra.com [ampyra.com]
- 10. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Methoxy-6-methylpyridin-4-amine | 89943-09-9 [sigmaaldrich.com]
- 12. Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Editorial: Quantification and prediction of T-cell cross-reactivity through experimental and computational methods [frontiersin.org]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
- 18. criver.com [criver.com]
- 19. researchgate.net [researchgate.net]
- 20. labcorp.com [labcorp.com]
- 21. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
- 22. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-6-methylpyridin-4-amine
This guide provides an in-depth, procedural framework for the proper and safe disposal of 2-Ethoxy-6-methylpyridin-4-amine, a substituted pyridine derivative commonly used in pharmaceutical research and development. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, drawing from authoritative sources such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Understanding the Hazard Profile of this compound
Key Assumed Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]
These potential hazards dictate the stringent handling and disposal protocols that follow.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any capacity, including for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard mandated by OSHA to ensure worker safety in laboratory settings.[6][7][8]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption, as pyridine derivatives can be toxic upon dermal exposure.[9][10] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from accidental splashes, which can cause serious irritation.[9][10] |
| Skin and Body Protection | Standard laboratory coat. | To protect clothing and underlying skin from contamination.[9][10] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To avoid the inhalation of vapors or dust, which may cause respiratory tract irritation.[10][11][12] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[13][14][15] The following protocol provides a systematic approach to ensure safe and compliant disposal.
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound must be classified as hazardous waste .[9][16] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated materials (e.g., pipette tips, weighing boats, absorbent pads, gloves, and empty containers).
-
-
Crucially, do not mix this waste with other incompatible waste streams. [6][12] Pyridine derivatives can react with strong oxidizing agents and acids.[1][12] Segregation prevents potentially dangerous chemical reactions.[7]
Step 2: Waste Collection and Containerization
-
Use a designated, compatible, and clearly labeled hazardous waste container.[6][12]
-
The waste container must be labeled with the words "Hazardous Waste " and an accurate description of the contents, including "this compound".[16] The accumulation start date must also be clearly marked.[16]
Step 3: Storage of Hazardous Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[11][12]
-
This area should be away from sources of ignition, heat, and direct sunlight.[11][12]
-
Ensure secondary containment, such as a spill pallet, is in place to contain any potential leaks.[16]
Step 4: Arranging for Final Disposal
-
Never pour chemical waste down the drain or dispose of it in the regular trash. [11] This is a direct violation of environmental regulations and poses a significant risk to public health and the environment.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[11] These professionals are trained to handle and transport hazardous materials in accordance with EPA and Department of Transportation (DOT) regulations.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent further contamination.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9][11]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[12]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the entire area immediately.
-
Contact your institution's EHS department or emergency response team without delay.[9]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Hazardous Waste. US Environmental Protection Agency. [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]
-
PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. usbioclean.com [usbioclean.com]
- 7. emsllcusa.com [emsllcusa.com]
- 8. osha.gov [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 15. epa.gov [epa.gov]
- 16. crystal-clean.com [crystal-clean.com]
Navigating the Safe Handling of 2-Ethoxy-6-methylpyridin-4-amine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of 2-Ethoxy-6-methylpyridin-4-amine, a substituted pyridine derivative. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your research.
A Note on Scientific Diligence
Hazard Identification and Risk Assessment: Understanding the "Why"
Substituted pyridines, as a class of compounds, often exhibit toxicological properties that demand careful handling. Based on the data from close structural relatives, this compound should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]
The primary routes of exposure are ingestion, skin contact, and inhalation. The causality behind these hazards lies in the reactivity of the amine and pyridine functional groups, which can interact with biological macromolecules, leading to irritation and toxicity.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place. These are designed to minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[6] This is critical to prevent the inhalation of any airborne particulates or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Barrier Between You and the Hazard
The selection of appropriate PPE is a critical step in ensuring your safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[4][7] |
| Hands | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended due to their poor chemical resistance to many organic compounds.[8] |
| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge. | Required when there is a potential for generating dust or aerosols that cannot be controlled by a fume hood. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Handling Procedures
Adherence to a strict protocol is crucial for minimizing exposure.
Preparation and Weighing
-
Don PPE: Before entering the designated handling area, don the appropriate PPE as determined by your risk assessment.
-
Prepare the Fume Hood: Ensure the fume hood sash is at the appropriate working height and the work area is clean and uncluttered.
-
Weighing: If weighing the solid, use a weigh boat or creased weighing paper to prevent spillage. Perform this task in the fume hood.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
Solution Preparation
-
Add Solvent: Slowly add the solvent to the vessel containing the this compound.
-
Dissolution: Use gentle agitation (e.g., a magnetic stirrer) to dissolve the solid. Keep the container covered as much as possible.
Spill and Emergency Procedures
Small Spills
-
Alert Personnel: Notify others in the immediate area.
-
Containment: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating these expert-derived guidelines into your laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
-
TENKOZ AMINE 4 2,4-D HERBICIDE. (2015, February 6). SAFETY DATA SHEET. Retrieved from [Link]
-
Arborpharm. (n.d.). Cas No. 89943-09-9 2-Methoxy-6-methylpyridin-4-amine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Greenbook.net. (n.d.). SAFETY DATA SHEET AMINE 6. Retrieved from [Link]
-
Amazon S3. (2018, September 10). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. fishersci.com [fishersci.com]
- 5. 2-Amino-4-methylpyridine | 695-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. cdms.net [cdms.net]
- 8. boronmolecular.com [boronmolecular.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
